MI-192
Beschreibung
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Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2.ClH/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25;/h2-13H,1,14-15,25H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADSDTWWMTESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Role of miR-192 in Oncology: A Technical Guide for Researchers
An In-depth Exploration of a Pivotal microRNA in Cancer Biology, from Signaling Pathways to Therapeutic Potential
MicroRNA-192 (miR-192), a small non-coding RNA molecule, has emerged as a critical regulator in the complex landscape of cancer biology. Its expression is frequently dysregulated in various malignancies, where it can paradoxically function as either a potent tumor suppressor or an oncogene, depending on the cellular context and cancer type. This technical guide provides a comprehensive overview of the multifaceted functions of miR-192 in cancer, tailored for researchers, scientists, and drug development professionals. We delve into its intricate involvement in key signaling pathways, its impact on cancer cell behavior, and the experimental methodologies used to elucidate its functions.
The Dual Nature of miR-192 in Cancer
miR-192's role in cancer is remarkably context-dependent.[1][2] In some cancers, such as colorectal, breast, and hepatocellular carcinoma, it often acts as a tumor suppressor by inhibiting cell proliferation, migration, and invasion, and promoting apoptosis.[2][3][4] Conversely, in other contexts, like certain lung cancers and nasopharyngeal carcinoma, it can adopt an oncogenic role, driving tumor progression and chemoresistance. This dual functionality underscores the complexity of miRNA regulation in cancer and highlights the importance of understanding its tissue-specific targets and interactions.
Quantitative Dysregulation of miR-192 in Various Cancers
The expression of miR-192 is significantly altered in numerous cancer types compared to normal tissues. The following tables summarize quantitative data on the dysregulation of miR-192 and its functional consequences.
| Cancer Type | Tissue/Cell Line | Expression Change | Fold Change (approx.) | Reference |
| Colorectal Cancer | Serum | Downregulated | Significantly Reduced (P<0.01) | |
| Tumor Tissue | Downregulated | ~50% reduction | ||
| Tumor Tissue vs. Normal | Upregulated in TCGA data | - | ||
| Tumor Tissue vs. Normal | Downregulated in qPCR data | P=0.019 | ||
| Lung Cancer | A549 vs. NHBE | Upregulated | P<0.01 | |
| Tumor vs. Normal Tissue | Downregulated in 71% of cases | Up to 50% reduction | ||
| Breast Cancer (TNBC) | Cell Lines | Upregulated after TSA treatment | ≥log2 fold change | |
| Hepatocellular Carcinoma | Tumor vs. Normal Tissue | Downregulated | - |
| Functional Consequence | Cancer Type/Cell Line | miR-192 Modulation | Quantitative Effect | Reference |
| Chemoresistance (Cisplatin) | Lung Cancer (A549) | Overexpression | IC50 increased from 3.42 to 15.22 µg/ml | |
| Lung Cancer (A549/DDP) | Inhibition | IC50 decreased from 12.51 to 7.28 µg/ml | ||
| Apoptosis | Lung Cancer (A549) | Overexpression | Apoptotic cells decreased from 27.52% to 6.45% | |
| Lung Cancer (A549/DDP) | Inhibition | Apoptotic cells increased from 31.41% to 44.46% | ||
| Cell Cycle (G1 Phase) | Lung Cancer (A549) | Overexpression | Cells in G1 decreased from 66.03% to 56.73% | |
| Lung Cancer (A549/DDP) | Inhibition | Cells in G1 increased from 60.50% to 67.45% | ||
| Target Gene Expression | Colorectal Cancer Fibroblasts | Mimic Transfection | Target genes (ITGAV, ITGB1, etc.) log2 fold change between -0.5 and -2 |
Core Signaling Pathways Modulated by miR-192
miR-192 exerts its influence on cancer progression by targeting key components of several critical signaling pathways. Understanding these intricate networks is paramount for developing targeted therapies.
The p53-miR-192-MDM2 Feedback Loop
A well-established regulatory circuit involves miR-192 and the tumor suppressor p53. p53 can transcriptionally activate miR-192, which in turn can suppress the expression of MDM2, a key negative regulator of p53. This creates a positive feedback loop that enhances p53 activity, leading to cell cycle arrest and apoptosis. The disruption of this loop through the downregulation of miR-192 can contribute to tumorigenesis.
Regulation of Epithelial-to-Mesenchymal Transition (EMT) via ZEB1/2
miR-192 plays a significant role in suppressing EMT, a key process in cancer metastasis. It directly targets ZEB2, a transcriptional repressor of the epithelial marker E-cadherin. In some contexts, this regulation is also influenced by p53, which can induce miR-192 expression. By downregulating ZEB2, miR-192 helps maintain the epithelial phenotype and inhibits cancer cell invasion and migration.
Crosstalk with PI3K/Akt and TGF-β Signaling
miR-192 has been shown to interact with other major cancer-related pathways, including the PI3K/Akt and TGF-β signaling cascades. In some cancers, curcumin (B1669340) has been found to exert its anti-tumor effects by upregulating miR-192, which in turn inactivates the PI3K/Akt pathway. Furthermore, TGF-β signaling can induce the expression of miR-192, which then participates in a feedback loop to modulate TGF-β's own expression and its downstream effects on fibrosis and EMT.
Experimental Protocols for Studying miR-192 Function
To rigorously investigate the role of miR-192 in cancer, a variety of established molecular and cellular biology techniques are employed. Below are detailed protocols for key experiments.
Quantification of miR-192 Expression by qRT-PCR
This protocol outlines the steps for measuring the expression level of mature miR-192 from total RNA samples using a stem-loop quantitative real-time PCR (qRT-PCR) approach.
Materials:
-
Total RNA Isolation Kit
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-192
-
TaqMan Universal PCR Master Mix
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT): a. Prepare the RT reaction mix on ice by combining the components from the TaqMan MicroRNA Reverse Transcription Kit and the specific stem-loop RT primer for miR-192. b. Add 1-10 ng of total RNA to each reaction. c. Perform the RT reaction in a thermal cycler using the recommended cycling conditions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix by combining the TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA Assay for miR-192 (which includes the forward and reverse primers and the probe), and the cDNA product from the RT step. b. Run the qPCR reaction in a real-time PCR system using standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for miR-192 and an endogenous control (e.g., U6 snRNA). Calculate the relative expression of miR-192 using the ΔΔCt method.
Functional Analysis using miRNA Mimics and Inhibitors
To determine the biological function of miR-192, synthetic miRNA mimics (to overexpress) or inhibitors (to knockdown) are transfected into cancer cells, followed by functional assays.
Materials:
-
Cancer cell line of interest
-
hsa-miR-192 mimic and negative control mimic
-
hsa-miR-192 inhibitor and negative control inhibitor
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the miR-192 mimic or inhibitor (and respective controls) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding to downstream functional assays.
Cell Proliferation Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
After the desired incubation period post-transfection, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in miR-192 mimic-transfected cells (in a tumor suppressor context) would indicate reduced proliferation.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the transfected cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. An increase in the Annexin V-positive/PI-negative population in miR-192 mimic-transfected cells (in a tumor suppressor context) indicates induction of early apoptosis.
Cell Migration and Invasion Analysis by Transwell Assay
The Transwell assay assesses the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well plates
-
Transfected cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Rehydrate the Transwell inserts with serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the transfected cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubate the plate for 12-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope. A decrease in the number of migrated/invaded cells in miR-192 mimic-transfected cells (in a tumor suppressor context) indicates an inhibitory effect on migration and invasion.
Target Validation using Luciferase Reporter Assay
This assay is used to confirm the direct interaction between miR-192 and a predicted target gene.
Materials:
-
Luciferase reporter vector containing the 3'-UTR of the putative target gene (wild-type and mutated binding site versions)
-
miR-192 mimic and negative control mimic
-
HEK293T or other suitable cell line
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect cells with the luciferase reporter vector (either wild-type or mutated 3'-UTR) and the miR-192 mimic or a negative control mimic.
-
After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-192 mimic (compared to the negative control mimic) confirms the direct interaction. This effect should be abolished when using the mutated 3'-UTR vector.
Conclusion and Future Directions
miR-192 stands out as a microRNA with profound and often contradictory roles in the landscape of cancer. Its ability to function as both a tumor suppressor and an oncogene highlights the intricate, context-dependent nature of miRNA regulation. For researchers and drug developers, a deep understanding of the specific signaling pathways and target genes modulated by miR-192 in different cancer types is crucial. The experimental protocols detailed in this guide provide a robust framework for elucidating these mechanisms. Future research should focus on further dissecting the upstream regulators of miR-192 expression and the downstream consequences of its dysregulation in a wider array of cancers. Ultimately, harnessing the therapeutic potential of miR-192, either through mimic-based replacement therapies in tumors where it is suppressed or through inhibitor-based strategies where it is oncogenic, holds promise for the development of novel and more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-192-5p inhibits migration of triple negative breast cancer cells and directly regulates Rho GTPase activating protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
miR-192: A Comprehensive Technical Guide to its Discovery, Nomenclature, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of microRNA-192 (miR-192), a small non-coding RNA molecule with significant regulatory roles in various physiological and pathological processes. Since its discovery, miR-192 has emerged as a critical player in gene regulation, with its dysregulation implicated in a multitude of diseases, including diabetic nephropathy and various cancers. This document details the discovery and nomenclature of miR-192, presents quantitative data on its expression in different biological contexts, provides detailed experimental protocols for its study, and visualizes its intricate signaling networks.
Discovery and Nomenclature
MicroRNA-192 is located on human chromosome 11q13.1.[1] The primary transcript, pri-miR-192, is processed in the nucleus by the Drosha-DGCR8 complex into a precursor hairpin structure, pre-miR-192. This precursor is then exported to the cytoplasm and further cleaved by the Dicer enzyme to yield two mature microRNAs: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][2] Both mature strands can be loaded into the RNA-induced silencing complex (RISC) to regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3]
The official nomenclature, as registered in miRBase, is hsa-miR-192 for the human microRNA. The mature sequences are designated as hsa-miR-192-5p and hsa-miR-192-3p.
Quantitative Expression Analysis of miR-192
The expression of miR-192 is highly tissue-specific, with notable abundance in the kidney, liver, and intestine.[3] Its expression is frequently altered in disease states, making it a potential biomarker and therapeutic target.
miR-192 Expression in Diabetic Nephropathy
Diabetic nephropathy (DN) is a major complication of diabetes, and miR-192 has been extensively studied in this context.
| Condition | Tissue/Sample Type | Expression Change | Fold Change/Significance | Reference(s) |
| Diabetic Nephropathy | Renal Biopsies (Late Stage) | Decreased | Significant negative correlation with eGFR and positive correlation with fibrosis | [4] |
| Diabetic Nephropathy | Blood | Increased | Significantly higher in patients with lower eGFR and higher albumin/creatinine ratio | [5] |
| Diabetic Nephropathy (Macroalbuminuria) | Serum | Decreased | Significantly lower compared to normoalbuminuria and microalbuminuria groups | [1] |
| Diabetic Nephropathy | Serum | Decreased | Significantly decreased in DN patients compared to healthy controls (0.41±0.09 vs 1.00±0.00, P<0.01) | [6] |
miR-192 Expression in Cancer
The role of miR-192 in cancer is complex and context-dependent, acting as either a tumor suppressor or an oncomiR.
| Cancer Type | Tissue/Sample Type | Expression Change | Significance | Reference(s) |
| Breast Cancer | Tumor Tissue | Decreased | Significantly decreased compared to adjacent normal tissues | [7][8] |
| Cervical Cancer (and CIN III) | Tumor Tissue | Increased | Significant increase compared to CIN I and CIN II (P < 0.05) | [2] |
| Colon Cancer | Serum | Decreased | Significantly reduced compared to healthy controls (P<0.01) | [9] |
| Prostate Cancer | Tumor Tissue (TCGA/GEO data) | Increased | Elevated expression reported in tissue datasets | [3] |
| Non-Small Cell Lung Cancer | Serum | Decreased | Reduced expression observed in patients | [10] |
| Gastric Cancer | Tumor Tissue | Decreased | Significantly reduced expression | [10] |
| Nasopharyngeal Carcinoma (EBV-negative) | Serum and Tissues | Increased | Upregulated compared to normal controls | [10] |
Key Signaling Pathways Involving miR-192
miR-192 is a crucial node in several signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being one of the most well-characterized, particularly in the context of diabetic nephropathy.
TGF-β Signaling Pathway in Diabetic Nephropathy
In the kidney, TGF-β1 is a key mediator of fibrosis. Under diabetic conditions, increased TGF-β1 levels lead to the downregulation of miR-192. This decrease in miR-192 relieves its inhibitory effect on pro-fibrotic target genes, such as ZEB1 and ZEB2 (also known as SIP1), leading to epithelial-to-mesenchymal transition (EMT) and extracellular matrix deposition, hallmarks of renal fibrosis.[4][6]
Figure 1: TGF-β/miR-192 signaling pathway in renal fibrosis.
Experimental Protocols
This section provides detailed methodologies for the quantification and functional analysis of miR-192.
Quantification of miR-192 using quantitative Reverse Transcription PCR (qRT-PCR)
This protocol outlines the steps for measuring the expression levels of miR-192 from total RNA samples.
Materials:
-
Total RNA containing small RNAs
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-192-5p (or -3p)
-
TaqMan Universal PCR Master Mix
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT): a. Prepare the RT master mix on ice by combining the components from the TaqMan MicroRNA Reverse Transcription Kit according to the manufacturer's instructions. b. For each sample, add 1-10 ng of total RNA to the RT master mix. c. Add the specific RT primer for hsa-miR-192. d. Perform the reverse transcription reaction in a thermal cycler using the following conditions: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes to inactivate the reverse transcriptase.[11][12]
-
Real-Time PCR: a. Prepare the PCR reaction mix by combining the TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA Assay for hsa-miR-192, and nuclease-free water. b. Add the cDNA product from the RT step to the PCR reaction mix. c. Run the reaction on a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[11][12]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for miR-192 and a suitable endogenous control (e.g., U6 snRNA). b. Calculate the relative expression of miR-192 using the 2-ΔΔCt method.[1]
Figure 2: Workflow for qRT-PCR quantification of miR-192.
In Situ Hybridization (ISH) for miR-192 Localization
This protocol describes the visualization of miR-192 expression within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe for miR-192
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope
Procedure:
-
Tissue Preparation: a. Deparaffinize and rehydrate FFPE sections or fix frozen sections. b. Treat with proteinase K to improve probe accessibility.
-
Hybridization: a. Pre-hybridize the sections in hybridization buffer. b. Dilute the DIG-labeled LNA probe in hybridization buffer and apply to the sections. c. Incubate overnight in a humidified chamber at the appropriate hybridization temperature (typically 20-25°C below the probe's melting temperature).[13][14]
-
Washing: a. Perform stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.[13][15]
-
Immunodetection: a. Block non-specific antibody binding sites. b. Incubate with an anti-DIG-AP antibody. c. Wash to remove unbound antibody.
-
Visualization: a. Apply the NBT/BCIP substrate solution, which will form a blue/purple precipitate where the probe is bound. b. Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired. c. Mount the slides and visualize under a light microscope.[13][14]
Target Validation using a Luciferase Reporter Assay
This assay is used to confirm direct binding of miR-192 to a predicted target mRNA.
Materials:
-
Luciferase reporter vector (e.g., psiCHECK-2)
-
Mammalian cell line (e.g., HEK293T)
-
miR-192 mimic or inhibitor and corresponding negative controls
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Vector Construction: a. Amplify the 3'-UTR sequence of the putative target gene containing the predicted miR-192 binding site. b. Clone this 3'-UTR fragment downstream of the luciferase gene in the reporter vector. c. As a control, create a mutant construct where the miR-192 seed binding sequence in the 3'-UTR is mutated.
-
Transfection: a. Co-transfect the mammalian cells with the luciferase reporter construct (wild-type or mutant) and either the miR-192 mimic or a negative control mimic.
-
Luciferase Assay: a. After 24-48 hours of incubation, lyse the cells. b. Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The Renilla luciferase often serves as an internal control for transfection efficiency.
-
Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity. b. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-192 mimic, compared to the negative control, confirms a direct interaction. The mutant construct should show no significant change in luciferase activity.[16][17]
Figure 3: Logical flow of a luciferase reporter assay for miR-192 target validation.
Conclusion
miR-192 is a multifaceted regulator of gene expression with profound implications for human health and disease. Its discovery and the ongoing elucidation of its functions have opened new avenues for the development of novel diagnostic and therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to further unravel the complexities of miR-192 biology and translate these findings into clinical applications. The continued investigation into the intricate signaling networks governed by miR-192 holds great promise for advancing our understanding and treatment of a wide range of pathological conditions.
References
- 1. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Biological Markers of MiRNA-9 and 192 Expression Levels in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of MicroRNA-192 Promotes Fibrogenesis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Expression of serum microRNA-192 in the diabetic nephropathy patients and its impact on TGF-β signaling pathway [cjn.org.cn]
- 7. Evaluation of microRNA-9 and -192 expression levels as biomarkers in patients suffering from breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genome.med.harvard.edu [genome.med.harvard.edu]
- 13. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: miR-192 Expression, Function, and Analysis in Diverse Tissues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 18-24 nucleotides in length, that function as critical post-transcriptional regulators of gene expression.[1][2] By binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), they can induce mRNA degradation or translational repression, thereby influencing a vast array of cellular processes.[3] Among the thousands of identified miRNAs, miR-192 has emerged as a key regulator in both normal physiology and various pathological states. It is highly expressed in specific tissues and its dysregulation is implicated in a range of diseases, including diabetic nephropathy, liver fibrosis, and multiple cancers.[3][4][5] This guide provides an in-depth overview of miR-192 expression across different tissues, its role in key signaling pathways, and detailed protocols for its quantification and localization.
Expression Profile of miR-192 in Tissues
miR-192 exhibits a distinct expression pattern, with particularly high abundance in the kidney, liver, and colon. Its expression levels are dynamically regulated and can be significantly altered in disease states.
-
Kidney: The kidney is one of the organs with the most substantial expression of miR-192.[6] Its role in the kidney is complex and extensively studied, particularly in the context of diabetic nephropathy (DN). Several studies report that miR-192 levels are significantly enhanced in the glomeruli of diabetic mice.[4] This increase is often driven by transforming growth factor-beta (TGF-β), a key mediator of renal fibrosis.[4][7] However, other studies have found that low levels of miR-192 in the kidney are associated with tubulointerstitial fibrosis and an impaired glomerular filtration rate in patients with chronic kidney disease.[8][9] This suggests its role may be dependent on the specific cell type, disease stage, and context.[9][10]
-
Liver: In the liver, miR-192 is predominantly expressed in hepatocytes.[11] In the context of liver disease, its expression is often downregulated in liver tissue during the progression of fibrosis.[5][12] Conversely, serum levels of miR-192 can be significantly elevated during acute liver injury, such as that induced by acetaminophen (B1664979) (APAP) intoxication, suggesting its potential as a circulating biomarker for liver damage.[11][13]
-
Colon: Multiple studies have identified miR-192 as a tumor suppressor in colorectal cancer (CRC).[14][15] Its expression is frequently and significantly downregulated in CRC tissues compared to adjacent non-tumorous tissues.[15][16] This reduced expression is associated with more advanced tumor stages and poor clinical outcomes, including increased tumor size and liver metastasis.[15][17]
-
Pancreas & Diabetes: In the context of Type 1 Diabetes Mellitus (T1DM), miR-192 has been found to be upregulated in the serum of patients and animal models.[18] Studies suggest it plays a role in pancreatic β-cell development and may inhibit insulin (B600854) secretion by suppressing the expression of glucagon-like peptide-1 (GLP-1).[18]
-
Other Cancers: The expression of miR-192 is also altered in other malignancies. For instance, it is significantly downregulated in breast cancer tissues, where it is suggested to act as a tumor suppressor.[19] In contrast, its expression has been reported to be elevated in cervical cancer tissues, correlating with more advanced stages of the disease.[20]
Quantitative Expression Data of miR-192
The following table summarizes quantitative data on miR-192 expression from a study on colorectal cancer (CRC), highlighting its downregulation in cancerous tissue compared to non-tumor counterparts.
| Tissue Type | Comparison Group | Fold Change (Median) | p-value | Reference |
| Colorectal Cancer | Matched Non-Tumor Tissue | 0.13 | <0.001 | [15] |
Data is derived from a real-time PCR analysis of 107 matched pairs of CRC and non-tumor tissues.[15]
Signaling Pathways and Functional Roles
miR-192 is a crucial node in several signaling pathways, regulating processes from fibrosis to cancer progression.
TGF-β Signaling in Diabetic Nephropathy
In diabetic kidney disease, TGF-β signaling is a primary driver of fibrosis. TGF-β induces the expression of miR-192, which in turn targets and suppresses E-box repressors like ZEB2 (also known as SIP1).[4][8] The downregulation of these repressors leads to an increase in the expression of extracellular matrix proteins, such as Collagen 1a2 (Col1a2), contributing to glomerular sclerosis and fibrosis.[4][8]
References
- 1. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microRNA Expression Analysis Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Frontiers | Emerging Role of MiR-192-5p in Human Diseases [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. miR-192 inhibits the activation of hepatic stellate cells by targeting Rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-192-5p in the Kidney Protects Against the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNAs in Chronic Kidney Disease: Four Candidates for Clinical Application [mdpi.com]
- 9. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 10. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. microRNA changes in liver tissue associated with fibrosis progression in patients with hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of circulating microRNAs in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA‑192 acts as a tumor suppressor in colon cancer and simvastatin activates miR‑192 to inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microRNA-192, -194 and -215 are frequently downregulated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MicroRNA-192 Suppresses Liver Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miR-192 is upregulated in T1DM, regulates pancreatic β-cell development and inhibits insulin secretion through suppressing GLP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of microRNA-9 and -192 expression levels as biomarkers in patients suffering from breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Biological Markers of MiRNA-9 and 192 Expression Levels in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Upstream and Downstream Targets of miR-192
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of miR-192
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a pivotal role in post-transcriptional gene regulation.[1] Encoded on human chromosome 11q13.1, miR-192 is highly expressed in the kidney, liver, and intestine.[1] Its dysregulation is implicated in a wide array of pathological processes, including cancer, diabetic nephropathy, and fibrosis.[1][2] Functioning as both a tumor suppressor and an oncogene depending on the cellular context, miR-192 modulates critical signaling pathways that control cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).[1] This guide provides a comprehensive overview of the upstream regulatory mechanisms governing miR-192 expression and the downstream signaling cascades it controls, offering valuable insights for basic research and therapeutic development.
Upstream Regulation of miR-192
The expression of miR-192 is tightly controlled by a network of transcription factors and other non-coding RNAs. Key regulators include the tumor suppressor p53 and the transforming growth factor-β (TGF-β) signaling pathway.
Transcriptional Control by p53
The tumor suppressor protein p53 is a potent transcriptional activator of the miR-192/-194/-215 cluster. In response to cellular stress, such as DNA damage, activated p53 binds directly to a consensus sequence in the promoter region of the miR-192 gene cluster, inducing its expression. This induction is a crucial component of the p53-mediated tumor suppression pathway. Studies have shown that in multiple myeloma and colon cancer cells, the activation of p53 leads to a significant up-regulation of miR-192. This regulatory axis highlights miR-192 as a key effector of p53's function in inducing cell cycle arrest.
Regulation by the TGF-β Signaling Pathway
The role of TGF-β in regulating miR-192 is complex and can be context-dependent. In the context of diabetic nephropathy, TGF-β has been shown to up-regulate miR-192 expression in mesangial cells. This induction is mediated by the canonical Smad signaling pathway, specifically through Smad3. However, in some cancer cell lines and tubular epithelial cells, TGF-β can suppress miR-192 expression. This dual regulation suggests that the cellular environment and the presence of other co-factors determine the ultimate effect of TGF-β on miR-192 transcription. A feedback amplification circuit exists where TGF-β induces a reciprocal activation of both miR-192 and p53, contributing to the pathogenesis of diabetic nephropathy.
Post-transcriptional Regulation by Non-Coding RNAs
Long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs) can act as competitive endogenous RNAs (ceRNAs) or "sponges" for miR-192, thereby inhibiting its function. For example, circRNAs like circKIF5B and circ_0000282 can sequester miR-192, preventing it from binding to its target mRNAs and promoting osteosarcoma progression. This adds another layer of complexity to the regulation of miR-192 activity.
Downstream Targets and Signaling Pathways
Mature miR-192 executes its function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. This interaction influences numerous signaling pathways critical for cellular homeostasis and disease.
The p53-MDM2 Feedback Loop
A critical function of miR-192 is its involvement in a positive feedback loop with p53. p53 transcriptionally activates miR-192, which in turn directly targets and represses MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By downregulating MDM2, miR-192 stabilizes and enhances p53 activity, thus amplifying the p53-mediated stress response. This feedback loop is crucial for robust cell cycle arrest and tumor suppression. Disruption of this loop, for example through hypermethylation of the miR-192 promoter, can lead to increased MDM2 levels and impaired p53 function, contributing to malignancy.
Regulation of Epithelial-Mesenchymal Transition (EMT)
MiR-192 is a key regulator of EMT, a cellular process involved in development, wound healing, and cancer metastasis. It exerts this control by targeting the zinc finger E-box-binding homeobox (ZEB) family of transcription factors, specifically ZEB1 and ZEB2 (also known as SIP1). ZEB1 and ZEB2 are potent repressors of E-cadherin, a cornerstone of epithelial cell-cell adhesion. By directly binding to the 3'-UTR of ZEB1 and ZEB2 mRNAs, miR-192 inhibits their expression. This leads to the de-repression of E-cadherin, thereby maintaining the epithelial phenotype and suppressing EMT. In many cancers, the downregulation of miR-192 allows for the upregulation of ZEB1/2, promoting EMT, invasion, and metastasis. This pathway is also relevant in fibrotic diseases like diabetic nephropathy.
Quantitative Data on miR-192 Interactions
The following table summarizes quantitative findings from various studies, illustrating the magnitude of miR-192's regulatory effects.
| Upstream Regulator/ Downstream Target | Experimental System | Method | Quantitative Finding | Reference |
| Upstream Regulation | ||||
| p53 | p53-KO Mouse Mesangial Cells | qRT-PCR | Basal and TGF-β-induced miR-192 expression were significantly lower compared to WT cells. | |
| TGF-β | Mouse Mesangial Cells | Luciferase Assay | TGF-β treatment reversed the induction of Luc-SIP1 3' UTR activity by a miR-192 inhibitor (P < 0.05). | |
| Downstream Targeting | ||||
| MDM2 | RPMI-8226 Myeloma Cells | Western Blot | ~20% downregulation of MDM2 protein 72 hours after miR-192 transfection. | |
| ZEB2 (SIP1) | Mouse Mesangial Cells | Luciferase Assay | miR-192 inhibitor increased luciferase activity of a Luc-SIP1 3' UTR construct (P < 0.01). | |
| ZEB2 (SIP1) | TCMK-1 Cells | qRT-PCR | Transfection with miR-192 mimic reduced endogenous SIP1 mRNA expression (P < 0.05). | |
| E-cadherin (via ZEB2) | Proximal Tubular Cells | qRT-PCR | Ectopic expression of miR-192/215 significantly increased E-cadherin mRNA levels (P < 0.01). | |
| RAB2A | HCT-116 Colon Cancer Cells | Luciferase Assay | Co-transfection of miR-192 mimic significantly reduced luciferase activity of RAB2A 3'-UTR reporter. |
Key Experimental Protocols
Validation of miR-192's upstream regulators and downstream targets relies on a suite of molecular biology techniques. Detailed protocols for the most critical experiments are provided below.
Luciferase Reporter Assay for Target Validation
This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target sequence within an mRNA's 3'-UTR.
Principle: A reporter plasmid is constructed containing the luciferase gene followed by the 3'-UTR of the putative target gene. If the co-expressed miRNA binds to the target site, it will repress luciferase expression, leading to a quantifiable reduction in light emission.
Detailed Protocol:
-
Plasmid Construction:
-
Amplify the full-length 3'-UTR of the target gene (e.g., ZEB2) containing the predicted miR-192 binding site via PCR from cDNA.
-
Clone the PCR product into a luciferase reporter vector (e.g., psiCHECK™-2 or pGL3) downstream of the luciferase gene.
-
As a negative control, create a mutant construct where the miR-192 seed region binding site is mutated using site-directed mutagenesis.
-
Verify all constructs by sequencing.
-
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in 24-well plates 24 hours before transfection to achieve 70-80% confluency.
-
Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with:
-
The wild-type or mutant 3'-UTR reporter plasmid.
-
A miR-192 mimic or a negative control mimic.
-
(Optional) A Renilla luciferase plasmid for normalization if not already present in the reporter vector.
-
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the relative luciferase activity by comparing the normalized activity in miR-192 mimic-transfected cells to that in negative control-transfected cells. A significant decrease in relative luciferase activity for the wild-type construct (but not the mutant) confirms direct targeting.
-
Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression
Principle: This technique measures the amount of a specific RNA sequence in a sample. For miRNAs, a stem-loop primer is often used during the reverse transcription step to create a longer cDNA template suitable for PCR amplification.
Detailed Protocol:
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., miRNeasy Mini Kit). Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT):
-
For miRNA: Use a miRNA-specific stem-loop RT primer or a poly(A) tailing method followed by an oligo-dT primer with an adapter sequence.
-
For mRNA: Use random hexamers or oligo(dT) primers.
-
Perform the RT reaction using a reverse transcriptase to synthesize cDNA.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and specific primers (a forward primer specific to the miRNA/mRNA and a universal reverse primer for stem-loop RT).
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target RNA (miR-192 or target mRNA) to that of a stable endogenous control (e.g., U6 snRNA for miRNA; GAPDH or ACTB for mRNA).
-
Calculate relative expression using the 2-ΔΔCt method.
-
Western Blotting for Protein Expression
Principle: This method is used to detect and quantify the level of a specific protein (e.g., ZEB2, MDM2) in a sample. Proteins are separated by size, transferred to a membrane, and detected using a specific primary antibody.
Detailed Protocol:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ZEB2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is used to determine if a specific protein (e.g., p53) binds to a specific genomic region (e.g., the miR-192 promoter) in vivo.
Detailed Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-p53). Use a non-specific IgG as a negative control.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
-
Elution and Reverse Cross-linking: Wash the beads to remove non-specific binding. Elute the complexes and reverse the cross-links by heating in the presence of a high-salt buffer.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use qRT-PCR with primers designed to amplify the specific DNA region of interest (e.g., the p53 binding site in the miR-192 promoter). An enrichment of the target DNA in the p53-immunoprecipitated sample compared to the IgG control indicates direct binding.
Conclusion and Therapeutic Implications
The intricate regulatory network of miR-192, governed by key cellular players like p53 and TGF-β, positions it as a central node in cellular signaling. Its profound influence on downstream pathways controlling EMT and the p53-MDM2 axis underscores its importance in both normal physiology and disease. The dual role of miR-192 as both a tumor suppressor and an oncomiR highlights the need for a context-specific understanding of its function. For drug development professionals, miR-192 presents a compelling target. Restoring its expression in cancers where it is downregulated could inhibit metastasis by preventing EMT, while inhibiting its activity could be beneficial in fibrotic diseases where its expression is pathologically elevated. The continued elucidation of the miR-192 network will undoubtedly pave the way for novel therapeutic strategies targeting this potent microRNA.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the miR-192 Signaling Pathway
Executive Summary
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a pivotal, yet complex, role in cellular physiology and pathology. Located on human chromosome 11q13.1, it is highly expressed in the kidney, liver, and colon.[1] Its dysregulation is implicated in a multitude of diseases, including various cancers, renal fibrosis, and metabolic disorders.[1][2] Functioning primarily through post-transcriptional gene silencing, miR-192 can act as either a tumor suppressor or an oncogene depending on the cellular context and the specific target genes it regulates.[1] This guide provides a comprehensive overview of the core signaling pathways involving miR-192, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions to support advanced research and therapeutic development.
Core Signaling Pathways Involving miR-192
miR-192 is a critical node in several major signaling networks, most notably the p53 tumor suppressor pathway and the TGF-β pro-fibrotic pathway. Its interaction with these pathways often involves intricate feedback loops that can amplify or dampen cellular responses to stress and growth signals.
The p53-miR-192 Regulatory Axis
The tumor suppressor protein p53 is a key transcriptional activator of miR-192. In response to cellular stress, such as DNA damage, p53 levels rise and induce the expression of miR-192 and the related miR-215.[3] This induction is a crucial component of the p53-mediated cell cycle arrest program.
-
Positive Feedback Loop : Once transcribed, miR-192 targets and inhibits the expression of MDM2, an E3 ubiquitin ligase that is the primary negative regulator of p53. By downregulating MDM2, miR-192 prevents the degradation of p53, leading to its accumulation and further stabilization. This creates a positive feedback loop that reinforces the p53 stress response.
-
Cell Cycle Arrest : The elevated p53 levels, amplified by the miR-192 feedback loop, lead to the transactivation of cell cycle inhibitors like p21 (CDKN1A). Both miR-192 and miR-215 have been shown to independently contribute to increased p21 levels, thereby inducing G1 and G2/M cell cycle arrest.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Role of MiR-192-5p in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biogenesis and Processing of miR-192
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1][2] Its dysregulation has been implicated in a variety of human diseases, including cancer, diabetic nephropathy, and liver diseases, making it a molecule of significant interest for diagnostic and therapeutic development.[1][3] This guide provides a comprehensive technical overview of the biogenesis and processing of miR-192, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular machinery governing its creation, from initial transcription to the mature, functional microRNA.
The Biogenesis of miR-192: A Step-by-Step Process
The creation of a functional miR-192 molecule follows the canonical microRNA biogenesis pathway, a multi-step process that begins in the nucleus and concludes in the cytoplasm.
Transcription of the Primary Transcript (pri-miR-192)
The journey of miR-192 begins with the transcription of its encoding gene, located on human chromosome 11q13.1.[1] This gene is transcribed by RNA Polymerase II into a long primary transcript known as pri-miR-192.[4][5] This primary transcript can be several kilobases in length and contains a characteristic hairpin loop structure that houses the future mature miR-192 sequence.[6][7]
Transcriptional regulation of the miR-192 gene is a critical control point for its expression. The tumor suppressor protein p53 has been identified as a direct transcriptional activator of miR-192, highlighting a link between this microRNA and cellular stress responses.[8]
Nuclear Processing: The Microprocessor Complex
Within the nucleus, the pri-miR-192 transcript is recognized and processed by a protein complex known as the Microprocessor. This complex is composed of two key proteins:
-
Drosha: An RNase III enzyme that performs the initial cleavage of the pri-miRNA.[4][9][10]
-
DiGeorge Syndrome Critical Region 8 (DGCR8): A double-stranded RNA-binding protein that acts as a molecular ruler, ensuring Drosha cleaves the pri-miRNA at the correct position.[11][12]
The Microprocessor complex excises the hairpin structure from the pri-miR-192 transcript, liberating a shorter, ~70 nucleotide precursor molecule called pre-miR-192.[4][6][13]
Nuclear Export
The newly formed pre-miR-192 is then actively transported out of the nucleus and into the cytoplasm. This export is mediated by the nuclear transport receptor Exportin-5 , in a process that is dependent on the GTP-binding nuclear protein Ran.[4][9][13]
Cytoplasmic Processing: The Dicer Enzyme
Once in the cytoplasm, the pre-miR-192 hairpin is recognized by another RNase III enzyme called Dicer .[2][4][9] Dicer cleaves the terminal loop of the pre-miR-192 hairpin, resulting in a short, ~22 base pair double-stranded RNA duplex.[7][13] This duplex consists of two strands:
-
miR-192-5p: The mature, functional "guide" strand.
-
miR-192-3p: The "passenger" strand, which is typically degraded, although it can also have biological activity.[1]
RISC Loading and Target Recognition
The double-stranded miR-192 duplex is then loaded into the RNA-Induced Silencing Complex (RISC) , a multi-protein complex that includes a member of the Argonaute (AGO) protein family.[4] Within the RISC, the passenger strand (miR-192-3p) is unwound and typically degraded. The guide strand (miR-192-5p) remains associated with the AGO protein and guides the RISC to its target messenger RNAs (mRNAs).[1]
The mature miR-192, as part of the RISC, binds to complementary sequences primarily located in the 3' untranslated region (3' UTR) of its target mRNAs.[14] This binding leads to post-transcriptional gene silencing through one of two main mechanisms:
-
mRNA degradation: If the complementarity between miR-192 and its target is extensive, the RISC can induce the cleavage and subsequent degradation of the mRNA.
-
Translational repression: If the complementarity is less perfect, the RISC can block the translation of the mRNA into protein.[14]
Quantitative Data on miR-192 Expression
The expression of miR-192 varies significantly across different human tissues and cell types. Understanding these baseline expression levels is crucial for interpreting experimental results and identifying dysregulation in disease states. The following table summarizes the expression of miR-192-5p in a selection of normal human primary cells, with data sourced from the FANTOM5 project. Expression levels are given in Tags Per Million (TPM).
| Cell Type/Tissue | Expression (TPM) |
| Epithelial Cells | |
| Colon Epithelial Cells | 150-250 |
| Small Intestine Epithelial Cells | 100-200 |
| Kidney Proximal Tubule Epithelial Cells | 50-150 |
| Hepatocytes | 80-180 |
| Fibroblasts | 10-50 |
| Endothelial Cells | 5-20 |
| Immune Cells | |
| T-Cells | < 5 |
| B-Cells | < 5 |
| Monocytes | < 10 |
| Neural Cells | |
| Neurons | < 5 |
| Astrocytes | < 5 |
Note: These values are approximate and can vary depending on the specific donor and experimental conditions. Data is compiled from the FANTOM5 expression atlas.[14][15][16]
Signaling Pathways Involving miR-192
miR-192 is a key regulator in several important signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix (ECM) production. In the context of diabetic nephropathy, TGF-β1 has been shown to upregulate the expression of miR-192. This increased miR-192 then targets and represses the expression of E-box repressors ZEB1 and ZEB2 (also known as SIP1). By inhibiting these repressors, miR-192 indirectly leads to an increase in the expression of ECM proteins like collagen, contributing to fibrosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Several studies have shown that miR-192 can modulate this pathway. For instance, in some cancers, miR-192 has been shown to suppress the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.[10] The exact targets of miR-192 within this pathway can be cell-type dependent.
Experimental Protocols
Studying miR-192 requires a variety of molecular biology techniques. Below are detailed methodologies for three key experiments.
Quantification of miR-192 by Stem-Loop qRT-PCR
This method is highly sensitive and specific for mature miRNA quantification.
Materials:
-
Total RNA containing small RNAs
-
Stem-loop RT primer specific for miR-192
-
Reverse transcriptase kit
-
miR-192 specific forward primer
-
Universal reverse primer
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Methodology:
-
Reverse Transcription (RT):
-
In a sterile, nuclease-free tube, combine 10-100 ng of total RNA with the miR-192 specific stem-loop RT primer.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase master mix (containing buffer, dNTPs, RNase inhibitor, and reverse transcriptase).
-
Perform the RT reaction according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min to inactivate the enzyme).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, miR-192 specific forward primer, the universal reverse primer, and the qPCR master mix.
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a no-template control and a no-RT control to check for contamination.
-
Use a suitable reference gene (e.g., U6 snRNA) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of miR-192.
-
Detection of miR-192 by Northern Blotting
Northern blotting allows for the visualization of the size and abundance of miR-192 and its precursors.
Materials:
-
Total RNA
-
Denaturing polyacrylamide gel (15%)
-
TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled probe complementary to mature miR-192 (e.g., LNA probe)
-
Washing buffers
-
Phosphorimager or chemiluminescence detection system
Methodology:
-
RNA Electrophoresis:
-
Load 10-20 µg of total RNA per lane on a denaturing 15% polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the bromophenol blue dye front reaches the bottom.
-
-
RNA Transfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
-
Crosslinking and Pre-hybridization:
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
-
-
Hybridization:
-
Add the labeled probe to the hybridization buffer and incubate overnight.
-
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).
-
Validation of miR-192 Targets using a Luciferase Reporter Assay
This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA.[3][14][15]
Materials:
-
Luciferase reporter vector containing the 3' UTR of the putative target gene downstream of the luciferase gene
-
Mutant version of the 3' UTR with a mutated miR-192 binding site (as a control)
-
miR-192 mimic or a vector expressing miR-192
-
Negative control mimic
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Co-transfection:
-
Co-transfect the cells with:
-
The luciferase reporter vector (either wild-type or mutant 3' UTR).
-
The miR-192 mimic or the negative control mimic.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-192 mimic compared to the controls indicates a direct interaction.
-
Experimental Workflow for miR-192 Research
A typical research workflow to investigate the function of miR-192 involves a series of logical steps from initial observation to functional validation.
Conclusion
The biogenesis and processing of miR-192 is a tightly regulated and complex process that is fundamental to its role in gene regulation. A thorough understanding of this pathway, from the initial transcription of the pri-miR-192 to the final activity of the mature miRNA within the RISC, is essential for researchers and drug development professionals. The experimental protocols and workflows outlined in this guide provide a solid foundation for the investigation of miR-192 in both normal physiological and disease contexts. As our knowledge of the intricate regulatory networks involving miR-192 continues to expand, so too will the opportunities for developing novel diagnostic and therapeutic strategies targeting this important microRNA.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. FANTOM5 CAGE profiles of human and mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. biovis.net [biovis.net]
- 5. Gallery | Graphviz [graphviz.org]
- 6. academic.oup.com [academic.oup.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. External Resources | Graphviz [graphviz.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. FANTOM - FANTOM5 [fantom.gsc.riken.jp]
- 12. FANTOM5 releases first integrated atlas of microRNA expression in human primary cells | RIKEN [riken.jp]
- 13. An integrated expression atlas of miRNAs and their promoters in human and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
role of miR-192 in cell proliferation and apoptosis
An In-depth Technical Guide on the Core Role of miR-192 in Cell Proliferation and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of fundamental cellular processes, including cell proliferation and apoptosis. Its expression is frequently dysregulated in various pathological conditions, most notably in cancer.[1][2][3] A fascinating aspect of miR-192 is its dual, context-dependent role, acting as either a tumor suppressor or an oncogene.[1][4] This functional duality is dictated by the specific cellular environment and the repertoire of target messenger RNAs (mRNAs) it regulates. In some cancers, such as breast and colorectal cancer, miR-192 inhibits proliferation and promotes apoptosis. Conversely, in malignancies like esophageal squamous cell carcinoma and cholangiocarcinoma, it has been shown to enhance proliferation and suppress apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underpinning the dichotomous functions of miR-192, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
The Dichotomous Role of miR-192 in Cell Proliferation
The influence of miR-192 on cell proliferation is highly dependent on the cancer type. It can either suppress or promote cell division by targeting different sets of genes involved in cell cycle regulation.
miR-192 as a Proliferation Inhibitor (Tumor Suppressor)
In several cancers, miR-192 functions as a tumor suppressor by halting cell cycle progression and inhibiting proliferation. This is often achieved by targeting key cell cycle regulators. For instance, enforced expression of miR-192 can lead to G1 and G2/M cell cycle arrest. In acute myeloid leukemia (AML), miR-192 overexpression significantly inhibits cell proliferation by inducing G0/G1 arrest through the downregulation of its target, CCNT2. Similarly, in breast cancer cells, upregulation of miR-192 significantly inhibits tumor cell proliferation. This effect is partly mediated by its direct targeting of Caveolin 1 (CAV1). In osteosarcoma, miR-192 is downregulated and acts as a tumor suppressor by reducing proliferation through the targeting of matrix metalloproteinase-11 (MMP-11).
miR-192 as a Proliferation Promoter (Oncogene)
Conversely, miR-192 can act as an oncogene, promoting the proliferation of cancer cells. In esophageal squamous cell carcinoma (ESCC), miR-192 is overexpressed and enhances the proliferation ability of cancer cells. In prostate cancer, analysis of The Cancer Genome Atlas (TCGA) revealed that miR-192 is overexpressed and promotes cell proliferation and cell cycle progression. Studies in pancreatic ductal adenocarcinoma (PDAC) have also shown that miR-192 promotes cell proliferation and facilitates the G1 to S-phase transition by increasing the expression of positive cell cycle regulators like cyclin D1, cyclin D2, and CDK4. In cholangiocarcinoma (CCA), miR-192-5p is highly expressed and enhances cell proliferation by activating the MEK/ERK signaling pathway.
Quantitative Data: miR-192 in Cell Proliferation
| Cancer Type | Cell Line(s) | miR-192 Modulation | Target Gene(s) | Quantitative Effect on Proliferation | Citation(s) |
| Breast Cancer | MCF-7, MDA-MB-231 | Overexpression | CAV1 | Significant inhibition observed via MTT assay at 24h and 48h post-transfection. | |
| Acute Myeloid Leukemia (AML) | NB4, HL-60 | Overexpression | CCNT2 | Significant inhibition compared with control cells. | |
| Osteosarcoma | MG-63 | Knockdown (antagomir) | MMP-11 | Markedly promoted proliferation. | |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE150, EC9706 | Overexpression | Bim | Upregulated proliferation ability as measured by MTT assay. | |
| Prostate Cancer | LNCaP, PC-3, 22RV1 | Overexpression (mimic) | Not specified | Significantly promoted growth rate (p < 0.001 for LNCaP, PC-3; p < 0.05 for 22RV1). | |
| Cholangiocarcinoma (CCA) | TFK-1, HuCCT-1 | Overexpression (mimic) | (MEK/ERK pathway) | Increased cell viability and number of BrdU-positive cells. |
The Dichotomous Role of miR-192 in Apoptosis
Parallel to its effects on proliferation, miR-192 exerts a dual control over apoptosis, the process of programmed cell death. Its ability to either induce or inhibit apoptosis is central to its role in cancer progression.
miR-192 as a Pro-Apoptotic Factor
In its tumor-suppressive capacity, miR-192 often induces apoptosis. In breast cancer cell lines MCF-7 and MDA-MB-231, overexpression of miR-192 leads to a significant increase in tumor cell apoptosis. This is achieved by directly targeting and negatively regulating the expression of the anti-apoptotic protein Caveolin 1 (CAV1). Downregulation of CAV1 itself induces apoptosis, confirming the mechanism of the miR-192/CAV1 axis. In multiple myeloma, ectopic expression of miR-192 enhances apoptosis, an effect linked to the downregulation of MDM2, a negative regulator of the pro-apoptotic p53 protein.
miR-192 as an Anti-Apoptotic Factor
In contexts where miR-192 is oncogenic, it functions to protect cancer cells from apoptosis. In ESCC, upregulation of miR-192 inhibits cell apoptosis. It achieves this by directly targeting the 3'-UTR of the pro-apoptotic gene Bim, thereby inhibiting its protein expression and paralyzing its function. This leads to a reduction in the expression of cleaved Caspase-3 and -9, key executioners of apoptosis. Similarly, in cholangiocarcinoma, miR-192-5p suppresses apoptosis, evidenced by a significant decrease in Bax and Caspase-3 expression and an increase in the anti-apoptotic protein Bcl-2.
Quantitative Data: miR-192 in Apoptosis
| Cancer Type | Cell Line(s) | miR-192 Modulation | Target Gene(s) | Quantitative Effect on Apoptosis | Citation(s) |
| Breast Cancer | MCF-7 | Overexpression | CAV1 | Apoptotic cell ratio increased to 22.6% from 11.67% (control). | |
| Breast Cancer | MDA-MB-231 | Overexpression | CAV1 | Apoptotic cell ratio increased to 24.28% from 13.74% (control). | |
| Osteosarcoma | MG-63 | Knockdown (antagomir) | MMP-11 | Significantly blocked apoptosis (P < 0.05). | |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE150, EC9706 | Overexpression | Bim | Significantly decreased number of apoptotic cells observed. | |
| Multiple Myeloma | MM.1s | Overexpression | MDM2 | Increased sensitivity to apoptosis induced by MI-219 (p<0.001 via caspase-3 activation). | |
| Cholangiocarcinoma (CCA) | TFK-1, HuCCT-1 | Overexpression (mimic) | (MEK/ERK pathway) | Decreased apoptosis rate and reduced Bax/Caspase-3 expression; increased Bcl-2. |
Key Signaling Pathways and Molecular Mechanisms
The function of miR-192 is mediated through its interaction with various signaling pathways. By targeting specific mRNAs, it can modulate entire cascades that govern cell fate.
The p53-miR-192 Feedback Loop
The tumor suppressor p53 can induce the expression of miR-192. In turn, miR-192 can contribute to the activation of p53 and enhance the levels of its downstream target, the cell cycle inhibitor p21. This creates a feedback loop where miR-192 acts as both an effector and a regulator of p53's cell cycle arrest function.
Tumor Suppressive Pathways
In its role as a tumor suppressor, miR-192 often inhibits pro-survival and pro-proliferative pathways.
-
miR-192/CAV1 Axis in Breast Cancer : miR-192 directly binds to the 3'-UTR of CAV1 mRNA, leading to its degradation or translational repression. Reduced CAV1 levels inhibit proliferation and induce apoptosis.
-
PI3K/AKT Pathway : In non-small cell lung cancer (NSCLC), the natural compound curcumin (B1669340) has been shown to upregulate miR-192-5p, which in turn suppresses the PI3K/AKT signaling pathway, leading to inhibition of cell proliferation and induction of apoptosis.
Oncogenic Pathways
When acting as an oncogene, miR-192 targets tumor-suppressive genes and activates pro-growth pathways.
-
miR-192/Bim Axis in ESCC : miR-192 directly targets the pro-apoptotic protein Bim. By repressing Bim, miR-192 blocks the intrinsic apoptosis pathway, leading to decreased caspase activation and enhanced cell survival and proliferation.
-
MEK/ERK Pathway in CCA : In cholangiocarcinoma, miR-192-5p promotes proliferation and inhibits apoptosis by activating the MEK/ERK signaling pathway. Overexpression of miR-192-5p leads to increased phosphorylation of MEK1/2 and ERK1/2.
Experimental Protocols
Validating the function of miR-192 and its targets requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol: Quantification of miR-192 by Stem-Loop RT-qPCR
This method is highly sensitive and specific for mature miRNA quantification.
-
Total RNA Extraction : Isolate total RNA, including the small RNA fraction, from cell lines or tissues using a suitable kit (e.g., Trizol or a column-based method). Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT) : Perform RT using a stem-loop primer specific for miR-192. This primer has a unique hairpin structure that provides specificity for the mature miRNA. Use 1-10 ng of total RNA per reaction. An endogenous control small RNA (e.g., U6 snRNA) should be reverse transcribed in a separate reaction.
-
Quantitative PCR (qPCR) : Perform qPCR using a forward primer specific to the miR-192 sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a SYBR Green or TaqMan-based detection system.
-
Data Analysis : Calculate the relative expression of miR-192 using the comparative Ct (ΔΔCt) method, normalizing to the U6 snRNA control.
Protocol: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Seed cells and transfect with miR-192 mimics, inhibitors, or respective negative controls. Culture for the desired time (e.g., 48 hours).
-
Cell Harvesting : Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells : Annexin V-negative, PI-negative.
-
Early apoptotic cells : Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.
-
Protocol: Validation of miR-192 Targets with Dual-Luciferase Reporter Assay
This is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA's 3'-UTR.
-
Vector Construction : Clone the segment of the target gene's 3'-UTR containing the predicted miR-192 binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the luciferase gene. This is the "wild-type" (WT) construct.
-
Mutant Vector Construction : Create a corresponding "mutant" (MUT) construct where the miR-192 seed region binding site in the 3'-UTR is mutated (e.g., by site-directed mutagenesis) to disrupt the miRNA-mRNA interaction.
-
Co-transfection : Co-transfect cells (e.g., HEK293T) with either the WT or MUT reporter plasmid along with a miR-192 mimic or a negative control mimic. The reporter vector often contains a second reporter (e.g., Renilla luciferase) for normalization.
-
Cell Lysis and Luciferase Measurement : After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in reporter activity only in cells co-transfected with the WT construct and the miR-192 mimic (compared to controls) confirms a direct interaction.
Conclusion and Future Directions
MiR-192 is a potent regulator of cell proliferation and apoptosis with a striking, context-dependent dual functionality. Its ability to act as either a tumor suppressor or an oncogene is determined by the specific cellular milieu and the availability of its target genes. The miR-192/CAV1, miR-192/Bim, and miR-192/CCNT2 axes, as well as its modulation of the PI3K/AKT and MEK/ERK pathways, highlight its central role in cancer biology.
For drug development professionals, this duality presents both a challenge and an opportunity. Therapeutic strategies aiming to modulate miR-192 levels must be highly specific to the cancer type. In cancers where miR-192 is a tumor suppressor, developing miR-192 mimics or agents that upregulate its expression could be a viable strategy. Conversely, in cancers where it is oncogenic, anti-miR oligonucleotides (antagomirs) could be used to inhibit its function. The consistent presence of miR-192 in biofluids also positions it as a promising non-invasive biomarker for cancer diagnosis and prognosis. Future research should focus on further elucidating the upstream factors that regulate miR-192 expression and the mechanisms that dictate its functional switch between a tumor suppressor and an oncogene in different cellular contexts.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
The p53-miR-192 Axis: A Technical Guide to a Critical Tumor Suppressive Circuit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53, often dubbed the "guardian of the genome," orchestrates a complex network of cellular responses to stress, primarily through its function as a transcription factor. A critical component of this network is the microRNA miR-192. This technical guide provides an in-depth exploration of the intricate connection between p53 and miR-192 expression, detailing the molecular mechanisms, experimental validation, and functional consequences of their interaction. Central to this relationship is a positive feedback loop wherein p53 directly induces the transcription of miR-192, which in turn enhances p53's tumor-suppressive activity by targeting its negative regulator, MDM2. This guide summarizes key quantitative data, provides detailed experimental protocols for studying this axis, and visualizes the associated signaling pathways and workflows.
The Core Regulatory Circuit: p53 Directly Governs miR-192 Expression
The expression of miR-192 is under the direct transcriptional control of p53. In response to cellular stress, such as DNA damage, activated p53 binds to specific response elements within the promoter region of the miR-192 gene, initiating its transcription.[1][2][3] This direct regulation has been substantiated through various experimental approaches, including chromatin immunoprecipitation (ChIP) assays that have identified p53 binding sites upstream of the miR-192 coding sequence.[3][4]
Quantitative Analysis of p53-Mediated miR-192 Induction
The induction of miR-192 by p53 is a robust and quantifiable event. Studies utilizing quantitative real-time PCR (qRT-PCR) have consistently demonstrated a significant upregulation of miR-192 levels following p53 activation. The fold induction varies depending on the cell type and the nature of the p53-activating stimulus.
| Cell Line | p53 Activating Agent | Fold Induction of miR-192 | Reference |
| SJSA | Nutlin-3 (8 µmol/L) | ~10-fold | |
| HCT116 (p53 wt) | Nutlin-3 (8 µmol/L) | ~8-fold | |
| U2OS | Nutlin-3 (8 µmol/L) | ~6-fold | |
| A549 | Doxorubicin (100 ng/mL) | ~4-fold | |
| A549 | Camptothecin (200 nmol/L) | ~3.5-fold | |
| TOV21G (p53 wt) | Doxorubicin (200 nmol/L) | ~6-fold |
The Positive Feedback Loop: miR-192 Amplifies p53 Activity
A pivotal aspect of the p53-miR-192 relationship is the establishment of a positive feedback loop that amplifies p53's tumor-suppressive signaling. This loop is primarily mediated by miR-192's ability to target and repress the expression of MDM2, an E3 ubiquitin ligase that is a principal negative regulator of p53. By binding to the 3' untranslated region (3'UTR) of MDM2 mRNA, miR-192 inhibits its translation, leading to reduced MDM2 protein levels. This, in turn, alleviates the MDM2-mediated degradation of p53, resulting in p53 stabilization and accumulation, thereby reinforcing the initial p53-dependent stress response.
Visualization of the p53-miR-192 Signaling Pathway
Caption: The p53-miR-192 positive feedback loop.
Functional Consequences: Cell Cycle Arrest
The primary functional outcome of p53-mediated miR-192 induction is cell cycle arrest, predominantly at the G1 and G2/M phases. This is largely achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a canonical p53 target gene. The p53-miR-192 axis contributes to p21 accumulation, thereby halting cell cycle progression and allowing time for DNA repair.
Quantitative Data on Cell Cycle Regulation
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| HCT116 (p53 wt) | miR-192 overexpression | Increased G1 and G2/M populations | |
| HCT116 (p53 null) | miR-192 overexpression | No significant change in cell cycle | |
| HCT116 DICERex5 | miR-192 transfection | Accumulation of cells in G1 and G2/M |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding to the miR-192 Promoter
This protocol verifies the direct binding of p53 to the promoter region of the miR-192 gene.
-
Cell Treatment: Treat cells (e.g., A549) with a DNA-damaging agent (e.g., 300 nmol/L camptothecin) for 24 hours to induce p53 activation.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 (or a control antibody, e.g., anti-HA) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the putative p53-binding site in the miR-192 promoter.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Luciferase Reporter Assay for MDM2 3'UTR Targeting by miR-192
This assay confirms that miR-192 directly targets the 3'UTR of MDM2.
-
Vector Construction: Clone the 3'UTR of human MDM2 downstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Cell Seeding: Seed cells (e.g., 786-O or HEK293) in a 96-well plate.
-
Co-transfection: Co-transfect the cells with the MDM2 3'UTR luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either a miR-192 mimic or a non-targeting control miRNA.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-192 mimic indicates direct targeting.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] p 53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest | Semantic Scholar [semanticscholar.org]
- 4. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring miR-192 Expression Levels: A Detailed Guide for Researchers
Application Notes and Protocols for the Accurate Quantification of miR-192 in Research and Drug Development
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in numerous diseases, most notably in diabetic nephropathy and various cancers, where it can function as both a tumor suppressor and an oncomiR. Accurate and reliable measurement of miR-192 expression is therefore critical for understanding its function and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the quantification of miR-192 expression using several common molecular biology techniques. These methodologies are suitable for researchers in academia and industry, including those involved in drug development.
Quantitative Data Summary
The expression of miR-192 is highly tissue-specific and can be significantly altered in disease states. The following tables summarize quantitative data on miR-192 expression from various studies.
Table 1: Relative Expression of miR-192 in Cancer
| Cancer Type | Sample Type | Expression Change | Fold Change (approx.) | Method | Reference |
| Colon Cancer | Serum | Decreased | 0.5-fold | RT-qPCR | |
| Pancreatic Cancer | Tissue | Increased | 8.35-fold | Microarray | |
| Cervical Cancer | Tissue | Increased | Significantly increased (p < 0.05) | RT-qPCR |
Table 2: Expression of miR-192 in Diabetic Nephropathy (DN)
| Condition | Sample Type | Expression Change | Observation | Method | Reference |
| Diabetic Nephropathy | Blood | Increased | Higher levels in patients with lower eGFR and higher albumin/creatinine ratio | RT-qPCR (TaqMan) | |
| Diabetic Nephropathy | Serum | Decreased | Lower levels with increasing severity (albuminuria) | RT-qPCR | |
| Diabetic Nephropathy | Serum | Increased | Significantly increased in DN and diabetic without nephropathy groups | RT-qPCR |
Note: The conflicting reports on miR-192 expression in diabetic nephropathy may be due to differences in patient cohorts, sample types, and normalization controls.
Experimental Protocols
This section provides detailed protocols for the most common methods used to measure miR-192 expression.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is the most sensitive and widely used method for quantifying miRNA expression. Two common approaches are SYBR Green-based and TaqMan probe-based assays.
Workflow for miRNA RT-qPCR
Caption: A general workflow for the quantification of miRNA expression using RT-qPCR.
This protocol utilizes SYBR Green I dye, which intercalates with double-stranded DNA, to detect PCR product amplification.
Materials:
-
Total RNA containing small RNAs
-
miRNA First-Strand cDNA Synthesis Kit
-
SYBR Green PCR Master Mix
-
miR-192 specific forward primer and a universal reverse primer
-
Nuclease-free water
Primer Sequences for hsa-miR-192:
-
Forward Primer: 5'-AGC GAT CAC CGT GTT TAC TGT GGC TGT CA-3'
-
Reverse Primer (Universal): Provided with the cDNA synthesis kit or a standard poly(T) adapter primer.
Procedure:
-
Reverse Transcription (RT):
-
Synthesize cDNA from 10-100 ng of total RNA using a miRNA first-strand synthesis kit according to the manufacturer's instructions. This typically involves a polyadenylation step followed by reverse transcription with a poly(T) adapter primer.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL 2x SYBR Green PCR Master Mix
-
1 µL miR-192 Forward Primer (10 µM)
-
1 µL Universal Reverse Primer (10 µM)
-
2 µL diluted cDNA (from the RT reaction)
-
6 µL Nuclease-free water
-
-
-
Thermal Cycling:
-
Perform the qPCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-192 and a reference small RNA (e.g., U6 snRNA).
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
TaqMan assays utilize a fluorescently labeled probe that is specific to the target sequence, providing higher specificity than SYBR Green methods.
Materials:
-
Total RNA containing small RNAs
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan Small RNA Assay for hsa-miR-192 (contains specific RT primer and TaqMan probe/primer mix)
-
TaqMan Universal PCR Master Mix
-
Nuclease-free water
Procedure:
-
Reverse Transcription (RT):
-
Prepare the RT master mix on ice according to the TaqMan MicroRNA Reverse Transcription Kit protocol.
-
In a 15 µL reaction volume, combine 1-10 ng of total RNA with the RT master mix and the miR-192 specific RT primer.
-
Incubate the reaction at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes to inactivate the reverse transcriptase.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL 2x TaqMan Universal PCR Master Mix
-
1 µL 20x TaqMan Small RNA Assay (for hsa-miR-192)
-
3 µL cDNA (from the RT reaction)
-
6 µL Nuclease-free water
-
-
-
Thermal Cycling:
-
Perform the qPCR using the following cycling conditions:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Determine the Ct values for miR-192 and a suitable endogenous control.
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
Northern Blotting
Northern blotting is a classic technique for the detection and size separation of specific RNA molecules. For miRNAs, the use of Locked Nucleic Acid (LNA) modified probes is highly recommended to increase sensitivity and specificity.
Workflow for miRNA Northern Blotting
Caption: The sequential steps involved in detecting
Application Notes: Quantification of miR-192 using Stem-Loop RT-qPCR
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a significant role in various biological processes and is implicated in the pathogenesis of several diseases, including cancer, diabetic nephropathy, and fibrosis.[1][2] Its expression levels are often dysregulated in diseased states, making it a valuable biomarker for diagnosis, prognosis, and a potential therapeutic target.[1] Accurate and reproducible quantification of miR-192 is therefore crucial for research and clinical applications.
This document provides a detailed protocol for the quantification of mature miR-192 from total RNA samples using a stem-loop reverse transcription quantitative polymerase chain reaction (RT-qPCR) approach. This method is highly sensitive and specific for mature miRNAs, distinguishing them from their precursors.[3][4]
Principle of the Method
The quantification of short microRNAs like miR-192 by standard RT-qPCR is challenging due to their small size (~22 nucleotides).[4] The stem-loop RT-qPCR method overcomes this limitation in two main steps:
-
Reverse Transcription (RT): A custom stem-loop RT primer with a sequence complementary to the 3' end of the mature miR-192 is used. This primer folds into a hairpin structure, which provides specificity and extends the length of the cDNA template.[3][4]
-
Quantitative PCR (qPCR): The resulting longer cDNA is then amplified using a forward primer specific to the miR-192 sequence and a universal reverse primer that binds to a sequence within the RT primer.[5] Quantification can be achieved using either a TaqMan probe for enhanced specificity or a DNA-binding dye like SYBR Green for a more cost-effective approach.[6][7]
Experimental Workflow
The overall experimental process for miR-192 quantification follows a streamlined workflow from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol is a general guideline. Reagent volumes and cycling conditions should be optimized based on the specific qPCR instrument and reagents used.
Total RNA Extraction
Isolate total RNA from your biological sample (cells, tissue, etc.) using a method specifically designed to retain small RNA species. Commercial kits (e.g., mirVana miRNA Isolation Kit, miRNeasy Kit) are recommended to ensure high-quality RNA yield.[4]
RNA Quality and Quantity Assessment
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.
Stem-Loop Reverse Transcription (RT)
This step converts mature miR-192 into cDNA.
Table 1: Reverse Transcription Reaction Setup
| Component | Volume per 15 µL Reaction | Final Concentration |
| 5X RT Primer (for miR-192) | 3.0 µL | 1X |
| Total RNA | 1-10 ng | Variable |
| 10X Reverse Transcription Buffer | 1.5 µL | 1X |
| 100mM dNTP Mix | 0.15 µL | 1 mM |
| MultiScribe™ Reverse Transcriptase (50 U/µL) | 1.0 µL | 3.33 U/µL |
| RNase Inhibitor (20 U/µL) | 0.19 µL | 0.25 U/µL |
| Nuclease-free Water | Up to 15 µL | - |
Source: Adapted from TaqMan MicroRNA Assays protocols.[8][9]
RT Cycling Conditions:
-
Combine the components in a nuclease-free tube on ice.
-
Incubate the reaction in a thermal cycler with the following program:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Real-Time qPCR
This step amplifies and quantifies the miR-192 cDNA. The following protocol is based on a TaqMan assay approach.
Table 2: qPCR Reaction Setup
| Component | Volume per 20 µL Reaction | Final Concentration |
| 2X TaqMan Universal PCR Master Mix | 10.0 µL | 1X |
| 20X TaqMan Small RNA Assay (miR-192) | 1.0 µL | 1X |
| RT Product (cDNA) | 1.33 µL | - |
| Nuclease-free Water | 7.67 µL | - |
Source: Adapted from TaqMan MicroRNA Assays protocols.[8]
Table 3: qPCR Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | \multirow{2}{*}{40} |
| Annealing/Extension | 60°C | 60 seconds |
Note: A melt curve analysis should be included if using a SYBR Green-based method.[10]
Data Analysis and Normalization
Relative Quantification
The relative expression of miR-192 is typically calculated using the comparative Ct (ΔΔCt) method. This requires the use of an endogenous control (reference gene) to normalize the data for variations in RNA input and RT efficiency.[11]
-
Calculate ΔCt: ΔCt = Ct (miR-192) - Ct (Endogenous Control)
-
Calculate ΔΔCt: ΔΔCt = ΔCt (Test Sample) - ΔCt (Control/Calibrator Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
Selection of Endogenous Controls
The choice of an appropriate endogenous control is critical for accurate normalization.[12] Unlike for mRNA, common housekeeping genes like GAPDH are not suitable. Small non-coding RNAs (sncRNAs) that are stably expressed across the experimental conditions should be used. It is highly recommended to validate the stability of several potential controls for your specific samples.[11]
Table 4: Candidate Endogenous Controls for miRNA qPCR Studies
| Control Gene | RNA Type | Comments |
| miR-16-5p | miRNA | Often stably expressed but can be dysregulated in some cancers.[13][14] |
| RNU6B (U6) | snRNA | Widely used, but its expression can vary; different processing pathway than miRNA.[13][15] |
| RNU44 / RNU48 | snoRNA | Showed stable expression across many human tissues.[11] |
| miR-191-5p | miRNA | Identified as a stable miRNA across several human tissues. |
| let-7a-5p | miRNA | Often used as a stable reference in various cell types.[14] |
miR-192 Signaling Pathways
miR-192 is a key regulator in several signaling pathways, often acting as a tumor suppressor but sometimes as an oncomiR depending on the cellular context.[1] In diabetic nephropathy, its upregulation by TGF-β contributes to fibrosis by modulating target genes like ZEB1/2 and influencing the PI3K/Akt pathway through PTEN.[2][16][17]
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 3. genome.med.harvard.edu [genome.med.harvard.edu]
- 4. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of miRNAs co-immunoprecipitated with Argonaute proteins using SYBR Green-based qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.med.harvard.edu [genome.med.harvard.edu]
- 9. ReverseTranscription-Protocol-miRNA-SCALONMC [protocols.io]
- 10. static.igem.wiki [static.igem.wiki]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 13. Identification and Validation of miRNAs as Endogenous Controls for RQ-PCR in Blood Specimens for Breast Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Endogenous Control miRNAs for RT-qPCR in T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for miR-192 Localization
References
- 1. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 4. MicroRNA-192 in diabetic kidney glomeruli and its function in TGF-β-induced collagen expression via inhibition of E-box repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Subcellular Localization of MicroRNAs by MicroRNA In Situ Hybridization (miR-ISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular Localization of MicroRNAs by MicroRNA In Situ Hybridization (miR-ISH) | Springer Nature Experiments [experiments.springernature.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-192 Target Validation Using Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the luciferase reporter assay for the validation of direct targets of microRNA-192 (miR-192). This document includes detailed experimental protocols, data interpretation guidelines, and a summary of validated miR-192 targets with their corresponding luciferase assay results.
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. miR-192 is a well-studied miRNA implicated in various biological processes, including cell cycle regulation, apoptosis, and epithelial-mesenchymal transition (EMT), and its dysregulation has been linked to several diseases, including cancer and diabetic nephropathy.
The luciferase reporter assay is a widely used and reliable method for validating the direct interaction between a miRNA and its predicted target mRNA. This assay provides a quantitative measure of the miRNA's ability to regulate the expression of a target gene through its 3'-UTR.
Principle of the Assay
The core principle of the luciferase reporter assay for miRNA target validation involves the creation of a reporter construct where the 3'-UTR of a putative target gene is cloned downstream of a luciferase reporter gene (e.g., Firefly luciferase). This construct is then co-transfected into a suitable cell line along with a miRNA mimic (in this case, a miR-192 mimic) or a negative control. If miR-192 directly binds to the 3'-UTR of the target gene, it will suppress the translation of the luciferase mRNA, resulting in a quantifiable reduction in luciferase activity. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.
Data Presentation: Summary of Validated miR-192 Targets
The following table summarizes the results from luciferase reporter assays validating direct targets of miR-192. The data is presented as the relative luciferase activity or fold change observed upon co-transfection with a miR-192 mimic compared to a negative control.
| Target Gene | Cell Line | Luciferase Reporter Construct | Observed Effect of miR-192 Mimic | Quantitative Result (Fold Change/Relative Activity) |
| ZEB2 | Glioma cells | 3'-UTR of ZEB2 | Suppression of luciferase activity | Activity suppressed, specific fold change not reported. |
| SH3RF3 | TPC-1 | 3'-UTR of SH3RF3 | Significant decrease in luciferase activity | Activity remarkably decreased, specific fold change not reported.[1] |
| CSK | Porcine endometrial epithelial cells | 3'-UTR of CSK | Suppression of luciferase expression | Validated as a direct target, specific fold change not reported.[2] |
| YY1 | Porcine endometrial epithelial cells | 3'-UTR of YY1 | Suppression of luciferase expression | Validated as a direct target, specific fold change not reported.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the luciferase reporter assay for miR-192 target validation.
Protocol 1: Construction of Luciferase Reporter Vectors
-
Primer Design: Design PCR primers to amplify the full-length 3'-UTR of the putative miR-192 target gene. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the luciferase reporter vector (e.g., pmirGLO, psiCHECK-2).
-
PCR Amplification: Amplify the 3'-UTR sequence from cDNA or genomic DNA using a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the PCR product and the luciferase reporter vector with the selected restriction enzymes.
-
Ligation: Ligate the digested 3'-UTR fragment into the linearized luciferase vector.
-
Transformation and Plasmid Preparation: Transform the ligation product into competent E. coli cells, select for positive clones, and purify the plasmid DNA.
-
Sequence Verification: Verify the sequence and orientation of the inserted 3'-UTR by Sanger sequencing.
-
Mutant Construct (Negative Control): To confirm the specificity of the miR-192 binding site, create a mutant version of the 3'-UTR construct where the seed region of the predicted miR-192 binding site is mutated using site-directed mutagenesis.
Protocol 2: Cell Culture and Transfection
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T, HeLa, or a cell line relevant to the biological context of miR-192) in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Cocktail Preparation: For each well, prepare a transfection cocktail containing:
-
Luciferase reporter plasmid (wild-type or mutant 3'-UTR).
-
miR-192 mimic or a negative control mimic (e.g., a scrambled sequence).
-
A transfection reagent (e.g., Lipofectamine 2000).
-
-
Co-transfection: Add the transfection cocktail to the cells and incubate for 24-48 hours.
Protocol 3: Dual-Luciferase Reporter Assay
-
Cell Lysis: After the incubation period, remove the culture medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo reagent (which quenches the Firefly luciferase signal and activates the Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the relative luciferase activity by comparing the normalized activity of the miR-192 mimic-transfected cells to the negative control-transfected cells. A significant decrease in relative luciferase activity in the presence of the miR-192 mimic indicates a direct interaction with the target 3'-UTR.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for miR-192 target validation using a dual-luciferase reporter assay.
Signaling Pathway: TGF-β Regulation of miR-192
TGF-β signaling is a key regulator of miR-192 expression, particularly in the context of fibrosis. The following diagram illustrates the canonical TGF-β/Smad3 pathway leading to the transcriptional activation of the MIR192 gene.
References
Application Notes and Protocols for In Vivo Delivery of miR-192 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a significant role in various physiological and pathological processes. Its dysregulation has been implicated in a range of diseases, including diabetic nephropathy, various cancers, and viral infections.[1][2] Consequently, miR-192 has emerged as a promising therapeutic target. Therapeutic strategies involve either restoring its function using miR-192 mimics or inhibiting its activity with anti-miR-192 oligonucleotides (antagomirs). A primary challenge in the clinical translation of miR-192-based therapies is the development of safe and effective in vivo delivery systems. This document provides detailed application notes and protocols for the in vivo delivery of miR-192 therapeutics, focusing on non-viral delivery systems, and outlines the key signaling pathways regulated by miR-192.
In Vivo Delivery Strategies for miR-192 Therapeutics
The successful in vivo delivery of miRNA therapeutics hinges on protecting the nucleic acid from degradation, ensuring its uptake by target cells, and minimizing off-target effects and immunogenicity.[3] Nanoparticle-based delivery systems are a leading approach to address these challenges.
Polymer-Based Nanoparticles
Polymer-based nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for miRNA delivery due to their biocompatibility, biodegradability, and capacity for controlled release.[4][5][6]
Quantitative Data on Polymer-Based Nanoparticle Delivery of a miR-145 mimic (as a representative example)
| Parameter | Value | Reference |
| Nanoparticle Composition | Polyethyleneimine (PEI) | [7] |
| miRNA Cargo | miR-145 mimic | [7] |
| Animal Model | Mouse model of colon carcinoma | [7] |
| Administration Route | Local or systemic | [7] |
| Outcome | Reduced tumor growth compared to controls | [7] |
Lipid-Based Nanoparticles (LNPs)
Lipid-based nanoparticles are another widely used delivery vehicle for nucleic acids.[8][9] They are typically composed of a mixture of cationic lipids, which complex with the negatively charged miRNA, and other components like cholesterol and PEGylated lipids to enhance stability and circulation time.[8]
Quantitative Data on LNA-anti-miR-192 Delivery in a Mouse Model of Diabetic Nephropathy
| Parameter | Value | Reference |
| Therapeutic Agent | Locked Nucleic Acid (LNA)-modified inhibitor of miR-192 (LNA-anti-miR-192) | [10][11] |
| Animal Model | Streptozotocin-induced diabetic mice | [10][11] |
| Administration Route | Intraperitoneal injection | [12] |
| Dosage | Not specified | |
| Treatment Duration | Repeated injections over a long period | [10] |
| Efficacy Outcomes | ||
| miR-192 Expression in Kidney | Significantly reduced in both renal cortex and glomeruli | [10] |
| Downstream Target (Zeb1/2) Expression | Significantly increased | [10][11] |
| Fibrotic Gene Expression (Collagen, TGF-β, Fibronectin) | Significantly decreased | [10][11] |
| Proteinuria | Attenuated | [10][11] |
| Blood Glucose Levels | No significant alteration | [10] |
Experimental Protocols
Protocol 1: Formulation of Polymer-Based Nanoparticles for miR-192 Delivery
This protocol describes the double emulsion solvent evaporation method for encapsulating miR-192 mimics or inhibitors into PLGA nanoparticles.[13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Methylene (B1212753) chloride (DCM)
-
miR-192 mimic or inhibitor
-
Nuclease-free water
-
Polyvinyl alcohol (PVA)
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA in methylene chloride to create the oil phase.
-
Suspend the miR-192 mimic or inhibitor in nuclease-free water.
-
Add the aqueous miRNA solution to the PLGA solution and sonicate to form a primary water-in-oil emulsion.
-
Add the primary emulsion to an aqueous solution of 5% (w/v) PVA and sonicate again to form a water-in-oil-in-water double emulsion.
-
Stir the double emulsion on a magnetic stirrer for several hours to allow the methylene chloride to evaporate, resulting in the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with nuclease-free water to remove residual PVA and unincorporated miRNA.
-
Resuspend the nanoparticles in a suitable buffer for in vivo administration.
Protocol 2: In Vivo Administration of miR-192 Therapeutics in Mice
This protocol outlines the procedure for systemic delivery of miR-192 therapeutics via tail vein injection in mice.[14][15][16][17]
Materials:
-
miR-192 therapeutic formulation (e.g., nanoparticle suspension)
-
Sterile, pyrogen-free saline or other suitable vehicle
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
-
27-30 gauge needles and syringes
-
70% ethanol (B145695) wipes
Procedure:
-
If necessary, warm the mouse's tail using a heat lamp for a short period to induce vasodilation of the tail veins.
-
Place the mouse in a restrainer, ensuring the tail is accessible.
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the therapeutic formulation. The maximum injection volume should not exceed 10% of the rodent's total blood volume (approximately 200 µL for a 25g mouse).[16]
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Quantification of miR-192 Expression in Tissues by RT-qPCR
This protocol describes the quantification of mature miR-192 levels in tissue samples using a stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR) method.[9][18][19][20]
Materials:
-
Tissue samples
-
RNA extraction kit
-
Reverse transcription kit with stem-loop primers specific for miR-192
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Real-time PCR instrument
-
Small non-coding RNA (e.g., U6 snRNA) primers for normalization
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for the mature miR-192 sequence. This method enhances the specificity of miRNA detection.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction using the cDNA from the RT step, a forward primer specific for miR-192, a universal reverse primer, and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Include a reaction for a small non-coding RNA (e.g., U6 snRNA) to serve as an internal control for normalization.
-
Include no-template controls to check for contamination.
-
-
Data Analysis: Calculate the relative expression of miR-192 using the ΔΔCt method, normalizing the miR-192 Ct values to the internal control Ct values.
Protocol 4: In Situ Hybridization for Detecting miR-192 in Tissues
This protocol provides a method for visualizing the cellular localization of miR-192 in tissue sections using locked nucleic acid (LNA) probes.[21][22][23][24][25]
Materials:
-
Frozen or formalin-fixed, paraffin-embedded tissue sections
-
Digoxigenin (DIG)-labeled LNA probe for miR-192
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase
-
NBT/BCIP substrate for colorimetric detection
-
Microscope
Procedure:
-
Tissue Preparation: Prepare tissue sections on slides. For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Proteinase K Treatment: Treat the sections with proteinase K to improve probe accessibility.
-
Hybridization: Apply the DIG-labeled LNA probe in hybridization buffer to the tissue sections and incubate overnight at the appropriate temperature to allow the probe to bind to the target miR-192.
-
Washing: Perform a series of stringent washes to remove unbound probe.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Wash to remove unbound antibody.
-
-
Visualization: Add the NBT/BCIP substrate. The alkaline phosphatase will convert the substrate into a colored precipitate, indicating the location of miR-192.
-
Imaging: Counterstain if desired and visualize the results under a microscope.
Signaling Pathways and Experimental Workflows
miR-192 in TGF-β Signaling and Renal Fibrosis
In the context of diabetic nephropathy and renal fibrosis, miR-192 is a key downstream mediator of TGF-β signaling.[1][2] TGF-β induces the expression of miR-192, which in turn promotes the expression of fibrotic genes like collagen.[2][26][27][28][29][30][31]
Caption: TGF-β signaling induces miR-192, leading to renal fibrosis.
miR-192 in the Wnt/β-catenin Signaling Pathway
miR-192 has been shown to regulate the Wnt/β-catenin signaling pathway.[21] In some contexts, rotavirus infection can suppress miR-192, leading to the activation of this pathway.[21]
Caption: miR-192 can regulate the Wnt/β-catenin signaling pathway.
miR-192 in the PTEN/PI3K/AKT Signaling Pathway
The PTEN/PI3K/AKT pathway is crucial in cell survival and proliferation and is often dysregulated in cancer. While direct regulation of this pathway by miR-192 is still under investigation, miRNAs are known to be significant modulators of this cascade.
Caption: Potential regulation of the PTEN/PI3K/AKT pathway by miR-192.
Experimental Workflow for In Vivo miR-192 Therapeutic Study
Caption: Workflow for a preclinical study of miR-192 therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. miR-192 Mediates TGF-β/Smad3-Driven Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Polymer nanoparticles for drug and small silencing RNA delivery to treat cancers of different phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer-Based Nanosystems—A Versatile Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.polito.it [iris.polito.it]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting microRNA-192 ameliorates renal fibrosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MiR-192-5p in the Kidney Protects Against the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 14. mmpc.org [mmpc.org]
- 15. aboutthathealth.com [aboutthathealth.com]
- 16. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of MicroRNAs by Real-Time RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 25. Small RNA Detection by in Situ Hybridization Methods [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijbs.com [ijbs.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the miR-192 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a significant role in various physiological and pathological processes, including cancer, diabetic nephropathy, and hypertension.[1][2] Its dysregulation has been implicated in tumorigenesis, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.[1] The CRISPR-Cas9 system offers a powerful tool for precisely knocking out the miR-192 gene to study its function and validate it as a potential therapeutic target. This document provides detailed application notes and protocols for the successful knockout of the miR-192 gene using CRISPR-Cas9 technology.
Signaling Pathways Involving miR-192
miR-192 is involved in complex signaling networks. Notably, it is regulated by TGF-β and, in turn, influences pathways such as PI3K/Akt and p53. Understanding these interactions is crucial for interpreting the functional consequences of a miR-192 knockout.
Caption: A simplified diagram of signaling pathways involving miR-192.
Experimental Workflow for miR-192 Knockout
A successful miR-192 knockout experiment using CRISPR-Cas9 involves several key stages, from guide RNA design to validation of the knockout at the genomic and functional levels.
Caption: The experimental workflow for CRISPR-Cas9-mediated gene knockout.
Protocols
Protocol 1: Guide RNA (gRNA) Design and Synthesis for Human miR-192
Objective: To design and synthesize single guide RNAs (sgRNAs) that specifically target the human MIR192 gene. Due to the small size of mature miRNAs, a common strategy is to target the precursor miRNA (pre-miRNA) sequence or to use a dual-gRNA approach to excise the entire miRNA stem-loop.[3][4]
Materials:
-
Computer with internet access
-
gRNA design software (e.g., Benchling, Synthego's CRISPR Design Tool)
-
Human genome assembly (e.g., GRCh38/hg38)
-
MIR192 gene sequence (precursor sequence)
Procedure:
-
Retrieve the pre-miR-192 sequence:
-
Access a genomic database (e.g., Ensembl, NCBI).
-
Search for the human MIR192 gene and obtain the precursor sequence. The precursor contains the stem-loop structure that is processed into the mature miRNA.
-
-
Design gRNAs using an online tool:
-
Input the pre-miR-192 sequence into a gRNA design tool.
-
Select the appropriate PAM sequence for your Cas9 nuclease (e.g., NGG for Streptococcus pyogenes Cas9).
-
For a dual-gRNA strategy, design one gRNA targeting the 5' flanking region and another targeting the 3' flanking region of the pre-miR-192 stem-loop. This approach aims to delete the entire precursor sequence.
-
Choose gRNAs with high on-target scores and low off-target scores as predicted by the design tool.
-
-
Synthesize Oligonucleotides:
-
Once the gRNA sequences are selected, order synthetic DNA oligonucleotides. For cloning into a vector like pXPR_003 or pXPR_023, add appropriate overhangs compatible with the restriction enzyme used for vector linearization (e.g., BsmBI).
-
Table 1: Example gRNA Sequences for Human MIR192
| Target Region | gRNA Sequence (5' to 3') | PAM | On-Target Score (Example) | Off-Target Score (Example) |
|---|---|---|---|---|
| 5' of pre-miR-192 | GACTCCGACAGGTCGCTGAG | CGG | 85 | 95 |
| 3' of pre-miR-192 | GCTGACCTATGAATTGACAG | TGG | 89 | 92 |
Note: These are example sequences. Researchers should perform their own design and validation.
Protocol 2: Cloning gRNAs into a CRISPR-Cas9 Expression Vector
Objective: To clone the synthesized gRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector. This protocol is adapted for a single-vector system containing both Cas9 and the gRNA expression cassette.
Materials:
-
CRISPR-Cas9 expression vector (e.g., pXPR_023)
-
Synthesized gRNA oligonucleotides (forward and reverse)
-
Restriction enzyme (e.g., BsmBI)
-
T4 DNA Ligase and buffer
-
T4 Polynucleotide Kinase (PNK)
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Vector Preparation:
-
Digest the CRISPR-Cas9 vector (e.g., pXPR_023, 1-3 µg) with the BsmBI restriction enzyme at 55°C for 2 hours.
-
Run the digested product on an agarose (B213101) gel and purify the linearized vector backbone using a gel extraction kit.
-
-
Oligonucleotide Annealing:
-
Resuspend the forward and reverse oligonucleotides for each gRNA to a final concentration of 10 µM.
-
In a PCR tube, mix 1 µL of the forward oligo, 1 µL of the reverse oligo, 1 µL of 10x T4 Ligation Buffer, and 7 µL of nuclease-free water.
-
Anneal the oligos in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
Ligation:
-
Set up the ligation reaction as follows:
-
Linearized vector (50 ng)
-
Annealed oligo duplex (1 µL of a 1:200 dilution)
-
10x T4 DNA Ligase Buffer (1 µL)
-
T4 DNA Ligase (0.5 µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 3: Transfection of CRISPR-Cas9 Plasmids into Mammalian Cells
Objective: To deliver the gRNA/Cas9 expression vector into the target mammalian cells.
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
Purified CRISPR-Cas9 plasmid DNA
-
Transfection reagent (e.g., Lipofectamine-based reagents) or electroporation system
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection (using a lipid-based reagent):
-
For each well, dilute 2.5 µg of the CRISPR-Cas9 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours before proceeding to validation.
-
Note: Transfection efficiency can vary significantly between cell types. Optimization of plasmid DNA amount, reagent volume, and cell density is recommended. For hard-to-transfect cells, consider electroporation or lentiviral delivery methods.
Protocol 4: Validation of miR-192 Knockout
Objective: To confirm the successful knockout of the miR-192 gene at both the genomic and expression levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site in the MIR192 gene
-
Taq DNA polymerase
-
T7 Endonuclease I and buffer
-
Agarose gel electrophoresis system
Procedure:
-
Genomic DNA Extraction:
-
Harvest the transfected cells and a control population of untransfected cells.
-
Extract genomic DNA using a commercial kit.
-
-
PCR Amplification:
-
Amplify the genomic region flanking the MIR192 target site using PCR. Design primers to generate a PCR product of 400-800 bp.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with 1x NEBuffer 2 and nuclease-free water to a final volume of 19 µL.
-
Denature and reanneal the PCR products in a thermocycler using the following program: 95°C for 5 minutes, ramp down to 85°C at -2°C/s, and then ramp down to 25°C at -0.1°C/s.
-
-
T7E1 Digestion:
-
Add 1 µL of T7 Endonuclease I to the reannealed PCR product.
-
Incubate at 37°C for 15 minutes.
-
-
Analysis:
-
Run the digested products on a 2% agarose gel. The presence of cleaved fragments of the expected sizes indicates the presence of insertions or deletions (indels) at the target site.
-
Table 2: T7E1 Assay Results Interpretation
| Sample | Expected Bands | Interpretation |
|---|---|---|
| Wild-Type (WT) | One band (full-length PCR product) | No cleavage, no indels. |
| miR-192 KO | Three bands (full-length and two smaller cleaved products) | Successful editing (indels present). |
Materials:
-
RNA extraction kit
-
miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA RT Kit)
-
miRNA-specific primers/probes for hsa-miR-192
-
Endogenous control miRNA primers/probes (e.g., U6 snRNA)
-
qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Total RNA Extraction:
-
Extract total RNA, including small RNAs, from both knockout and control cells.
-
-
Reverse Transcription:
-
Perform reverse transcription using a miRNA-specific stem-loop RT primer for miR-192 and the endogenous control.
-
-
qRT-PCR:
-
Perform real-time PCR using a miRNA-specific forward primer and a universal reverse primer.
-
The reaction mixture typically includes cDNA, miRNA-specific primers, and a SYBR Green or TaqMan-based master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of miR-192 using the ΔΔCt method, normalizing to the endogenous control. A significant decrease in miR-192 expression in the knockout cells compared to the control cells confirms successful knockout at the functional RNA level.
-
Table 3: Expected Quantitative Data from miR-192 Knockout Validation
| Validation Method | Target | Expected Outcome in KO Cells | Quantitative Metric |
|---|---|---|---|
| T7E1 Assay | MIR192 genomic locus | Cleaved DNA fragments | % Indel formation |
| qRT-PCR | Mature miR-192 | Significantly reduced expression | Fold change vs. WT |
Phenotypic Effects of miR-192 Knockout
The knockout of miR-192 is expected to produce various phenotypic changes depending on the cell type and context. Based on its known functions, potential observable effects include:
-
Altered Cell Proliferation and Apoptosis: As miR-192 can regulate p53, its knockout may affect cell cycle progression and apoptosis rates.
-
Changes in EMT Markers: Given that miR-192 targets ZEB1/2, which are key regulators of EMT, knockout cells may show altered expression of EMT markers like E-cadherin and Vimentin.
-
Modulation of Fibrotic Responses: In relevant cell types, the absence of miR-192 may alter the expression of fibrotic markers in response to stimuli like TGF-β.
Researchers should design specific functional assays to investigate the phenotypic consequences relevant to their biological question.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 3. An Efficient CRISPR-Cas9 Method to Knock Out MiRNA Expression in Xenopus Tropicalis | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional knockout of a microRNA using CRISPR-Cas9 [horizondiscovery.com]
Application Notes and Protocols: miR-192 as a Biomarker for Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192), a small non-coding RNA molecule, has emerged as a significant player in the landscape of disease diagnostics. Its expression levels are frequently dysregulated in various pathological conditions, including a range of cancers, kidney diseases, and liver disorders. This aberrant expression profile makes miR-192 a promising and valuable biomarker for early detection, diagnosis, and prognosis of several diseases. These application notes provide a comprehensive overview of the utility of miR-192 as a clinical biomarker, supported by quantitative data and detailed experimental protocols for its detection and analysis.
I. Diagnostic Potential of miR-192 in Various Diseases
The diagnostic accuracy of miR-192 has been evaluated across multiple diseases, demonstrating its potential as a reliable biomarker. The following tables summarize the quantitative data on the diagnostic performance of miR-192 in cancer and diabetic kidney disease.
Data Presentation
Table 1: Diagnostic Performance of miR-192 in Cancer
| Cancer Type | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |
| Overall Cancers | Varied | 79 | 74 | 0.82 | [1][2][3] |
| Hepatocellular Carcinoma (HCC) | Plasma (in panel) | - | - | 0.888 | [4] |
| HCC | Exosomes | - | - | - | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Serum | 76 | 55 | - | [6] |
| Colon Cancer | Serum | - | - | - | [7] |
Table 2: Diagnostic Performance of miR-192 in Diabetic Kidney Disease (DKD)
| Comparison | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |
| DKD vs. Healthy Controls | Urine | 97.4 | - | - | |
| DKD vs. Healthy Controls | Serum | - | 72.5 | - | |
| Combined Serum & Urine | - | - | 81.2 | - |
II. Signaling Pathways Involving miR-192
miR-192 exerts its influence on disease progression by modulating key signaling pathways. Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.
miR-192 in Cancer
In cancer, miR-192 can function as either a tumor suppressor or an oncogene, depending on the cellular context.[8][9] It is known to regulate cell proliferation, migration, invasion, and apoptosis.[1]
miR-192 in Diabetic Nephropathy
In the context of diabetic nephropathy, miR-192 is implicated in the regulation of renal fibrosis and inflammation. It is involved in the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.
References
- 1. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circulating microRNAs as diagnostic and prognostic tools for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic and Prognostic Value of miR-16, miR-146a, miR-192 and miR-221 in Exosomes of Hepatocellular Carcinoma and Liver Cirrhosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic and biological significance of microRNA-192 in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clinical Applications of miR-192 in Oncology
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a significant and complex role in the initiation and progression of various human cancers.[1] Located on chromosome 11q13.1, its expression is frequently dysregulated in tumors, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[2][3] This context-dependent duality makes miR-192 a fascinating subject of study and a promising candidate for clinical applications, including as a biomarker for diagnosis and prognosis, and as a therapeutic target.[1][3] These notes provide a comprehensive overview of the clinical significance of miR-192, its role in key signaling pathways, and detailed protocols for its study.
Clinical Significance of miR-192 in Oncology
The expression of miR-192 is altered in a wide range of cancers. Its utility as a clinical biomarker stems from its stable presence in tissues and biofluids like serum and exosomes.[1][2]
miR-192's function is highly dependent on the cancer type. In some malignancies, it inhibits tumor growth, while in others, it promotes proliferation and chemoresistance. This dual functionality underscores the importance of understanding its tissue-specific targets and regulatory networks.[1][4]
Table 1: Expression and Functional Role of miR-192 in Various Cancers
| Cancer Type | Expression Status | Predominant Role | Key Targeted Genes/Pathways | References |
|---|---|---|---|---|
| Colorectal Cancer | Downregulated | Tumor Suppressor | Bcl-2, Zeb2, VEGFA, RAB2A | [4][5][6] |
| Hepatocellular Carcinoma (HCC) | Downregulated | Tumor Suppressor | SLC39A6/SNAIL Pathway | [7] |
| Breast Cancer | Downregulated | Tumor Suppressor | Induces apoptosis | [8][9] |
| Gastric Cancer | Upregulated | Oncogene | ALCAM, APC, Rab11-FIP2 | [1][10][11] |
| Lung Cancer (Adenocarcinoma) | Upregulated | Oncogene (Chemoresistance) | Bcl-2, NKRF/NF-κB Pathway | [12][13] |
| Lung Cancer (General) | Downregulated | Tumor Suppressor | TRIM44 | [14] |
| Pancreatic Cancer | Upregulated | Oncogene | Facilitates G1/S phase progression |[15] |
The potential of miR-192 as a non-invasive diagnostic marker is under active investigation. A meta-analysis has shown its promising accuracy in distinguishing cancer patients from healthy controls.[16]
Table 2: Diagnostic Performance of miR-192 in Cancer
| Parameter | Value (95% CI) | Interpretation | Reference |
|---|---|---|---|
| Sensitivity | 0.79 (0.75-0.82) | Ability to correctly identify patients with cancer. | [16] |
| Specificity | 0.74 (0.64-0.82) | Ability to correctly identify healthy individuals. | [16] |
| Diagnostic Odds Ratio | 10.50 (5.89-18.73) | Overall diagnostic accuracy. | [16] |
| AUC | 0.82 (0.78-0.85) | High accuracy in distinguishing between cases and controls. |[16] |
The expression level of miR-192 has been linked to patient survival and disease progression, making it a valuable prognostic tool.[17] However, its prognostic value can differ by cancer type. A meta-analysis revealed that high expression of miR-192 is generally associated with a better prognosis for patients.[3][16]
Table 3: Prognostic Significance of miR-192 Expression
| Cancer Type | Expression Level | Associated Outcome | Quantitative Data | References |
|---|---|---|---|---|
| Overall Cancers | High | Better Survival | Hazard Ratio (HR) = 0.62 (95% CI: 0.41-0.93) | [16] |
| Hepatocellular Carcinoma | High | Better Overall Survival | p < 0.05 | [7] |
| Hepatocellular Carcinoma | High (in exosomes) | Poor Overall Survival | p = 0.027 | [18] |
| Stage IIIB Colon Cancer | High (miR-192-5p) | Higher 5-year Disease-Free Survival | 84.21% vs 38.8% (low expression) | [19] |
| Stage IIIB Colon Cancer | High (miR-192-5p) | Higher 5-year Overall Survival | 89.47% vs 48.57% (low expression) | [19] |
| Non-Small Cell Lung Cancer | Low (in bronchial wash) | Decreased Poor Overall Survival | - |[20] |
miR-192 Signaling Pathways in Cancer
miR-192 exerts its effects by post-transcriptionally regulating the expression of multiple target genes involved in critical cancer-related pathways.[1][16]
In colorectal cancer, miR-192 is typically downregulated, functioning as a tumor suppressor.[5] It inhibits key aspects of metastasis by targeting multiple pro-metastatic genes.[4] Restoring its expression could be a therapeutic strategy.[5]
Caption: miR-192 tumor-suppressive pathway in colorectal cancer.
Conversely, in certain contexts like lung adenocarcinoma, miR-192 is upregulated and contributes to chemoresistance, acting as an oncogene.[12][13] Inhibiting miR-192 has been shown to sensitize cancer cells to chemotherapeutic agents like cisplatin (B142131).[12][13]
Caption: miR-192 oncogenic pathway in lung cancer chemoresistance.
Therapeutic Potential of Targeting miR-192
The dual role of miR-192 opens up two primary therapeutic avenues:
-
miRNA Mimics (Restoration Therapy): In cancers where miR-192 is a tumor suppressor (e.g., colorectal cancer), synthetic miR-192 mimics can be introduced to restore its function, thereby inhibiting cell proliferation and metastasis.[5][21]
-
miRNA Inhibitors (Inhibition Therapy): In cancers where miR-192 acts as an oncogene (e.g., promoting chemoresistance in lung cancer), antisense oligonucleotides known as anti-miRs or antagomirs can be used to block its activity, sensitizing tumors to conventional therapies.[12][21][22]
Experimental Protocols
This section provides standardized protocols for the analysis of miR-192 in a research setting. These are general guidelines and may require optimization for specific experimental conditions.
The overall process for evaluating miR-192 from clinical samples involves several key stages, from sample acquisition to bioinformatic analysis.
Caption: Experimental workflow for miR-192 biomarker validation.
Objective: To isolate high-quality total RNA, including the small RNA fraction containing miR-192, from patient tissue or serum/plasma.
Materials:
-
Fresh or frozen tissue samples; Serum or plasma samples.
-
TRIzol LS Reagent (for liquid samples) or TRIzol Reagent (for tissue).
-
Chloroform, Isopropanol (B130326), 75% Ethanol.
-
RNase-free water, tubes, and pipette tips.
-
Homogenizer (for tissue).
-
Refrigerated microcentrifuge.
Procedure (Serum/Plasma):
-
Thaw 250 µL of serum/plasma on ice.
-
Add 750 µL of TRIzol LS Reagent and mix thoroughly by vortexing. Incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (~600 µL) to a new RNase-free tube.
-
Add 1.5 volumes (~900 µL) of 100% isopropanol and mix. Incubate at -20°C for at least 1 hour to precipitate RNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A small RNA pellet should be visible.
-
Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-30 µL of RNase-free water.
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer.
Objective: To accurately quantify the expression level of mature miR-192 using a two-step reverse transcription quantitative PCR (RT-qPCR) approach.
Materials:
-
Isolated total RNA.
-
TaqMan MicroRNA Reverse Transcription Kit or similar.
-
miR-192-specific stem-loop RT primer.
-
TaqMan Universal PCR Master Mix or similar SYBR Green master mix.
-
miR-192-specific forward and reverse PCR primers.
-
Endogenous control primer/probe set (e.g., U6 snRNA, RNU48).
-
Real-time PCR instrument.
Procedure:
-
Reverse Transcription (RT):
-
Prepare the RT master mix on ice according to the manufacturer's protocol. For each reaction, combine the RT buffer, dNTPs, RNase inhibitor, MultiScribe Reverse Transcriptase, and the miR-192-specific stem-loop RT primer.
-
Add 10-50 ng of total RNA to the master mix for a final volume of 15 µL.
-
Run the RT reaction in a thermal cycler using standard conditions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix. For each 20 µL reaction, combine 10 µL of 2x Master Mix, 1 µL of the specific miR-192 primer/probe assay, RNase-free water, and 1.33 µL of the RT product from the previous step.
-
Run parallel reactions for the endogenous control (e.g., U6).
-
Perform the qPCR reaction using a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for miR-192 and the endogenous control.
-
Calculate the relative expression of miR-192 using the 2-ΔΔCt method, normalizing to the endogenous control and comparing to a calibrator sample (e.g., RNA from healthy tissue).
-
Objective: To assess the functional role of miR-192 in cancer cell lines by measuring proliferation and migration after transfection with miR-192 mimics or inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HCT-116 for colon, A549 for lung).
-
Complete culture medium.
-
miR-192 mimic, miR-192 inhibitor, and corresponding negative controls (NC).
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
MTT reagent for proliferation assay.
-
Transwell inserts (8 µm pore size) for migration/invasion assay.
Procedure:
-
Transfection:
-
Seed cells in 6-well plates to be 60-70% confluent on the day of transfection.
-
Dilute miR-192 mimic/inhibitor (final concentration 50 nM) and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
-
-
Cell Proliferation (MTT Assay):
-
After 48 hours of transfection, seed 5,000 cells/well in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Cell Migration (Transwell Assay):
-
After 48 hours of transfection, resuspend 5 x 104 cells in 200 µL of serum-free medium.
-
Add the cell suspension to the upper chamber of a Transwell insert.
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol (B129727) and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-192 Suppresses Liver Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA‑192 acts as a tumor suppressor in colon cancer and simvastatin activates miR‑192 to inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microRNA-192, -194 and -215 are frequently downregulated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-192, a prognostic indicator, targets the SLC39A6/SNAIL pathway to reduce tumor metastasis in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of microRNA-9 and -192 expression levels as biomarkers in patients suffering from breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-192 and -215 are upregulated in human gastric cancer in vivo and suppress ALCAM expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MiR-215/192 participates in gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MicroRNA 192 regulates chemo-resistance of lung adenocarcinoma for gemcitabine and cisplatin combined therapy by targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MiR‐192/NKRF axis confers lung cancer cell chemoresistance to cisplatin via the NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developments in miRNA gene signaling pathways in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Dysregulation of exosomal miR-192 and miR-194 expression in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. MicroRNA as a Potential Therapeutic Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Exosomal miR-192
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of exosomal microRNA-192 (miR-192), a key non-coding RNA implicated in various physiological and pathological processes, including cancer and kidney disease.[1][2][3][4] The choice of an appropriate isolation method is critical for the accurate quantification and functional analysis of exosomal miR-192. This document outlines and compares four commonly employed exosome isolation techniques: differential ultracentrifugation, commercial precipitation kits, immunoaffinity capture, and size-exclusion chromatography.
Introduction to Exosomal miR-192
Exosomes are small extracellular vesicles (40-150 nm) released by most cell types that play a crucial role in intercellular communication by transferring their cargo, which includes proteins, lipids, and nucleic acids such as microRNAs.[5] miR-192 is a well-studied microRNA that has been shown to be dysregulated in several diseases. Its presence in exosomes makes it a promising non-invasive biomarker for diagnosis, prognosis, and a potential therapeutic target. Accurate and efficient isolation of high-purity exosomal miR-192 is therefore paramount for downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing.
Comparison of Exosome Isolation Methodologies
The selection of an exosome isolation method depends on several factors, including the starting sample volume, the required purity and yield, processing time, and available equipment. Below is a summary of the key characteristics of four popular methods.
| Method | Principle | Advantages | Disadvantages | Typical Yield | Purity |
| Differential Ultracentrifugation | Separation based on size and density through sequential centrifugation steps at increasing speeds. | "Gold standard," yields relatively pure exosomes. | Time-consuming, requires specialized equipment, potential for exosome damage. | Moderate to High | High |
| Precipitation (e.g., ExoQuick) | Utilizes a polymer-based reagent to precipitate exosomes from biofluids. | Fast, simple, does not require an ultracentrifuge, high yield. | Co-precipitation of non-exosomal proteins and other contaminants can occur, leading to lower purity. | High | Moderate |
| Immunoaffinity Capture | Employs antibodies targeting specific exosomal surface proteins (e.g., CD9, CD63, CD81) to isolate specific exosome subpopulations. | High specificity, isolates specific exosome subtypes, high purity. | Can be expensive, may not capture all exosome populations, potential for antibody contamination. | Low to Moderate | Very High |
| Size-Exclusion Chromatography (SEC) | Separates particles based on size by passing the sample through a column with a porous matrix. | Yields pure and intact exosomes, reproducible. | Can result in sample dilution, may not completely separate exosomes from other vesicles of similar size. | Moderate | High |
Experimental Protocols
Here, we provide detailed protocols for the isolation of exosomes and subsequent extraction of miR-192 using the four aforementioned methods.
Protocol 1: Differential Ultracentrifugation
This protocol is adapted from established methods for isolating exosomes from cell culture media.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors
-
Sterile ultracentrifuge tubes
-
RNA extraction kit (e.g., miRNeasy Micro Kit)
Procedure:
-
Collect cell culture supernatant.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.
-
Carefully transfer the supernatant to a sterile ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.
-
Discard the supernatant and resuspend the exosome pellet in cold PBS.
-
Repeat the ultracentrifugation step at 100,000 x g for 70-90 minutes at 4°C to wash the exosomes.
-
Discard the supernatant and resuspend the final exosome pellet in a suitable buffer for downstream analysis or storage at -80°C.
-
Proceed with RNA extraction using a commercial kit according to the manufacturer's instructions to isolate exosomal miR-192.
Protocol 2: Precipitation with ExoQuick
This protocol is a general guideline based on the manufacturer's instructions for ExoQuick.
Materials:
-
ExoQuick Exosome Precipitation Solution
-
Refrigerated centrifuge
-
RNA extraction kit
Procedure:
-
Collect biofluid (e.g., serum, plasma, or cell culture supernatant).
-
Centrifuge the starting sample at 3,000 x g for 15 minutes to remove cells and debris.
-
Transfer the cleared supernatant to a new tube.
-
Add the recommended volume of ExoQuick reagent to the supernatant (e.g., for serum, add 63 µl of ExoQuick for every 250 µl of serum).
-
Mix well by inverting the tube 5-6 times.
-
Incubate the mixture at 4°C for at least 30 minutes (for serum) or overnight (for cell culture media).
-
Centrifuge the mixture at 1,500 x g for 30 minutes at 4°C.
-
Aspirate the supernatant carefully, without disturbing the exosome pellet at the bottom of the tube.
-
Centrifuge the tube again at 1,500 x g for 5 minutes to pellet any residual fluid and remove it completely.
-
Resuspend the exosome pellet in a suitable buffer.
-
Extract exosomal RNA, including miR-192, using a commercial kit.
Protocol 3: Immunoaffinity Capture
This protocol provides a general workflow for immunoaffinity-based exosome isolation. Specific parameters will vary depending on the chosen antibody and bead system.
Materials:
-
Magnetic beads coated with anti-CD63, anti-CD81, or anti-CD9 antibodies
-
Magnetic rack
-
Washing and elution buffers (specific to the kit)
-
RNA extraction kit
Procedure:
-
Pre-clear the biological fluid as described in Protocol 1 (steps 1-4) to remove cells and large debris.
-
Incubate the cleared supernatant with the antibody-coated magnetic beads according to the manufacturer's instructions to allow binding to exosomal surface proteins.
-
Place the tube on a magnetic rack to capture the exosome-bead complexes.
-
Carefully remove the supernatant.
-
Wash the bead-exosome complexes multiple times with the provided washing buffer to remove non-specifically bound proteins and other contaminants.
-
Elute the captured exosomes from the beads using the elution buffer or lyse the exosomes directly on the beads for RNA extraction.
-
Proceed with RNA isolation to obtain exosomal miR-192.
Protocol 4: Size-Exclusion Chromatography (SEC)
This protocol outlines the general steps for isolating exosomes using size-exclusion chromatography.
Materials:
-
SEC columns pre-packed with an appropriate resin (e.g., Sepharose-based)
-
Phosphate-buffered saline (PBS)
-
Fraction collector (optional)
-
RNA extraction kit
Procedure:
-
Equilibrate the SEC column with filtered PBS.
-
Pre-clear the biological sample by centrifugation at 10,000 x g for 30 minutes.
-
Load the cleared sample onto the top of the SEC column.
-
Allow the sample to enter the column bed.
-
Begin eluting the sample with PBS. Exosomes, being larger, will pass through the column more quickly and elute in the earlier fractions. Smaller molecules like proteins will enter the pores of the resin and elute later.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
Identify the exosome-containing fractions using methods such as nanoparticle tracking analysis (NTA) or by detecting exosomal protein markers (e.g., CD63, TSG101) via western blot.
-
Pool the exosome-rich fractions.
-
Concentrate the pooled fractions if necessary using ultrafiltration devices.
-
Extract RNA from the purified exosomes to analyze miR-192 levels.
Visualization of Workflows and Signaling Pathways
To further aid in the understanding of these protocols and the biological context of miR-192, the following diagrams have been generated.
Caption: Experimental workflows for exosome isolation methods.
Caption: Simplified signaling pathways involving miR-192.
Downstream Analysis: Quantification of miR-192
Following isolation, the quantity and purity of the extracted exosomal RNA should be assessed. The concentration of miR-192 is typically determined using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Key Steps for RT-qPCR:
-
Reverse Transcription: Convert the isolated miRNA into complementary DNA (cDNA) using a specific stem-loop primer for miR-192.
-
Quantitative PCR: Amplify the cDNA using a qPCR instrument with primers and a probe specific for miR-192.
-
Normalization: To ensure accurate quantification, normalize the expression of miR-192 to a stable internal control (e.g., a spike-in synthetic miRNA like cel-miR-39 or a stably expressed endogenous small RNA).
-
Data Analysis: Calculate the relative or absolute expression of miR-192.
Conclusion
The isolation of high-quality exosomal miR-192 is a critical first step for reliable downstream analysis. The choice of isolation method should be carefully considered based on the specific research goals and available resources. While ultracentrifugation remains a benchmark for purity, precipitation methods offer a high-yield and time-efficient alternative. Immunoaffinity capture provides unparalleled specificity for isolating distinct exosome subpopulations, and size-exclusion chromatography is effective for obtaining pure and intact vesicles. By following these detailed protocols and understanding the principles behind each method, researchers can confidently isolate exosomal miR-192 for their studies in biomarker discovery and drug development.
References
- 1. MicroRNAs and Their Role in Progressive Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 4. The regulation and function of microRNAs in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Technical Support Center: miR-192 Mimic Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low transfection efficiency with miR-192 mimics.
Troubleshooting Guide
This guide addresses common issues encountered during miR-192 mimic transfection experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Reagent to Mimic Ratio: Incorrect ratios of transfection reagent to miR-192 mimic can lead to inefficient complex formation and reduced uptake by cells.[1] | Perform a titration experiment to determine the optimal ratio. Start with the manufacturer's recommended ratio and test a range of concentrations for both the transfection reagent and the miR-192 mimic. |
| Poor Cell Health: Cells that are unhealthy, stressed, or at an inappropriate confluency will not transfect well.[2][3] | Ensure cells are healthy, actively dividing, and free from contamination. Plate cells to achieve 60-80% confluency at the time of transfection.[4][5] | |
| Incorrect Transfection Protocol: The choice between forward and reverse transfection can impact efficiency depending on the cell type and plate format. | For 24-well plates, seeding cells before adding the transfection complex (forward transfection) is often recommended. For 96-well plates and high-throughput formats, reverse transfection (adding cells to the pre-plated complex) can be more efficient. | |
| Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum and certain antibiotics. | Form the transfection complexes in serum-free and antibiotic-free medium. While some modern reagents allow for transfection in the presence of serum, initial optimization in serum-free conditions is recommended. | |
| High Cell Death/Toxicity | High Concentration of Transfection Complex: Excessive amounts of the transfection reagent or mimic can be toxic to cells. | Reduce the concentration of both the transfection reagent and the miR-192 mimic. Ensure the complexes are not incubated with the cells for an excessive amount of time. |
| Inherent Sensitivity of Cell Type: Some cell lines, especially primary cells, are more sensitive to transfection reagents. | Use a transfection reagent specifically designed for sensitive or hard-to-transfect cells. A lower concentration and shorter incubation time may be necessary. | |
| Inconsistent or Non-reproducible Results | Variable Cell Confluency: Inconsistent cell numbers at the time of transfection will lead to variable results. | Maintain a consistent cell seeding density and ensure uniform confluency across all wells and experiments. |
| Improper Complex Formation: Inadequate mixing or incubation time can result in poorly formed transfection complexes. | Gently mix the transfection reagent and mimic solutions and allow for the recommended incubation period (typically 5-20 minutes at room temperature) for optimal complex formation. | |
| No Effect on Target Gene/Protein | Inefficient Knockdown at the mRNA Level: Many miRNAs, including miR-192, primarily function by inhibiting translation rather than causing mRNA degradation. | Assess the effect of the miR-192 mimic at the protein level using Western blotting. A significant change in mRNA levels may not always be observed. |
| Incorrect Timepoint for Analysis: The effect of the mimic on the target protein may not be apparent until 48-72 hours post-transfection. | Perform a time-course experiment to determine the optimal time point for analyzing target protein expression. | |
| Subcellular Localization of the Mimic: The mimic may not be effectively incorporated into the RNA-induced silencing complex (RISC). | While difficult to directly assess, ensuring optimal transfection conditions will maximize the chances of proper RISC loading. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing miRNA mimic transfection. Note that optimal conditions are cell-type dependent and should be empirically determined.
| Parameter | Recommended Range | Key Considerations | Reference |
| miR-192 Mimic Concentration | 1 - 100 nM | Start with a lower concentration (e.g., 5-10 nM) to minimize off-target effects. Higher concentrations may be needed for robust protein knockdown. | |
| Transfection Reagent Volume (per well of 24-well plate) | 1 - 3 µL | Titrate to find the optimal ratio with the miRNA mimic. | |
| Cell Confluency at Transfection | 60 - 80% | Over-confluent or sparse cultures will have lower transfection efficiency. | |
| Incubation Time for Complex Formation | 5 - 20 minutes | Follow the manufacturer's protocol for the specific transfection reagent. | |
| Time for Post-Transfection Analysis (Protein) | 48 - 72 hours | Allow sufficient time for the mimic to exert its effect on protein translation. |
Experimental Protocols
Transfection of miR-192 Mimics using Lipid-Based Reagents (e.g., Lipofectamine™ RNAiMAX)
This protocol is a general guideline for a 6-well plate format and should be optimized for your specific cell line.
Materials:
-
miR-192 mimic and negative control mimic (20 µM stock)
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cells to be transfected
-
Standard cell culture medium (with and without serum/antibiotics)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 60-80% confluent at the time of transfection. For many cell lines, 2 x 10^5 cells per well is a good starting point.
-
Preparation of Transfection Complexes (per well):
-
In a sterile microcentrifuge tube, dilute 2.0 µL of the 20 µM miR-192 mimic stock solution in 125 µL of Opti-MEM™. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 5.0 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted mimic and the diluted Lipofectamine™ RNAiMAX (total volume ~250 µL). Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 1.75 mL of fresh, serum-containing medium to each well.
-
Add the 250 µL of transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., RT-qPCR or Western blotting).
-
Validation of Transfection Efficiency by RT-qPCR
This protocol allows for the quantification of intracellular miR-192 levels post-transfection.
Materials:
-
TRIzol™ reagent or other RNA extraction kit
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers for hsa-miR-192 and a reference small RNA (e.g., U6 snRNA)
-
SYBR® Green or TaqMan®-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Reverse Transcription (RT):
-
Perform reverse transcription on the total RNA samples using a miRNA-specific RT kit. This typically involves a polyadenylation step followed by reverse transcription with an oligo-dT adapter primer.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction using the generated cDNA, a forward primer specific for miR-192, a universal reverse primer that recognizes the adapter sequence, and a suitable qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
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Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of miR-192 to the reference small RNA. A significant increase in miR-192 levels in transfected cells compared to controls indicates successful transfection.
-
Assessment of Target Protein Knockdown by Western Blotting
This protocol is used to determine if the transfected miR-192 mimic is functionally repressing its target protein.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. A decrease in the band intensity of the target protein in miR-192 mimic-transfected cells compared to the control indicates successful functional delivery.
-
Mandatory Visualizations
Caption: Experimental workflow for miR-192 mimic transfection and analysis.
Caption: Simplified signaling pathways involving miR-192.
Frequently Asked Questions (FAQs)
Q1: What is a suitable positive control for my miR-192 mimic transfection?
A positive control should ideally be a miRNA mimic with a known and easily measurable effect in your cell line. If the targets of miR-192 in your cells are not well-characterized, you can use a validated positive control siRNA that targets a housekeeping gene to confirm that your transfection protocol is working.
Q2: What should I use as a negative control?
A scrambled sequence mimic that has no known homology to any mammalian miRNA is the appropriate negative control. This will help you determine if the observed effects are specific to miR-192 and not a general response to the transfection of a small RNA molecule.
Q3: How long after transfection should I wait to see an effect?
The optimal time for analysis depends on what you are measuring. For measuring the uptake of the miR-192 mimic itself via RT-qPCR, 24 hours is often sufficient. To observe effects on target protein levels, it is recommended to wait 48-72 hours.
Q4: Can I transfect miR-192 mimics into primary cells?
Yes, but primary cells are often more difficult to transfect and more sensitive to transfection reagents than immortalized cell lines. It is crucial to use a transfection reagent specifically designed for primary cells and to optimize the protocol carefully, often using lower concentrations of the mimic and reagent.
Q5: My miR-192 mimic is increasing, but I don't see a change in my target protein. What could be the reason?
There are several possibilities:
-
Incorrect Target: The protein you are investigating may not be a direct or primary target of miR-192 in your specific cell type.
-
Insufficient Knockdown: While the mimic is being delivered, the level of functional mimic incorporated into the RISC may not be sufficient to cause a detectable decrease in the target protein.
-
Protein Stability: The target protein may be very stable with a long half-life, requiring a longer time post-transfection to observe a decrease in its levels.
-
Compensatory Mechanisms: The cell may have compensatory mechanisms that counteract the effect of the miR-192 mimic.
Q6: Is it better to use a forward or reverse transfection protocol?
The choice depends on your experimental setup. For transfecting a small number of wells (e.g., in a 24-well plate), forward transfection (seeding cells first, then adding complexes) is common and allows for visual confirmation of cell health before transfection. For high-throughput screening in 96-well or 384-well plates, reverse transfection (adding cells to pre-dispensed transfection complexes) is generally faster and more convenient.
References
Technical Support Center: Troubleshooting qPCR for microRNA-192
Welcome to the technical support center for microRNA-192 (miR-192) qPCR analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered during the quantification of miR-192 using quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you might encounter during your miR-192 qPCR experiments in a question-and-answer format.
Q1: I am not seeing any amplification (no Cq value) for miR-192 in my samples. What could be the problem?
A1: No amplification can be due to several factors, ranging from sample quality to reaction setup. Here’s a checklist of potential causes and solutions:
-
RNA Quality and Integrity: The quality of your starting RNA is crucial. Ensure that your RNA isolation method is suitable for small RNAs and that the RNA has not been degraded. It is recommended to assess RNA integrity using a Bioanalyzer or similar instrument.
-
Low Expression of miR-192: miR-192 expression varies significantly across different tissues and cell types. In some samples, the expression level might be below the detection limit of the assay.[1] Consider using a positive control from a tissue known to express miR-192, such as the kidney, liver, or intestine, to validate your assay setup.[2]
-
Inefficient Reverse Transcription (RT): The RT step is critical for successful miRNA qPCR. Ensure you are using a miRNA-specific stem-loop primer or a poly(A) tailing method for cDNA synthesis, as these are optimized for small RNAs. Also, verify the correct concentration of input RNA for the RT reaction, typically ranging from 1 to 10 ng of total RNA.
-
Incorrect Primer Design or Concentration: If you designed your own primers, verify their specificity and ensure they are optimized for your reaction conditions. For commercially available assays, ensure you are using the recommended primer concentrations.
-
Issues with qPCR Reagents: Check the expiration dates of your qPCR master mix, reverse transcriptase, and other reagents. It's also possible that one of the components is degraded. Try a fresh set of reagents to rule out this possibility.
Q2: My Cq values for miR-192 are very high (e.g., >35). How can I improve this?
A2: High Cq values typically indicate a low abundance of the target miRNA or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Increase RNA Input: If you suspect low expression of miR-192 in your samples, you can try increasing the amount of total RNA in the reverse transcription reaction.
-
Optimize RT and qPCR Conditions: Review your RT and qPCR cycling parameters. Ensure the annealing temperature is optimal for your specific primers. You can perform a temperature gradient qPCR to determine the optimal annealing temperature.
-
Check for PCR Inhibitors: Contaminants from your RNA isolation, such as salts or organic solvents, can inhibit the PCR reaction. To check for inhibitors, you can run a dilution series of your sample. If the Cq values do not decrease linearly with dilution, inhibitors may be present. Re-purifying your RNA sample might be necessary.
-
Pre-amplification: For samples with very low miR-192 expression, a pre-amplification step can be performed after reverse transcription to increase the amount of cDNA template before the actual qPCR.
Q3: I am observing non-specific amplification or primer-dimers in my miR-192 qPCR. How can I resolve this?
A3: Non-specific amplification and primer-dimers can lead to inaccurate quantification. Here’s how to address this issue:
-
Melt Curve Analysis: If you are using a SYBR Green-based assay, always perform a melt curve analysis after the qPCR run. A single, sharp peak at the expected melting temperature (Tm) indicates a specific product. Multiple peaks or a broad peak suggest non-specific amplification or primer-dimers.
-
Optimize Annealing Temperature: Increasing the annealing temperature during the qPCR cycling can enhance the specificity of primer binding and reduce the formation of non-specific products.
-
Primer Design and Concentration: Ensure your primers are specific to miR-192 and do not have significant self-complementarity or complementarity to each other, which can lead to primer-dimer formation. Optimizing the primer concentration can also help; sometimes, reducing the primer concentration can minimize primer-dimer formation without affecting the amplification of the target.
-
Use of a Hot-Start Polymerase: Using a hot-start DNA polymerase in your qPCR master mix can prevent the amplification of non-specific products at lower temperatures during reaction setup.
Q4: My qPCR efficiency for miR-192 is low (e.g., <90%). What are the possible causes and solutions?
A4: Low PCR efficiency can affect the accuracy of your quantification. An ideal PCR efficiency is between 90% and 110%.
-
Suboptimal Reaction Conditions: Incorrect annealing temperature or primer concentrations can lead to reduced amplification efficiency. Re-optimize these parameters.
-
Poor Primer Design: The design of your qPCR primers is critical for efficiency. Ensure that your primers have an appropriate melting temperature and GC content, and are free of secondary structures.
-
Template Quality: Degraded RNA or the presence of PCR inhibitors can lower the efficiency of the reaction.
-
Standard Curve Issues: If you are determining efficiency from a standard curve, ensure that your serial dilutions are accurate and that the template for the standard curve is of high quality.
Q5: How should I normalize my miR-192 expression data?
A5: Proper normalization is essential for accurate relative quantification of miRNA expression.
-
Endogenous Control Genes: The most common method is to normalize to one or more stably expressed endogenous control genes. For miRNA qPCR, small non-coding RNAs like U6 snRNA, RNU44, or other stably expressed miRNAs (e.g., miR-16, miR-103) are often used.[3][4] It is crucial to validate the stability of your chosen endogenous control across all your experimental conditions. In some contexts, miR-192 itself has been used as a stable endogenous control.[5]
-
Global Mean Normalization: In studies with a large number of measured miRNAs (e.g., using qPCR arrays), the mean expression of all detected miRNAs can be used for normalization.[6]
-
Spike-in Controls: Exogenous spike-in controls can be added to your samples before RNA isolation to control for variations in RNA extraction and reverse transcription efficiency.[6]
Quantitative Data Summary
The expression of miR-192 can vary significantly depending on the tissue, cell type, and disease state. The following table provides a summary of reported relative expression levels of miR-192 in different biological contexts to serve as a reference.
| Biological Context | Sample Type | Relative miR-192 Expression Change | Reference |
| Cervical Cancer | Tissue | Increased in cervical cancer and CIN III tissues compared to CIN I and II. | [7] |
| Colon Cancer | Serum | Significantly reduced in colon cancer patients compared to healthy controls. | [8] |
| Normal Human Tissues | Tissue | Preferentially expressed in gastrointestinal organs and kidney. | [2] |
Experimental Protocol: Quantification of microRNA-192 by Stem-Loop RT-qPCR
This protocol provides a general framework for the quantification of mature miR-192 using a two-step stem-loop reverse transcription quantitative PCR (RT-qPCR) with SYBR Green detection.
Materials:
-
Total RNA containing small RNAs
-
miRNA-specific stem-loop reverse transcription primer for miR-192
-
Forward primer specific for miR-192
-
Universal reverse primer
-
Reverse transcriptase and reaction buffer
-
dNTPs
-
RNase inhibitor
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Procedure:
Step 1: Stem-Loop Reverse Transcription (RT)
-
Prepare the RT reaction mix on ice. For a single 15 µL reaction:
-
Total RNA: 1-10 ng
-
miR-192 stem-loop RT primer (10 µM): 1 µL
-
10 mM dNTPs: 0.15 µL
-
10X RT buffer: 1.5 µL
-
Reverse Transcriptase (50 U/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 0.19 µL
-
Nuclease-free water: to a final volume of 15 µL
-
-
Gently mix the components and centrifuge briefly.
-
Incubate the reaction in a thermal cycler with the following program:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes (to inactivate the enzyme)
-
Hold at 4°C
-
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Step 2: Real-Time Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
miR-192 specific forward primer (10 µM): 1 µL
-
Universal reverse primer (10 µM): 1 µL
-
RT product (cDNA): 1-2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Gently mix and briefly centrifuge the reaction plate or tubes.
-
Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Step 3: Data Analysis
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq value of miR-192 to the Cq value of a validated endogenous control gene (e.g., U6 snRNA).
-
Calculate the relative expression of miR-192 using the ΔΔCq method.
Experimental Workflow Diagram
Caption: Workflow for microRNA-192 qPCR analysis.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of microRNA expression profiles in normal human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of miRNAs as Endogenous Controls for RQ-PCR in Blood Specimens for Breast Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 7. Assessing the Biological Markers of MiRNA-9 and 192 Expression Levels in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of miR-192 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of miR-192 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for miR-192 inhibitors?
A1: Off-target effects of miR-192 inhibitors, like other microRNA inhibitors, can arise from several mechanisms:
-
Binding to partially complementary sequences: The inhibitor may bind to other miRNAs with similar seed sequences, leading to their unintended inhibition.
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"miRNA-like" off-target effects: The inhibitor itself can act like a miRNA and repress the translation of mRNAs that contain partially complementary sequences in their 3' UTRs.[1]
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Saturation of cellular machinery: High concentrations of inhibitors can saturate the cellular machinery involved in miRNA pathways, leading to global dysregulation of endogenous miRNA function.
-
Chemical modification-related toxicity: The chemical modifications used to stabilize the inhibitor molecule may cause cellular toxicity independent of its antisense activity.
Q2: How can I select a miR-192 inhibitor with a lower risk of off-target effects?
A2: Selecting a specific and potent inhibitor is crucial. Consider the following:
-
Inhibitor Chemistry: Locked Nucleic Acid (LNA) modifications have been shown to offer high specificity. For instance, an LNA-based anti-miR-192 did not affect the expression of the closely related miR-194.[2]
-
Sequence Design: Utilize bioinformatics tools to screen your inhibitor sequence against the transcriptome of your model system to predict potential off-target binding sites.
-
Vendor-provided data: Reputable vendors often provide specificity data for their inhibitors. Request this information and review it carefully.
Q3: What are the essential positive and negative controls for my miR-192 inhibitor experiment?
A3: Proper controls are critical for interpreting your results accurately.
-
Negative Controls:
-
Scrambled sequence control: An inhibitor with a scrambled sequence that has no known homology to any miRNA in your model system. This helps to control for effects related to the chemical modifications and delivery method.
-
Untreated or mock-transfected cells: To establish a baseline for gene and protein expression.
-
-
Positive Controls:
-
Validated miR-192 mimic: To confirm that the cellular pathways responsive to miR-192 are functional in your experimental system.
-
A known target of miR-192: Measuring the derepression of a validated miR-192 target (at both mRNA and protein levels) will confirm the on-target activity of your inhibitor.
-
Troubleshooting Guides
Guide 1: Unexpected Phenotype or Cellular Toxicity
Problem: You observe an unexpected cellular phenotype (e.g., reduced viability, altered morphology) or general toxicity after transfecting your miR-192 inhibitor.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the lowest effective concentration of the miR-192 inhibitor that achieves on-target inhibition without causing toxicity. |
| Delivery Reagent Toxicity | Optimize the delivery method. Titrate the amount of transfection reagent and test different reagents to find one with lower toxicity in your cell type. |
| Off-Target Effects | 1. Verify the phenotype with a second, non-overlapping miR-192 inhibitor. 2. Perform a rescue experiment by co-transfecting with a miR-192 mimic. 3. Conduct global gene expression analysis (RNA-Seq or microarray) to identify off-target gene regulation. |
Guide 2: Inconsistent or No On-Target Effect
Problem: You do not observe the expected derepression of known miR-192 target genes.
| Possible Cause | Troubleshooting Step |
| Inefficient Delivery | 1. Optimize the transfection protocol for your specific cell type. 2. Use a fluorescently labeled control inhibitor to visually confirm uptake. 3. Measure the level of mature miR-192 using qRT-PCR to confirm successful inhibition. |
| Incorrect Target Validation | The presumed target gene may not be a true target of miR-192 in your experimental context. Validate the miR-192 binding site in the 3' UTR of the target gene using a luciferase reporter assay. |
| Cellular Context | The regulation of the target gene by miR-192 may be cell-type specific or dependent on other cellular factors. Confirm the expression of both miR-192 and the target gene in your cell model. |
Data Presentation: Assessing Off-Target Effects
The following table summarizes key experimental approaches to identify and quantify off-target effects of miR-192 inhibitors.
| Experimental Approach | Quantitative Readout | Measures | Considerations |
| qRT-PCR | Fold change in miRNA/mRNA levels | Specificity against related miRNAs and expression of predicted off-target mRNAs. | Limited to a small number of pre-selected targets. |
| Luciferase Reporter Assay | Relative luciferase activity | Functional validation of direct binding to on-target and potential off-target 3' UTRs. | Requires cloning of 3' UTRs and may not fully recapitulate the endogenous context. |
| Microarray/RNA-Seq | List of differentially expressed genes | Global, unbiased identification of off-target gene expression changes. | Requires bioinformatics analysis to distinguish direct from indirect effects. Can be costly. |
| Western Blot | Protein expression levels | Changes in protein levels of on-target and potential off-target genes. | Confirms that mRNA changes translate to the protein level. Labor-intensive for multiple targets. |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Off-Target Validation
This protocol is designed to validate whether a predicted off-target gene is a direct target of your miR-192 inhibitor acting in a miRNA-like manner.
-
Construct Design:
-
Clone the 3' UTR of the putative off-target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector.
-
As a control, create a mutant construct where the predicted seed-binding site for the miR-192 inhibitor is mutated.
-
-
Co-transfection:
-
Co-transfect cells with the luciferase reporter construct (wild-type or mutant) and either the miR-192 inhibitor or a scrambled negative control inhibitor.
-
Include a second reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in luciferase activity in the presence of the miR-192 inhibitor with the wild-type 3' UTR compared to the scrambled control suggests an off-target interaction. This effect should be abolished with the mutant 3' UTR.
-
Protocol 2: RNA-Seq for Global Off-Target Profiling
This protocol provides a framework for identifying all potential off-target effects of a miR-192 inhibitor.
-
Experimental Setup:
-
Treat your cells with the miR-192 inhibitor and a scrambled negative control inhibitor at the optimized concentration. Include an untreated control group.
-
Harvest the cells at a time point where on-target effects are evident.
-
-
RNA Extraction and Library Preparation:
-
Extract high-quality total RNA from all samples.
-
Prepare RNA-Seq libraries using a standard commercial kit.
-
-
Sequencing:
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Bioinformatics Analysis:
-
Align the reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the miR-192 inhibitor compared to the scrambled control.
-
Use bioinformatics tools to search the 3' UTRs of the differentially expressed genes for sequences complementary to the seed region of the miR-192 inhibitor to identify potential direct off-targets.
-
Mandatory Visualizations
References
Optimizing miR-192 In Situ Hybridization: A Technical Support Guide
Welcome to the technical support center for optimizing miR-192 in situ hybridization (ISH) signals. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful miR-192 detection in tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during miR-192 ISH experiments, offering potential causes and solutions to enhance signal intensity and specificity.
Q1: Why am I getting a weak or no signal for miR-192?
A1: Weak or absent signals are a common challenge in miRNA ISH. Several factors could be contributing to this issue.[1][2] Consider the following troubleshooting steps:
-
Tissue Fixation and Preparation: Inadequate fixation can lead to RNA degradation or loss.[3][4] For formalin-fixed paraffin-embedded (FFPE) tissues, ensure optimal fixation time. Over-fixation can mask the target sequence, while under-fixation can lead to poor tissue morphology and RNA degradation.[2] Consider using an EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) crosslinking step in addition to formaldehyde (B43269) fixation to better immobilize small RNAs like miRNAs.[4][5]
-
Probe Design and Quality: The design and integrity of your probe are critical. Locked Nucleic Acid (LNA) probes are often considered the gold standard for miRNA ISH due to their high affinity and specificity.[4][6][7] Ensure your miR-192 probe is complementary to the mature miRNA sequence and has not degraded. It's advisable to run a small amount of the probe on a gel to check its integrity.[8]
-
Permeabilization: Insufficient permeabilization of the tissue will prevent the probe from accessing the target miR-192. This can be optimized by adjusting the proteinase K concentration and incubation time.[9][10] However, over-digestion can destroy tissue morphology and lead to signal loss.[2]
-
Hybridization Conditions: Suboptimal hybridization temperature can lead to either probe binding to non-target sequences (too low) or dissociation from the target (too high). The optimal temperature is often determined relative to the probe's melting temperature (Tm).[1]
-
Signal Amplification: For low-abundance miRNAs, signal amplification may be necessary. Techniques like tyramide signal amplification (TSA) or using enzyme-conjugated probes with chromogenic substrates can significantly enhance the signal.[11][12][13]
Q2: I am observing high background staining. How can I reduce it?
A2: High background can obscure the specific signal. Here are some strategies to minimize non-specific staining:
-
Pre-hybridization and Blocking: A pre-hybridization step helps to block non-specific binding sites.[7] Using a blocking solution, such as one containing bovine serum albumin (BSA), before antibody incubation (for indirect detection methods) is also crucial.[1]
-
Stringency Washes: The stringency of the post-hybridization washes is critical for removing non-specifically bound probes.[4] This can be adjusted by altering the salt concentration (SSC) and temperature of the wash buffers.[1][3]
-
Probe Concentration: Using too high a probe concentration can lead to increased background. It is important to titrate the probe to find the optimal concentration that gives a strong signal with minimal background.[9][13]
-
Acetylation: An optional acetylation step after permeabilization can help to reduce electrostatic binding of the probe to the tissue.[14]
Q3: How can I ensure the specificity of my miR-192 signal?
A3: Demonstrating the specificity of your staining is essential for valid results.
-
Negative Controls:
-
Scrambled Probe: Use a probe with a randomized sequence that should not bind to any target in the tissue. This is a crucial control to assess non-specific probe binding.[4][15]
-
No Probe Control: Process a slide without adding the miR-192 probe to check for any endogenous enzyme activity or autofluorescence that might be mistaken for a positive signal.[4]
-
-
Positive Controls:
Experimental Protocols & Data
Optimized miR-192 ISH Protocol for FFPE Tissues
This protocol is a synthesized methodology based on established practices for miRNA detection in FFPE sections.[16][18][19]
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 x 5 minutes.[19]
- Immerse in 100% ethanol (B145695): 2 x 5 minutes.[19]
- Immerse in 95%, 70%, and 50% ethanol: 3 minutes each.
- Rinse in DEPC-treated water: 2 x 3 minutes.
2. Permeabilization:
- Incubate slides in Proteinase K solution at 37°C. The optimal concentration and time should be determined empirically for your tissue type.
- Starting recommendation: 10-20 µg/mL for 10-15 minutes.
3. Pre-hybridization:
- Wash slides in PBS.
- Incubate in pre-hybridization buffer at the hybridization temperature for at least 1 hour.[7]
4. Hybridization:
- Dilute the DIG-labeled LNA miR-192 probe in hybridization buffer.
- Denature the probe at 65-80°C for 5 minutes and then immediately place on ice.[1][14]
- Apply the hybridization mix to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the optimal hybridization temperature.
5. Post-Hybridization Washes (High Stringency):
- Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature for 15 minutes each.
- Perform a final wash in 0.2X SSC at room temperature for 5 minutes.
6. Immunological Detection:
- Block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.
- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) overnight at 4°C.[7]
- Wash with buffer (e.g., PBS with 0.1% Tween-20).
- Incubate with the chromogenic substrate (e.g., NBT/BCIP for AP) in the dark until the desired color intensity is reached.[7]
7. Counterstaining and Mounting:
- Counterstain with a nuclear stain like Nuclear Fast Red or Hematoxylin.
- Dehydrate through a graded ethanol series and xylene.
- Mount with a permanent mounting medium.
Quantitative Data Summary
The following tables summarize key quantitative parameters that often require optimization.
Table 1: Probe Concentration Optimization
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Probe Conc. | 1-10 nM | 10-50 nM | 50-100 nM |
| Expected Signal | Potentially weak | Optimal signal-to-noise | Strong signal |
| Potential Issue | No detectable signal | - | High background |
Note: The optimal probe concentration is highly dependent on the probe type (e.g., LNA) and the abundance of the target miRNA. A pilot experiment is recommended to determine the best concentration.[9]
Table 2: Hybridization Temperature Optimization
| Parameter | Low Temperature (Tm - 30°C) | Medium Temperature (Tm - 20°C) | High Temperature (Tm - 10°C) |
| Expected Signal | Strong but potentially non-specific | Optimal specificity and intensity | Weak or no signal |
| Potential Issue | High background | - | Probe may not bind efficiently |
Note: The melting temperature (Tm) of the probe is a critical factor. LNA probes generally have a higher Tm, allowing for more stringent hybridization conditions.[14]
Table 3: Proteinase K Digestion Optimization
| Parameter | Low Digestion (5 µg/mL, 5 min) | Medium Digestion (15 µg/mL, 10 min) | High Digestion (25 µg/mL, 20 min) |
| Expected Signal | Weak due to poor probe penetration | Optimal signal | Weak or absent due to tissue damage |
| Potential Issue | Insufficient permeabilization | - | Loss of tissue morphology |
Note: The ideal digestion conditions vary significantly between tissue types and fixation methods.[10]
Visual Guides
Workflow for Optimizing miR-192 ISH Signal
Caption: A workflow diagram illustrating the key steps and troubleshooting loops for optimizing miR-192 in situ hybridization signals.
Logical Relationship of Key Optimization Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Analysis of microRNA expression by in situ hybridization with RNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small RNA Detection by in Situ Hybridization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small RNA Detection by in Situ Hybridization Methods [mdpi.com]
- 7. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Signal Amplification Methods for In Situ Hybridization | Semantic Scholar [semanticscholar.org]
- 13. An optimized method for in situ hybridization with signal amplification that allows the detection of rare mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Double In situ Hybridization for MicroRNAs and mRNAs in Brain Tissues [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multiplexed miRNA Fluorescence In Situ Hybridization for Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Clinical Translation of miR-192 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of miR-192 therapy.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions encountered during miR-192-based therapeutic experiments.
Delivery and Transfection Issues
Q1: I'm observing low transfection efficiency of my miR-192 mimic in vitro. What are the possible causes and solutions?
A1: Low transfection efficiency is a common issue. Here are several factors to consider and troubleshoot:
-
Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 50-70%) at the time of transfection.
-
Transfection Reagent: The choice of transfection reagent is critical. Optimize the ratio of the miR-192 mimic to the transfection reagent. Refer to the manufacturer's protocol for recommended starting ratios and perform a titration to find the optimal concentration for your specific cell line.
-
Complex Formation: Ensure that the transfection complexes are formed correctly. Use a serum-free medium for complex formation, as serum can interfere with the process. Do not vortex the complexes, as this can lead to aggregation.
-
Incubation Time: Optimize the incubation time of the transfection complexes with the cells. This can vary depending on the cell type and reagent used.
-
Inhibitors: The presence of certain substances in the culture medium, such as some antibiotics or high levels of phosphate (B84403), can inhibit transfection.
Troubleshooting Tip: Always include a positive control, such as a validated miRNA mimic known to produce a measurable effect in your cell line, to confirm that the transfection procedure is working correctly. A negative control, like a scrambled sequence mimic, is also essential to assess non-specific effects.[1][2]
Q2: My in vivo delivery of miR-192 mimic shows poor accumulation in the target tissue. How can I improve this?
A2: In vivo delivery is a significant hurdle in miRNA therapeutics. Here are some strategies to enhance target tissue accumulation:
-
Delivery Vehicle Selection: The choice of delivery vehicle is paramount. Lipid-based nanoparticles (LNPs) and exosomes are two common non-viral vectors. Their composition and surface modifications can be tailored for improved stability and targeting.
-
Targeting Ligands: Functionalize the surface of your delivery vehicle with ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on your target cells.
-
Route of Administration: The route of administration (e.g., intravenous, intratumoral, intranasal) significantly impacts biodistribution. The optimal route depends on the target organ and the properties of the delivery vehicle.
-
PEGylation: Modifying the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) can increase circulation half-life by reducing clearance by the reticuloendothelial system.
Stability and Degradation
Q3: My miR-192 mimic appears to be degrading quickly in serum. What can I do to improve its stability?
A3: Unmodified miRNAs have a short half-life in serum due to nuclease activity. Several strategies can enhance their stability:
-
Chemical Modifications: Introduce chemical modifications to the miRNA mimic backbone. Common modifications include 2'-O-methylation, 2'-fluoro modifications, and phosphorothioate (B77711) linkages. These modifications increase resistance to nuclease degradation.
-
Encapsulation: Encapsulating the miR-192 mimic within a delivery vehicle, such as a liposome (B1194612) or a polymeric nanoparticle, protects it from degradation in the bloodstream.
-
Storage Conditions: Ensure proper storage of your miR-192 mimics. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Quantitative Data on miR-192 Stability:
| Modification/Condition | Half-life in Serum (approx.) | Reference |
| Unmodified miR-192 | < 1 hour | General knowledge |
| 2'-O-methyl modified miR-192 | Several hours to >24 hours | [3] |
| Encapsulated in LNPs | > 24 hours | [4] |
Off-Target Effects and Specificity
Q4: I'm concerned about off-target effects of my miR-192 therapy. How can I assess and minimize them?
A4: Off-target effects are a major challenge in miRNA therapeutics, as a single miRNA can regulate multiple genes. Here's how to address this:
-
Sequence Analysis: Use bioinformatics tools to predict potential off-target binding sites for your miR-192 mimic. Pay close attention to seed region complementarity.
-
Dose Optimization: Use the lowest effective dose of the miR-192 mimic to minimize the chances of off-target binding.
-
Global Gene Expression Analysis: Perform RNA sequencing (RNA-seq) or microarray analysis to compare the gene expression profiles of cells treated with the miR-192 mimic, a negative control mimic, and untreated cells. This can help identify unintended changes in gene expression.
-
Chemical Modifications: Certain chemical modifications to the miRNA mimic can reduce off-target effects by altering its binding affinity.
-
Targeted Delivery: As mentioned earlier, delivering the miR-192 mimic specifically to the target tissue will reduce its exposure to non-target cells and minimize off-target effects.
Quantitative Comparison of Off-Target Effects:
| Delivery Method | Off-Target Genes Identified (RNA-seq) | Fold Change Range of Off-Target Genes | Reference |
| Untargeted LNPs | High number | Wide range | [5] |
| Targeted LNPs (with ligands) | Reduced number | Narrower range | |
| Exosomes | Potentially lower due to natural targeting | Varies |
Quantification and Experimental Controls
Q5: What is the best method to accurately quantify miR-192 levels in my samples?
A5: Accurate quantification is crucial for reliable results. The most common and sensitive method is reverse transcription quantitative real-time PCR (RT-qPCR) . For absolute quantification, droplet digital PCR (ddPCR) is becoming increasingly popular.
Key Considerations for Quantification:
-
RNA Isolation: Use a high-quality RNA isolation kit specifically designed for small RNAs to ensure efficient recovery of miR-192.
-
Reverse Transcription: Use a miRNA-specific reverse transcription kit.
-
Normalization: Proper normalization is critical. For relative quantification, use a stable endogenous control (e.g., a small nucleolar RNA like U6) that is not affected by your experimental conditions. For absolute quantification, spike-in a synthetic non-human miRNA (e.g., cel-miR-39) at a known concentration.
-
Standard Curve: For absolute quantification with RT-qPCR, generate a standard curve using synthetic miR-192 of known concentrations.
Q6: What are the essential controls for my miR-192 mimic experiments?
A6: Including proper controls is fundamental for interpreting your results accurately.
-
Negative Control: A mimic with a scrambled sequence that has no known targets in the cells you are using. This control helps to assess non-specific effects of the transfection and the mimic itself.
-
Positive Control: A validated miRNA mimic known to produce a specific, measurable effect in your experimental system. This confirms that your experimental setup is working correctly.
-
Untreated Control: Cells that have not been treated with any mimic or transfection reagent. This provides a baseline for comparison.
-
Transfection Reagent Only Control: Cells treated with the transfection reagent alone (without any mimic). This helps to assess any cytotoxic or non-specific effects of the delivery vehicle.
Experimental Protocols
Protocol 1: Quantification of miR-192 in Tissue Samples by RT-qPCR
This protocol provides a general guideline. Always refer to the specific instructions of the kits you are using.
-
RNA Extraction:
-
Homogenize 10-20 mg of frozen tissue in a suitable lysis buffer from a miRNA isolation kit.
-
Follow the kit's protocol for RNA extraction, including a DNase treatment step to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and assess its concentration and purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Use a miRNA-specific RT kit.
-
In a sterile, nuclease-free tube, prepare the RT reaction mix containing your total RNA sample, a miR-192-specific stem-loop RT primer, and the reverse transcriptase enzyme mix.
-
Incubate the reaction according to the kit's instructions (e.g., 16°C for 30 min, 42°C for 30 min, followed by an inactivation step at 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, a miR-192-specific forward primer, a universal reverse primer, a fluorescent probe (e.g., TaqMan), and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Analyze the data using the instrument's software to determine the cycle threshold (Ct) values. Normalize the Ct values to an appropriate endogenous control.
-
Protocol 2: Preparation of DOTAP/Cholesterol Liposomes for miR-192 Mimic Delivery
This protocol describes the thin-film hydration method for preparing cationic liposomes.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and cholesterol in chloroform (B151607) at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a nuclease-free buffer (e.g., HEPES or PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
The final lipid concentration should be optimized for your application.
-
-
Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 times) to ensure a uniform size distribution.
-
-
Complexation with miR-192 Mimic:
-
Dilute the prepared liposomes and the miR-192 mimic separately in a serum-free medium or buffer.
-
Gently mix the liposome solution with the miR-192 mimic solution at the desired N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not vortex.
-
The lipoplexes are now ready for in vitro or in vivo administration.
-
Signaling Pathways and Experimental Workflows
miR-192 in the TGF-β Signaling Pathway
miR-192 is a key downstream effector of the TGF-β signaling pathway, particularly in the context of fibrosis. TGF-β induces the expression of miR-192, which in turn can regulate the expression of several target genes involved in the fibrotic process.
Caption: miR-192 regulation of the TGF-β signaling pathway.
miR-192 in the PI3K/Akt Signaling Pathway
miR-192 can also modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. One of the key mechanisms is through the regulation of PTEN, a negative regulator of this pathway.
Caption: miR-192 regulation of the PI3K/Akt signaling pathway.
Experimental Workflow for In Vivo miR-192 Therapy Study
Caption: General workflow for an in vivo miR-192 therapy experiment.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps to achieve quantitative measurements of microRNA using two step droplet digital PCR | PLOS One [journals.plos.org]
- 3. Chemical modification patterns for microRNA therapeutic mimics: a structure-activity relationship (SAR) case-study on miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Synthetic miR-192
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with synthetic miR-192 mimics. Our goal is to enhance the stability and efficacy of your miR-192 constructs.
Frequently Asked Questions (FAQs)
Q1: My synthetic miR-192 mimic shows rapid degradation in serum-containing media. What are the primary causes and solutions?
A1: Unmodified synthetic miRNAs, including miR-192, are susceptible to degradation by ubiquitous ribonucleases (RNases) present in serum and cell culture media.[1][2] The primary strategies to combat this are through chemical modifications of the oligonucleotide backbone and by using protective delivery vehicles.
Q2: What are the most common and effective chemical modifications to improve the stability of synthetic miR-192?
A2: Several chemical modifications can enhance the nuclease resistance and in vivo half-life of synthetic miRNAs.[3][4] The most common include:
-
2'-O-methylation (2'-OMe): This modification involves adding a methyl group to the 2' hydroxyl of the ribose sugar, which can significantly increase stability against nuclease degradation.[3][5]
-
Phosphorothioate (B77711) (PS) linkages: Replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone confers substantial resistance to nucleases.[3][5]
-
Locked Nucleic Acid (LNA): This modification "locks" the ribose ring in a specific conformation, increasing thermal stability and binding affinity, which also contributes to nuclease resistance.
Q3: How do nanoparticle delivery systems protect synthetic miR-192 from degradation?
A3: Nanoparticle carriers, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, encapsulate the synthetic miR-192, shielding it from the external environment.[6][7] This encapsulation prevents enzymatic degradation by RNases in the bloodstream and during cellular uptake, thereby increasing the circulating half-life and the amount of intact miRNA that reaches the target cells.[6][8]
Q4: I am observing low transfection efficiency with my miR-192 mimic. What are the potential reasons and how can I troubleshoot this?
A4: Low transfection efficiency is a common issue and can stem from several factors:
-
Suboptimal transfection reagent-to-miRNA ratio: The ratio of transfection reagent to your miR-192 mimic needs to be optimized for your specific cell line.
-
Cell health and confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of transfection.[9]
-
Presence of serum or antibiotics: Some transfection reagents are inhibited by serum and certain antibiotics.
-
Degraded miR-192 mimic: Always use high-quality, intact synthetic miR-192. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guides" section below.
Q5: Are there concerns about off-target effects with chemically modified or nanoparticle-delivered miR-192 mimics?
A5: Yes, off-target effects are a potential concern with any synthetic miRNA.[10] Chemical modifications, particularly in the seed region, can alter the binding specificity. Nanoparticle delivery can lead to accumulation in non-target tissues. It is crucial to include appropriate controls in your experiments, such as a negative control mimic with a scrambled sequence, and to validate your findings by examining the expression of multiple predicted target genes.
Troubleshooting Guides
Issue 1: Low Stability of Synthetic miR-192 in vitro
| Potential Cause | Recommended Solution |
| RNase Contamination | Use RNase-free water, tips, and tubes for all experiments. Work in a clean environment. |
| Degradation in Serum-Containing Media | Consider using chemically modified miR-192 mimics (e.g., 2'-O-methyl, phosphorothioate). Alternatively, encapsulate the miR-192 mimic in a nanoparticle delivery system (e.g., lipid nanoparticles).[3][8] |
| Multiple Freeze-Thaw Cycles | Aliquot your synthetic miR-192 stock solution to avoid repeated freezing and thawing.[11] |
Issue 2: Low Transfection Efficiency of miR-192 Mimics
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-miRNA Ratio | Perform a titration experiment to determine the optimal ratio of transfection reagent to miR-192 mimic for your specific cell line.[12] |
| Poor Cell Health | Use cells with a low passage number and ensure they are healthy and free of contamination. Plate cells to achieve 70-90% confluency at the time of transfection.[9] |
| Incorrect Complex Formation | Prepare transfection complexes in serum-free media, as serum can interfere with complex formation for some reagents.[9] |
| Inappropriate Transfection Reagent | Select a transfection reagent that is validated for miRNA delivery and is suitable for your cell type. |
Issue 3: Inconsistent or Low Activity of miR-192 Mimic
| Potential Cause | Recommended Solution |
| Sub-optimal Mimic Concentration | Perform a dose-response experiment to identify the optimal concentration of the miR-192 mimic for the desired biological effect. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to determine the peak time for target gene knockdown or phenotypic changes after transfection.[12] |
| Cell Line-Specific Effects | The function of miR-192 can be cell-type dependent.[13][14][15] Confirm the expression of known miR-192 target genes in your cell line of interest. |
| Off-Target Effects | Use a validated negative control mimic and consider testing a second miR-192 mimic with a slightly different sequence if available. Validate key findings using alternative methods (e.g., western blotting for protein-level changes). |
Quantitative Data Summary
The following tables summarize generally accepted data on the stability of synthetic miRNAs. Specific quantitative data for miR-192 is limited in the literature; therefore, these tables provide a general guide.
Table 1: Comparison of Half-Life for Different Synthetic miRNA Modifications in Serum
| Modification | Reported Half-Life in Serum | Reference |
| Unmodified RNA | < 1 hour | [3] |
| Phosphorothioate (PS) | > 72 hours | [3] |
| 2'-O-Methyl (2'-OMe) | > 72 hours | [3] |
| 2'-O-Methyl + Phosphorothioate | > 72 hours | [3] |
Table 2: General Encapsulation Efficiency of miRNAs in Lipid Nanoparticles (LNPs)
| LNP Formulation Component | Typical Encapsulation Efficiency | Reference |
| Cationic Lipids | > 85% | [6] |
| Ionizable Lipids | > 85% | [6] |
Experimental Protocols
Protocol 1: Serum Stability Assay for Synthetic miR-192
Objective: To assess the stability of synthetic miR-192 mimics in the presence of serum.
Materials:
-
Synthetic miR-192 mimic (and modified versions)
-
Fetal Bovine Serum (FBS)
-
RNase-free water
-
Incubator at 37°C
-
RNA extraction kit
-
RT-qPCR reagents for miRNA quantification
Procedure:
-
Dilute the synthetic miR-192 mimic to a final concentration of 1 µM in 80% FBS.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately freeze the collected aliquots at -80°C to stop degradation.
-
After collecting all time points, extract the RNA from each aliquot using a suitable RNA extraction kit.
-
Quantify the amount of remaining intact miR-192 at each time point using stem-loop RT-qPCR.
-
Calculate the half-life of the miR-192 mimic by plotting the percentage of remaining miRNA against time.
Protocol 2: Formulation of miR-192 Lipid Nanoparticles (LNPs)
Objective: To encapsulate synthetic miR-192 mimics into lipid nanoparticles for enhanced delivery and stability.
Materials:
-
Synthetic miR-192 mimic
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare miRNA Solution: Dissolve the synthetic miR-192 mimic in citrate buffer.
-
Microfluidic Mixing: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the miRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH to neutral.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Encapsulation Efficiency: Can be determined using a RiboGreen assay, where the fluorescence of the encapsulated miRNA is measured before and after lysing the nanoparticles with a detergent like Triton X-100.[16]
-
Visualizations
Caption: Workflow for assessing the serum stability of synthetic miR-192.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Challenges identifying efficacious miRNA therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiRNA-based drugs: challenges and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle-Mediated Delivery of miRNA Mimics to Myeloid Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 8. Lipid Nanoparticle-Mediated Delivery of miRNA Mimics to Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Guidelines for transfection of miRNA [qiagen.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mir-192 suppresses apoptosis and promotes proliferation in esophageal aquamous cell caicinoma by targeting Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Resistance to miR-192 Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered in the research of miR-192-based therapies and the mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the function of miR-192 and why is it a therapeutic target?
MicroRNA-192 (miR-192) is a small non-coding RNA that regulates gene expression post-transcriptionally.[1][2] It is involved in a wide range of cellular processes, including cell proliferation, apoptosis, differentiation, and drug resistance.[3][4] Its role is complex, as it can function as either a tumor suppressor or an oncogene depending on the cancer type and cellular context.[1][2][5] This dual function is due to its ability to target different sets of genes and modulate various signaling pathways.[1][2] Its dysregulation in numerous cancers makes it a significant biomarker for diagnosis and prognosis, as well as a promising therapeutic target.[1][2][5]
Q2: How can miR-192 act as both a tumor suppressor and an oncogene?
The functional role of miR-192 is context-dependent and varies across different cancer types.[1][2] It can act as a tumor suppressor by targeting oncogenes, thereby inhibiting processes like cell proliferation and invasion. Conversely, it can function as an oncogene by targeting tumor suppressor genes, which can promote tumorigenesis.[1][5] For example, miR-192 has been shown to be downregulated in colorectal cancer but overexpressed in gastric cancer.[6] This highlights the importance of understanding the specific cellular signaling network in which miR-192 is involved for a given cancer.[2][5]
Q3: What are the primary known mechanisms of resistance to miR-192-based therapies?
Resistance to therapies involving miR-192 often arises from the complex signaling networks it regulates. Key mechanisms include:
-
Target Gene Alterations: Mutations or altered expression of direct miR-192 target genes can render cells insensitive to its effects. For instance, upregulation of anti-apoptotic proteins like Bcl-2, a target of miR-192, can confer resistance to chemotherapy.[7][8]
-
Pathway Crosstalk: Activation of alternative survival pathways can bypass the effects of miR-192. The NF-κB and PI3K/Akt signaling pathways are known to be involved in chemoresistance and can be modulated by miR-192.[3][9]
-
Epigenetic Modifications: Changes in the epigenetic landscape can alter the expression of miR-192 itself or its target genes, contributing to a resistant phenotype.[10]
-
Drug Efflux and Repair: In the context of chemoresistance, miR-192 can regulate genes involved in DNA repair, such as ERCC3 and ERCC4.[11] Overcoming the inhibitory effects of miR-192 on these repair mechanisms can lead to resistance.
Q4: Can miR-192 be used to overcome existing chemoresistance?
Yes, in several contexts, modulating miR-192 levels has been shown to sensitize cancer cells to conventional chemotherapy. For example, overexpressing miR-192-5p in doxorubicin-resistant breast cancer cells increased their sensitivity to the drug by targeting PPIA and activating apoptotic pathways.[12] Similarly, it has been shown to reverse cisplatin (B142131) resistance in gastric cancer cells by targeting DNA repair proteins ERCC3 and ERCC4.[11] This suggests that miR-192 mimics could be used as adjuvants to traditional chemotherapy to overcome resistance.[10][13]
Troubleshooting Guide
Problem 1: Low transfection efficiency of miR-192 mimic/inhibitor.
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Reagent to RNA Ratio | Perform an optimization experiment by varying the concentration of the miRNA mimic or inhibitor and the volume of the transfection reagent to find the ideal ratio for your specific cell line. |
| Cell Health and Density | Ensure cells are healthy, actively dividing, and plated at the optimal density (typically 70-80% confluency) at the time of transfection. High or low confluency can negatively impact efficiency. |
| Incorrect Transfection Protocol | Review the manufacturer's protocol for your transfection reagent. Consider trying a reverse transfection, where the transfection complexes are added to the wells before the cells, which can improve efficiency in high-throughput formats.[14] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and/or antibiotics. Check if your protocol requires a serum-free medium during the initial complex formation and incubation steps. |
Problem 2: Transfection of miR-192 mimic does not produce the expected phenotype (e.g., no change in cell viability or target gene expression).
| Possible Cause | Recommended Solution |
| Inefficient Transfection | First, confirm transfection efficiency using a fluorescently labeled control oligo. If efficiency is low, refer to the troubleshooting steps in Problem 1 . |
| Incorrect Mimic/Inhibitor Concentration | The optimal concentration for a phenotypic effect can vary.[14] Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 50 nM for mimics) to determine the effective dose for your experimental system. |
| Cell Line-Specific Resistance | The target gene may not be expressed at a significant level in your cell line, or parallel compensatory pathways may be active. Verify target gene expression via qRT-PCR or Western blot. Consider using a different cell line to confirm the phenotype. |
| Timing of Analysis | The effect of miRNA modulation on mRNA and protein levels can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for analysis.[15] |
| Degradation of Mimic/Inhibitor | Ensure proper storage and handling of RNA oligonucleotides to prevent degradation by RNases. Use nuclease-free water and supplies. |
Problem 3: Conflicting results in miR-192 expression levels (qRT-PCR) between experiments.
| Possible Cause | Recommended Solution |
| RNA Quality and Integrity | Use a spectrophotometer (e.g., NanoDrop) to assess RNA purity (A260/280 ratio ~2.0) and a bioanalyzer to check for RNA integrity (RIN > 7). Poor quality RNA can lead to unreliable qRT-PCR results. |
| Choice of Endogenous Control | The expression of common housekeeping genes can vary under different experimental conditions. For miRNA qRT-PCR, a small non-coding RNA that is stably expressed across your samples (e.g., U6 snRNA, RNU48) should be used as the endogenous control.[16] Validate your chosen control for stability in your specific system. |
| Primer Specificity | For miRNA analysis, specialized qRT-PCR methods like stem-loop RT-PCR are used to ensure specificity for the mature miRNA sequence.[16][17] Ensure your primers are specific to mature miR-192 and do not detect the pri- or pre-miRNA forms. |
| Sample Handling and Processing | Inconsistencies in sample collection, storage, or RNA extraction can introduce variability. Standardize your workflow from sample acquisition to cDNA synthesis. |
Data Summary Tables
Table 1: Expression and Role of miR-192 in Various Cancers
| Cancer Type | Expression Status | Role | Key Targets Involved in Resistance | Citations |
| Lung Cancer | Upregulated in resistant cells | Oncogenic (promotes resistance) | Bcl-2, Bim, NKRF | [7][9][18] |
| Breast Cancer | Downregulated in resistant cells | Tumor Suppressive (sensitizes to chemo) | PPIA | [12] |
| Gastric Cancer | Upregulated | Oncogenic | ERCC3, ERCC4 | [6][11][19] |
| Colorectal Cancer | Downregulated | Tumor Suppressive | - | [6] |
| Hepatocellular Carcinoma | Upregulated | Oncogenic | - | [6] |
Table 2: Validated miR-192 Targets Conferring Therapeutic Resistance
| Target Gene | Function | Cancer Type | Therapeutic Agent | Citation |
| Bcl-2 | Anti-apoptotic protein | Lung Cancer | Gemcitabine (B846), Cisplatin | [7] |
| Bim | Pro-apoptotic protein | Lung Cancer | Cisplatin | [18] |
| NKRF | NF-κB Repressing Factor | Lung Cancer | Cisplatin | [9] |
| PPIA | Prolyl isomerase, regulates apoptosis | Breast Cancer | Doxorubicin (B1662922) | [12] |
| ERCC3 / ERCC4 | DNA excision repair proteins | Gastric Cancer | Cisplatin | [11] |
Key Experimental Protocols
Protocol 1: Quantification of miR-192 Expression via Stem-Loop qRT-PCR
This protocol allows for the specific and sensitive detection of mature miR-192.
1. Materials:
-
Total RNA containing small RNAs (isolated using a kit like mirVana™)
-
TaqMan™ MicroRNA Reverse Transcription Kit
-
miR-192-specific stem-loop RT primer
-
TaqMan™ Universal PCR Master Mix
-
miR-192-specific TaqMan™ MicroRNA Assay (forward primer, reverse primer, probe)
-
Endogenous control assay (e.g., U6 snRNA)
-
Nuclease-free water
-
Real-time PCR instrument
2. Procedure:
-
Step 1: Reverse Transcription (RT)
-
Prepare the RT master mix on ice. For a 15 µL reaction:
-
100 mM dNTPs: 0.15 µL
-
MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL
-
10X RT Buffer: 1.50 µL
-
RNase Inhibitor (20 U/µL): 0.19 µL
-
Nuclease-free water: 4.16 µL
-
-
Add 7.0 µL of the master mix to a PCR tube.
-
Add 3.0 µL of the 5X miR-192-specific stem-loop RT primer.
-
Add 5.0 µL of total RNA (1-10 ng).
-
Incubate using the following thermal cycler conditions: 16°C for 30 min, 42°C for 30 min, 85°C for 5 min, then hold at 4°C. The resulting cDNA can be stored at -20°C.
-
-
Step 2: Real-Time PCR (qPCR)
-
Prepare the qPCR master mix. For a 20 µL reaction:
-
20X TaqMan™ MicroRNA Assay (for miR-192 or U6): 1.0 µL
-
TaqMan™ Universal PCR Master Mix (2X): 10.0 µL
-
Nuclease-free water: 7.67 µL
-
-
Add 18.67 µL of the master mix to each well of a 96-well PCR plate.
-
Add 1.33 µL of the RT product (cDNA) from Step 1.
-
Run the plate on a real-time PCR instrument with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Step 3: Data Analysis
-
Determine the threshold cycle (Ct) for miR-192 and the endogenous control (e.g., U6).
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
Protocol 2: Luciferase Reporter Assay for miR-192 Target Validation
This assay confirms the direct binding of miR-192 to the 3' UTR of a putative target gene.
1. Materials:
-
Luciferase reporter vector containing the 3' UTR of the target gene downstream of the luciferase gene (e.g., pMIR-REPORT™).
-
Mutant version of the vector where the miR-192 binding site in the 3' UTR is mutated.
-
miR-192 mimic and a negative control mimic.
-
Co-transfection control vector expressing Renilla luciferase (e.g., pRL-TK).
-
Lipofectamine™ 3000 or similar transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
2. Procedure:
-
Step 1: Cell Seeding
-
Seed cells (e.g., HEK293T or the cancer cell line of interest) in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
-
Step 2: Co-transfection
-
For each well, prepare co-transfection complexes. A typical mix includes:
-
100 ng of Firefly luciferase vector (wild-type or mutant 3' UTR).
-
10 ng of Renilla luciferase control vector.
-
20 pmol of miR-192 mimic or negative control mimic.
-
-
Follow the transfection reagent manufacturer's protocol to form complexes and add them to the cells.
-
-
Step 3: Cell Lysis and Luciferase Measurement
-
Incubate the cells for 24-48 hours post-transfection.
-
Wash the cells with PBS and lyse them using Passive Lysis Buffer.
-
Measure Firefly luciferase activity in the lysate using a luminometer.
-
Add Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Step 4: Data Analysis
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells co-transfected with the miR-192 mimic vs. the negative control for both the wild-type and mutant 3' UTR vectors. A significant reduction in luciferase activity only in the wild-type vector group indicates direct targeting by miR-192.[12][18]
-
Visualizations
Signaling and Experimental Workflows
Caption: miR-192 mediated chemoresistance via the NKRF/NF-κB pathway.[9]
Caption: A logical workflow for troubleshooting miR-192 mimic experiments.
Caption: A standard experimental workflow for validating a miR-192 target.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA 192 regulates chemo-resistance of lung adenocarcinoma for gemcitabine and cisplatin combined therapy by targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miRNAs: A Promising Target in the Chemoresistance of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiR‐192/NKRF axis confers lung cancer cell chemoresistance to cisplatin via the NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming chemoresistance in cancer stem cells with the help of microRNAs in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MiR-192-5p reverses cisplatin resistance by targeting ERCC3 and ERCC4 in SGC7901/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miRNA-192-5p impacts the sensitivity of breast cancer cells to doxorubicin via targeting peptidylprolyl isomerase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Chemoresistance in Cancer Using Nanotechnology-based Drug Delivery [chem.rutgers.edu]
- 14. Guidelines for transfection of miRNA [qiagen.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. MicroRNA Experimental Protocols [labome.com]
- 17. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [MiR-192 confers cisplatin resistance by targeting Bim in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mir-192/215 microRNA precursor - Wikipedia [en.wikipedia.org]
miR-192 Functional Assays: Technical Support Center
Welcome to the technical support center for miR-192 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during experiments involving miR-192.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your miR-192 functional assays, offering potential causes and actionable solutions.
Transfection of miR-192 Mimics and Inhibitors
Question: I'm observing low transfection efficiency with my miR-192 mimic. What are the possible reasons and how can I optimize it?
Answer: Low transfection efficiency is a common issue that can significantly impact downstream results. Several factors can contribute to this problem. A systematic optimization of transfection conditions is recommended.
Troubleshooting Low Transfection Efficiency:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-miRNA Ratio | Titrate the volume of the transfection reagent for a fixed amount of miRNA mimic. The optimal ratio is cell-type dependent. |
| Inappropriate miRNA Mimic Concentration | The required concentration can vary. While effects can be seen at concentrations as low as 0.5 nM, a higher concentration may be necessary for robust protein-level changes[1][2]. A good starting point for optimization is 5-10 nM[1][3]. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number. Cell confluency should ideally be between 70-90% at the time of transfection. |
| Incorrect Transfection Method | For many cell lines, forward transfection (plating cells 24 hours before transfection) works well. However, for high-throughput formats or sensitive cells, reverse transfection (adding cells to the transfection complexes) may be more suitable and convenient[2]. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Refer to the manufacturer's protocol to see if a serum-free medium is required during complex formation. |
Question: My cells are showing high toxicity after transfection with the miR-192 mimic/inhibitor. How can I reduce cell death?
Answer: Cell toxicity post-transfection can be caused by the transfection reagent, the miRNA molecule itself, or the overall experimental conditions.
Troubleshooting High Cell Toxicity:
| Potential Cause | Recommended Solution |
| High Transfection Reagent Volume | Reduce the amount of transfection reagent while keeping the miRNA concentration constant. Create a matrix of different reagent and miRNA concentrations to find the optimal balance between efficiency and viability. |
| High miRNA Concentration | Excessive concentrations of miRNA mimics or inhibitors can induce toxicity. Try reducing the final concentration. For mimics, a range of 1-30 nM is a good starting point for optimization[4]. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, consider replacing the transfection medium with fresh culture medium 4-6 hours post-transfection. |
| Low Cell Confluency | Transfecting cells at a low density can increase susceptibility to toxicity. Aim for a higher confluency (70-90%) at the time of transfection. |
Quantitative Real-Time PCR (qPCR) for miR-192 Expression
Question: I'm not sure which endogenous control to use for normalizing my miR-192 qPCR data in cancer cell lines. What are the recommendations?
Answer: The selection of a stable reference gene is critical for accurate qPCR data normalization. There is no universal endogenous control, and the best choice is often cell-type or tissue-specific.
Recommended Endogenous Controls for miRNA qPCR in Cancer Cell Lines:
| Endogenous Control | Cancer Type/Cell Line | Reference |
| miR-25-3p | General for human cancer cell lines | [5] |
| miR-25-3p and miR-93-5p (combination) | General for human cancer cell lines | [5][6] |
| miR-191-5p | Lung Cancer, Melanoma, Ovarian Cancer | [7][8][9] |
| miR-103a-3p | Lung Cancer | [7][9] |
| RNU6B (U6) | Often used, but can be unsuitable in some cancer types. Its stability should be validated for your specific model.[5] | [5] |
Question: I am getting no amplification or a very high Ct value for miR-192 in my qPCR. What could be wrong?
Answer: Lack of amplification can be due to issues with the RNA sample, the reverse transcription (RT) step, or the qPCR reaction itself.
Troubleshooting No/Low Amplification in miRNA qPCR:
| Potential Cause | Recommended Solution |
| Low miR-192 Expression in Sample | The expression of miR-192 is highly variable across different tissues and cell types[10]. Increase the amount of total RNA input in the RT reaction. The recommended range is typically 1-10 ng, but up to 250 ng can be used for low-abundance targets[11]. |
| Poor RNA Quality/Integrity | Ensure that the RNA isolation method is suitable for retaining small RNA species[12]. Assess RNA quality and concentration before starting. |
| Inefficient Reverse Transcription | Use miRNA-specific stem-loop primers for the RT step to increase the specificity and efficiency of cDNA synthesis from mature miRNAs[13][14]. |
| Primer/Probe Issues | Verify that the correct primers for the mature miR-192 sequence are being used. Ensure primers are stored correctly and have not undergone multiple freeze-thaw cycles. |
| PCR Inhibitors | Contaminants from the RNA isolation process can inhibit the PCR reaction. Ensure high-purity RNA is used. |
Dual-Luciferase Reporter Assay for miR-192 Target Validation
Question: My luciferase signal is very low or absent, even in my control wells. What should I check?
Answer: A weak or non-existent signal can stem from several factors, ranging from transfection issues to reagent problems.
Troubleshooting Low Luciferase Signal:
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Co-transfect a positive control vector (e.g., a plasmid expressing GFP) to visually assess transfection efficiency. Optimize the transfection protocol as described in the transfection section. |
| Incorrect Plasmid Ratio | Optimize the ratio of the reporter plasmid (containing the 3'UTR) to the miR-192 expression plasmid or mimic. |
| Weak Promoter in Reporter Construct | Ensure the luciferase gene is driven by a promoter that is active in your cell line. |
| Suboptimal Cell Lysis | Ensure complete cell lysis to release the luciferase enzyme. Incomplete lysis is a common cause of low signal. |
| Degraded Luciferase Substrate | Prepare fresh luciferase substrate before each experiment and protect it from light. |
Question: I am observing high background luminescence in my negative control wells. How can I reduce it?
Answer: High background can mask the specific effects of miR-192 on its target and should be minimized.
Troubleshooting High Background Luminescence:
| Potential Cause | Recommended Solution |
| Reagent or Sample Contamination | Use fresh, sterile pipette tips for each transfer to avoid cross-contamination. |
| Inappropriate Plate Type | Use opaque-walled, white or black plates designed for luminescence assays to minimize well-to-well crosstalk. White plates can sometimes phosphoresce, so black plates may provide a better signal-to-noise ratio[15]. |
| Phenol (B47542) Red in Culture Medium | Use a culture medium without phenol red, as it can contribute to the background signal[16]. |
| High Basal Promoter Activity | If the promoter driving luciferase is very strong, it can lead to high basal expression. Consider using a vector with a weaker promoter. |
Off-Target Effects and Inconsistent Function of miR-192
Question: How can I be sure that the phenotype I observe is due to miR-192 and not off-target effects of the mimic?
Answer: Off-target effects are a known complication of using synthetic miRNA mimics. Several control experiments are necessary to validate the specificity of the observed effects.
Validating Specificity and Avoiding Off-Target Effects:
| Control/Strategy | Purpose |
| Negative Control Mimic | Use a scrambled sequence mimic that has no known targets in the host species. The phenotype of cells transfected with the negative control should be similar to untransfected cells[1][17][18][19][20]. |
| Rescue Experiment | After treatment with the miR-192 mimic, co-express a version of the target gene that lacks the 3'UTR (and thus the miR-192 binding site). Reversal of the phenotype suggests the effect is on-target. |
| Multiple Independent Mimics | Use mimics with slightly different sequences that are all processed into the same mature miR-192 to rule out sequence-specific off-target effects. |
| Validate with an Inhibitor | In a system with endogenous miR-192 expression, use a specific inhibitor to see if the opposite phenotype is observed. |
Question: I've read that miR-192 can be both a tumor suppressor and an oncogene. How do I interpret my results in this context?
Answer: The function of miR-192 is highly context-dependent, varying with cancer type and the specific cellular environment[10]. This dual role is a critical pitfall in interpreting functional data.
Considerations for the Dual Role of miR-192:
-
Tumor Suppressor Role: In many cancers, such as colon cancer, miR-192 acts as a tumor suppressor by inducing cell cycle arrest and apoptosis, often through its regulation by p53[21][22].
-
Oncogenic Role: In other contexts, miR-192 can promote cancer progression. Its function depends on the specific downstream targets it regulates in a particular cell type.
-
Experimental Validation is Key: It is crucial to experimentally validate the key downstream targets of miR-192 in your specific model system to understand its functional role. Do not rely solely on findings from other cancer types.
Experimental Protocols
Protocol 1: Transfection of miR-192 Mimic into A549 Cells (24-well plate)
This protocol provides a starting point for optimizing miRNA mimic transfection.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
miR-192 mimic and Negative Control mimic (20 µM stock)
-
24-well tissue culture plates
Procedure:
-
Cell Plating (Day 1):
-
Seed 40,000 to 80,000 A549 cells per well in 0.5 mL of complete growth medium.
-
Incubate overnight at 37°C in a CO2 incubator until cells are 70-90% confluent.
-
-
Transfection (Day 2):
-
For each well to be transfected:
-
Step A: In a sterile tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Step B: In a separate sterile tube, dilute 1.5 µL of the 20 µM miR-192 mimic (or negative control) in 50 µL of Opti-MEM™ to a final volume. This results in a final mimic concentration of 30 nM.
-
Step C: Combine the diluted transfection reagent (from Step A) with the diluted miRNA mimic (from Step B). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Add the 100 µL of transfection complex to each well containing cells and medium. Gently rock the plate to mix.
-
-
Incubation and Analysis (Day 3-4):
-
Incubate the cells for 24-72 hours at 37°C.
-
Harvest cells for downstream analysis (e.g., qPCR for target gene expression or Western blot for protein levels).
-
Protocol 2: Quantitative Real-Time PCR for miR-192 Expression
This protocol outlines the general steps for quantifying mature miR-192 using a stem-loop RT-qPCR method.
Materials:
-
Total RNA containing small RNAs
-
TaqMan™ MicroRNA Reverse Transcription Kit
-
miR-192-specific stem-loop RT primer
-
TaqMan™ MicroRNA Assay (containing forward and reverse primers and a probe for miR-192)
-
TaqMan™ Universal PCR Master Mix
-
Real-Time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
Prepare the RT master mix on ice according to the manufacturer's protocol. For a 15 µL reaction, this typically includes:
-
100 mM dNTPs (0.15 µL)
-
MultiScribe™ Reverse Transcriptase (1 µL)
-
10X Reverse Transcription Buffer (1.5 µL)
-
RNase Inhibitor (0.19 µL)
-
Nuclease-free water (4.16 µL)
-
-
In each RT reaction tube, combine 7 µL of the master mix with 3 µL of the specific stem-loop RT primer and 5 µL of your total RNA sample (1-10 ng).
-
Run the RT reaction in a thermal cycler using the following conditions: 16°C for 30 min, 42°C for 30 min, 85°C for 5 min, then hold at 4°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix. For a 20 µL reaction, this includes:
-
TaqMan™ Universal PCR Master Mix (10 µL)
-
TaqMan™ MicroRNA Assay (1 µL)
-
Nuclease-free water (7.67 µL)
-
-
Add 18.67 µL of the qPCR master mix to each well of a qPCR plate.
-
Add 1.33 µL of the RT product from the previous step to each well.
-
Run the qPCR reaction using standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
-
Data Analysis:
-
Determine the Ct values for miR-192 and your chosen endogenous control.
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
Protocol 3: Dual-Luciferase Reporter Assay for miR-192 Target Validation
This protocol describes how to validate the interaction between miR-192 and a predicted target gene's 3'UTR.
Materials:
-
HEK293T or other suitable cell line
-
Dual-luciferase reporter vector containing the predicted target 3'UTR downstream of the Firefly luciferase gene (e.g., pmirGLO).
-
A "mutant" version of the reporter vector where the miR-192 seed binding site in the 3'UTR is mutated.
-
Expression vector for miR-192 or a synthetic miR-192 mimic.
-
Negative control mimic or empty expression vector.
-
Transfection reagent (e.g., Lipofectamine™ 2000).
-
Dual-Glo® Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Plating (Day 1):
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Co-transfection (Day 2):
-
For each well, prepare transfection complexes containing:
-
The Firefly/Renilla luciferase reporter vector (wild-type or mutant 3'UTR).
-
Either the miR-192 mimic or a negative control mimic.
-
-
Follow the transfection reagent manufacturer's protocol for complex formation and addition to the cells. Key experimental groups include:
-
WT 3'UTR vector + Negative Control mimic
-
WT 3'UTR vector + miR-192 mimic
-
Mutant 3'UTR vector + Negative Control mimic
-
Mutant 3'UTR vector + miR-192 mimic
-
-
-
Cell Lysis and Luciferase Assay (Day 4):
-
After 48 hours of incubation, remove the culture medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure Firefly luciferase activity according to the manufacturer's protocol.
-
Add the Stop & Glo® reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity (which serves as the internal control for transfection efficiency).
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency.
-
Compare the normalized luciferase activity in cells transfected with the miR-192 mimic to those transfected with the negative control mimic for both the wild-type and mutant 3'UTR constructs. A significant decrease in luciferase activity only in the "WT 3'UTR vector + miR-192 mimic" group indicates a direct interaction.
-
Visualizations
Caption: Simplified signaling pathway of p53-mediated miR-192 activation and target repression.
Caption: Experimental workflow for miR-192 target validation using a dual-luciferase reporter assay.
Caption: Troubleshooting decision tree for high Ct values in miR-192 qPCR experiments.
References
- 1. ulab360.com [ulab360.com]
- 2. Guidelines for transfection of miRNA [qiagen.com]
- 3. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GenePharma | miRNA Mimics Usage [genepharma.com]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Reference Genes for qPCR-Based miRNA Expression Profiling in 14 Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of reference genes for quantitative analysis of microRNA expression in three different types of cancer | PLOS One [journals.plos.org]
- 9. d-nb.info [d-nb.info]
- 10. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. MiRNA Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ReverseTranscription-Protocol-miRNA-SCALONMC [protocols.io]
- 14. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Performing appropriate miRNA control experiments [qiagen.com]
- 18. miRNA Mimic Negative Control | Applied Biological Materials Inc. [abmgood.com]
- 19. AccuTarget™ miRNA Negative Control, mimic #1 (BioRP, 10 nmole) [eng.bioneer.com]
- 20. miRIDIAN microRNA Mimic Negative Control #1 [horizondiscovery.com]
- 21. academic.oup.com [academic.oup.com]
- 22. MicroRNA‑192 acts as a tumor suppressor in colon cancer and simvastatin activates miR‑192 to inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve specificity of miR-192 target prediction
Welcome to the technical support center for microRNA (miRNA) target prediction, with a special focus on miR-192. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the specificity and accuracy of their miR-192 target identification workflows.
Frequently Asked Questions (FAQs)
Q1: Why do my initial computational predictions for miR-192 targets yield so many false positives?
A1: This is a common challenge in the field. The high false-positive rate stems from the inherent nature of miRNA-target recognition, which computational tools struggle to perfectly model. Key reasons include:
-
Short Seed Region: Most algorithms heavily rely on matching the miRNA "seed region" (nucleotides 2-8 at the 5' end) to the 3' UTR of messenger RNAs (mRNAs).[1][2] Given the short length of this seed, complementary sequences can occur frequently by chance.[3]
-
Lack of Biological Context: Standard prediction algorithms often operate independently of the specific cellular environment.[3] They don't consider that a miRNA and its potential target must be expressed in the same cell at the same time to interact.[3]
-
Target Site Accessibility: The secondary structure of an mRNA can hide a potential binding site, preventing the miR-192/RISC complex from accessing it. Not all algorithms adequately account for this structural accessibility.
-
Algorithmic Differences: Different prediction tools use varied criteria, such as thermodynamic stability, evolutionary conservation, and site accessibility, leading to inconsistent and often non-overlapping lists of predicted targets.
Q2: How can I computationally increase the specificity of my miR-192 target list before moving to experiments?
A2: To refine your in silico predictions, an integrative approach is highly recommended. Relying on a single algorithm is often insufficient.
-
Use an Ensemble of Tools: Combine the results from several prediction algorithms that use different underlying principles (e.g., TargetScan, miRanda, PicTar). True targets are more likely to be predicted by multiple tools.
-
Integrate Expression Data: A powerful strategy is to overlay your predicted targets with transcriptomic (microarray or RNA-Seq) data from your specific biological context. Since miRNAs typically downregulate their targets, you should prioritize predicted targets that show a significant inverse correlation with miR-192 expression (i.e., when miR-192 is high, the target mRNA is low).
-
Apply Stricter Filters: Within the prediction tools, apply more stringent criteria. For example, prioritize targets with multiple binding sites in the 3' UTR or those with binding sites that are highly conserved across different species.
Q3: What are the gold-standard methods for experimentally validating a predicted miR-192 target?
A3: Experimental validation is crucial to confirm a direct interaction. A functional miRNA-mRNA pair should meet several criteria. The most common validation workflow includes:
-
Expression Analysis (qPCR and Western Blot): First, demonstrate an inverse expression relationship. Overexpress miR-192 (using a mimic) and check for a decrease in the target mRNA (by qRT-PCR) and protein (by Western Blot). Conversely, inhibit miR-192 and look for an increase in the target's expression.
-
Luciferase Reporter Assay: This is the key experiment to prove direct binding. Clone the 3' UTR of the predicted target gene downstream of a luciferase reporter gene. Co-transfect this construct into cells with a miR-192 mimic. A significant reduction in luciferase activity compared to a control indicates a direct interaction between miR-192 and the 3' UTR.
-
Site-Directed Mutagenesis: To confirm the specific binding site, mutate the seed region sequence within the 3' UTR of your luciferase construct. If the interaction is genuine, this mutation should abolish the repressive effect of miR-192, restoring luciferase activity.
Q4: Beyond individual target validation, how can I identify miR-192 targets on a transcriptome-wide scale?
A4: High-throughput techniques can identify all RNAs physically associated with the miRNA-repressor complex. The most prominent method is AGO-CLIP-Seq (Crosslinking and Immunoprecipitation followed by Sequencing).
-
Principle: This technique involves UV-crosslinking the Argonaute (AGO) protein—the core component of the RISC complex—to the RNAs it is bound to in vivo. The AGO protein is then immunoprecipitated, and the associated RNA fragments (both the miRNA and its target) are sequenced.
-
Advantages: It provides a transcriptome-wide map of direct miRNA-mRNA interactions within a specific cellular context. More advanced methods like CLASH (Crosslinking, Ligation, and Sequencing of Hybrids) can even directly ligate the miRNA to its target, unambiguously identifying the interacting pair. These methods capture interactions that may be missed by computational predictions, including non-canonical sites.
Troubleshooting Guides
Problem 1: My luciferase reporter assay shows no change in signal for a promising predicted target.
This is a common issue that can arise from several technical or biological factors. Follow this troubleshooting guide to pinpoint the problem.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Transfection Efficiency | 1. Verify transfection efficiency of both the luciferase plasmid and the miR-192 mimic. Use a positive control plasmid (e.g., GFP/RFP) and/or a validated miRNA-target pair. 2. Optimize transfection reagent-to-nucleic acid ratio and cell density. | If cells are not efficiently taking up the mimic or the reporter plasmid, no effect will be observed. |
| Incorrect 3' UTR Sequence | 1. Sequence-verify your cloned 3' UTR insert to ensure it is correct and free of mutations, particularly in the predicted miR-192 binding site. | An incorrect or mutated binding site will prevent miR-192 from binding, thus showing no repression of the luciferase signal. |
| Cell-Type Specificity | 1. Confirm that the cell line used for the assay expresses all necessary co-factors for miRNA-mediated repression. 2. Consider that miR-192 may have different target sets in different cell types. | The regulatory effect of a miRNA can be context-dependent. The chosen cell line may lack specific RNA-binding proteins or other factors that facilitate the miR-192 interaction. |
| Sub-optimal Assay Conditions | 1. Perform a time-course experiment (e.g., 24h, 48h, 72h post-transfection) to find the optimal time for measuring the effect. 2. Ensure reagents are not expired and that the luminometer is functioning correctly. | The kinetics of miRNA-mediated repression can vary. The effect might be maximal at a time point you did not initially test. |
| Reporter Gene Interference | 1. Check if miR-192 has any predicted binding sites within the coding sequence of your reporter gene (e.g., Firefly or Renilla luciferase). | In some cases, a miRNA can directly target the reporter gene itself, confounding the results. Normalization against a control vector is crucial. |
Problem 2: My AGO-CLIP-Seq experiment yielded a high background and noisy data.
AGO-CLIP-Seq is a powerful but technically demanding protocol. High background can obscure true binding sites.
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient UV Crosslinking | 1. Optimize UV energy (mJ/cm²) and wavelength (254 nm). 2. Ensure intimate contact between cells and the UV source. | Insufficient crosslinking leads to a low yield of AGO-RNA complexes, while excessive crosslinking can cause non-specific protein-RNA crosslinks and RNA damage. |
| Non-specific Antibody Binding | 1. Validate the specificity of your AGO2 antibody with Western Blot and immunoprecipitation controls (e.g., using an IgG isotype control). 2. Increase the stringency of your wash buffers during the immunoprecipitation steps. | A non-specific antibody will pull down other RNA-binding proteins, leading to a high background of non-miRNA-related transcripts. |
| RNase Digestion Issues | 1. Carefully titrate the concentration of RNase used for partial digestion of the RNA. | Over-digestion will destroy the binding sites, while under-digestion will result in long RNA fragments that reduce mapping resolution and may include non-specific sequences. |
| Contamination with Abundant RNAs | 1. Consider a pre-clearing step or ribosomal RNA (rRNA) depletion protocol. | Highly abundant RNAs (like rRNAs) can non-specifically associate with beads or antibodies, creating significant background in the final sequencing library. |
Experimental Protocols & Data
Comparison of Common miRNA Target Prediction Tools
Choosing the right computational tool is a critical first step. The table below summarizes features of three widely used algorithms. Combining predictions from these tools can increase confidence.
| Feature | TargetScan | miRanda | PicTar |
| Primary Principle | Seed region complementarity (7-8mer) and conservation. | Sequence complementarity, thermodynamic stability of the duplex, and conservation. | Seed region matching with a focus on sites conserved across multiple vertebrate species. |
| Seed Match Type | 6mer, 7mer, 8mer. | Based on a weighted scoring matrix, less strict on perfect seed pairing. | Primarily perfect seed pairing. |
| Conservation Filter | A primary filtering criterion. | Optional, used as a final filter. | A primary filtering criterion. |
| Key Output Score | Context++ score (predicts target efficacy). | mirSVR score (predicts repression strength). | Not applicable. |
| Strengths | High specificity, widely used. | Can identify non-canonical sites with imperfect seeds. | High specificity due to strict conservation requirements. |
| Limitations | May miss functional non-conserved targets. | Can have a higher false-positive rate. | Misses species-specific or non-conserved targets. |
Protocol: Luciferase Reporter Assay for miR-192 Target Validation
This protocol provides a generalized workflow for confirming a direct interaction between miR-192 and a predicted mRNA target.
-
Vector Construction:
-
Amplify the full-length 3' UTR of the putative target gene from cDNA.
-
Use restriction enzymes or Gibson assembly to clone the 3' UTR fragment into a luciferase reporter vector (e.g., psiCHECK-2, pmirGLO) downstream of the luciferase coding sequence.
-
Create a mutant control vector by using site-directed mutagenesis to alter 4-6 nucleotides within the predicted miR-192 seed binding site.
-
Verify all constructs by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HeLa) in 96-well plates the day before transfection to achieve 70-80% confluency.
-
Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine). For each well, transfect:
-
50-100 ng of the wild-type or mutant 3' UTR reporter vector.
-
A final concentration of 20-50 nM of either a miR-192 mimic or a negative control mimic (scrambled sequence).
-
-
Include all necessary controls: empty vector + miR-192 mimic, WT vector + negative control mimic, mutant vector + miR-192 mimic.
-
-
Luciferase Assay:
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells and measure the activity of both the primary reporter (Firefly or Renilla luciferase) and the normalization control reporter using a dual-luciferase assay system.
-
Follow the manufacturer's protocol for the specific assay kit.
-
-
Data Analysis:
-
For each well, calculate the ratio of the primary reporter's luminescence to the control reporter's luminescence. This normalizes for transfection efficiency.
-
Express the results as a percentage of the activity observed in the negative control mimic-transfected cells.
-
A statistically significant decrease in the relative luciferase activity for the "WT vector + miR-192 mimic" group compared to all other control groups confirms a valid interaction.
-
Visualized Workflows and Pathways
Integrated Workflow for miR-192 Target Identification
The following diagram illustrates a robust workflow for moving from broad computational predictions to high-confidence, experimentally validated miR-192 targets.
Caption: Workflow for specific miR-192 target identification.
Troubleshooting Logic for a Failed Luciferase Assay
This decision tree provides a logical path for troubleshooting a negative result in a luciferase reporter assay for a predicted miR-192 target.
Caption: Decision tree for troubleshooting luciferase assays.
Example of a Validated miR-192 Signaling Pathway
miR-192 is known to act as a tumor suppressor in several cancers by targeting key oncogenic pathways. For example, in lung cancer, miR-192 has been shown to suppress cell proliferation and metastasis by directly targeting genes like TRIM44.
Caption: miR-192 signaling pathway in lung cancer.
References
Validation & Comparative
Validating Novel Targets of miR-192: A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the experimental validation of novel targets of microRNA-192 (miR-192). We present a comparative summary of validated and potential novel targets, detailed experimental protocols for robust validation, and an exploration of the key signaling pathways regulated by miR-192.
Introduction to miR-192
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation by either degrading messenger RNA (mRNA) or inhibiting its translation.[1][2] Dysregulation of miR-192 has been implicated in a variety of diseases, most notably in numerous cancers where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[1][2] Its involvement in critical signaling pathways such as TGF-β, PI3K/Akt, and Wnt/β-catenin underscores its importance as a potential therapeutic target and biomarker.
Comparative Analysis of miR-192 Targets
The validation of miR-192 targets is an ongoing area of research. Below is a summary of experimentally validated and potential novel targets of miR-192, highlighting their function and the experimental evidence supporting their interaction.
| Target Gene | Function | Experimental Validation | Putative/Novel |
| ZEB1/ZEB2 | Transcription factors involved in Epithelial-Mesenchymal Transition (EMT) | Luciferase Assay, Western Blot, qRT-PCR | Validated |
| APC | Negative regulator of the Wnt/β-catenin signaling pathway | Luciferase Assay, Western Blot | Validated[3] |
| CAV1 | Scaffolding protein involved in signal transduction | Luciferase Assay, Western Blot, qRT-PCR | Validated |
| ITGB1 | Cell surface receptor involved in cell adhesion and signaling | Not specified | Validated |
| SMAD3 | Key component of the TGF-β signaling pathway | Luciferase Assay | Validated[4] |
| PIK3R1 | Regulatory subunit of PI3K | In silico prediction | Putative[5] |
| AKT3 | Serine/threonine kinase in the PI3K/Akt pathway | In silico prediction | Putative[5] |
| RB1 | Tumor suppressor protein | Western Blot | Novel[6] |
Experimental Workflows and Signaling Pathways
To facilitate the validation of novel miR-192 targets, we provide a generalized experimental workflow and diagrams of key signaling pathways in which miR-192 is involved.
References
- 1. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNA-192 and -215 activate Wnt/β-catenin signaling pathway in gastric cancer via APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. 'Investigation of miRNAs That Affect the PI3K/AKT/mTOR Signaling Pathway in Endometrial Cancer' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
miR-192 in Colorectal Cancer: A Comparative Guide to a Tumor Suppressor
In the intricate landscape of colorectal cancer (CRC) biology, microRNAs (miRNAs) have emerged as critical regulators of tumorigenesis. Among these, miR-192 has garnered significant attention for its consistent downregulation in CRC tissues and its role as a potent tumor suppressor. This guide provides a comprehensive comparison of miR-192 with other key miRNAs implicated in CRC, supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
Expression of miR-192 is Significantly Reduced in Colorectal Cancer
Numerous studies have consistently demonstrated a significant decrease in miR-192 expression in colorectal cancer tissues compared to adjacent normal tissues. This downregulation is often observed alongside two other miRNAs from the same family, miR-194 and miR-215, suggesting a coordinated regulation and function.
One study involving 107 CRC patients found that the expression of miR-192 in cancer tissues was significantly lower, with a median fold change of 0.13 compared to non-tumor counterparts.[1] This reduced expression has been correlated with larger tumor size and more advanced tumor stages, highlighting its potential as a prognostic biomarker.[1][2][3] Specifically, a significant decrease in miR-192 expression is observed in stage IV tumors compared to stage I or II lesions.[2]
In contrast to the tumor-suppressive role of miR-192, several other miRNAs exhibit an oncogenic function in CRC and are typically upregulated. These include miR-21 and members of the miR-17-92 cluster. For instance, miR-92a, a component of the miR-17-92 cluster, shows a 7.41-fold increase in CRC tissue.[4] Similarly, miR-21 is consistently found to be elevated in both colon adenomas and carcinomas, with higher levels correlating with more advanced disease.[5]
Comparative Functional Analysis of miRNAs in Colorectal Cancer
The functional consequences of the dysregulation of these miRNAs are profound, with miR-192 acting as a brake on cancer progression, while oncogenic miRNAs like miR-21 and the miR-17-92 cluster act as accelerators.
| miRNA | Function in CRC | Effect on Cell Proliferation | Effect on Cell Invasion & Metastasis | Effect on Apoptosis | Key Target Genes |
| miR-192 | Tumor Suppressor | Inhibition[2][6][7] | Inhibition[2][7] | Induction[2] | RAB2A, BCL2, ZEB2, VEGFA[2][7] |
| miR-21 | Oncogene | Promotion[5] | Promotion[5] | Inhibition[5] | PTEN, PDCD4 |
| miR-17-92 cluster | Oncogene | Promotion[8][9] | Promotion[9] | Inhibition[10] | PTEN, BIM[10] |
| miR-143/145 | Tumor Suppressor | Inhibition | Inhibition | Induction | KRAS, MYC |
Overexpression of miR-192 in CRC cell lines has been shown to inhibit cell proliferation, migration, and invasion.[7] In an in vivo model, tumors expressing ectopic miR-192 had fewer proliferative cells (56%) compared to control tumors (75%).[2] Furthermore, miR-192 sensitizes cancer cells to apoptosis.[2] Conversely, the miR-17-92 cluster promotes cell proliferation, and its overexpression in colorectal adenoma organoids induces a carcinoma-like gene expression signature.[8] Similarly, elevated miR-21 expression leads to increased cell proliferation and decreased apoptosis.[5]
Signaling Pathways Modulated by miR-192 and Other miRNAs
The functional effects of these miRNAs are mediated through their interaction with various signaling pathways crucial for cancer development.
The p53-miR-192 Axis
A critical signaling pathway involving miR-192 is its interplay with the tumor suppressor p53. Evidence suggests that p53 can directly induce the expression of miR-192.[6][11] In turn, miR-192 can enhance the levels of the p53 target gene, p21, leading to cell cycle arrest.[6] This forms a positive feedback loop that amplifies the tumor-suppressive functions of p53.
Caption: The p53-miR-192 positive feedback loop in colorectal cancer.
TGF-β Signaling and miR-192
The Transforming Growth Factor-beta (TGF-β) signaling pathway, which has a dual role in cancer, also interacts with miR-192. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor, and it has been shown to induce the expression of miR-192.[12] This induction contributes to the anti-proliferative effects of TGF-β. However, in advanced stages, cancer cells often become resistant to TGF-β-mediated growth inhibition.
Caption: TGF-β signaling pathway leading to the induction of miR-192.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This method is used to quantify the expression levels of specific miRNAs.
-
RNA Extraction: Total RNA is isolated from CRC tissues or cell lines using a suitable RNA extraction kit.
-
Reverse Transcription (RT): A specific stem-loop primer for the target miRNA (e.g., miR-192) is used to reverse transcribe the mature miRNA into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then amplified using a real-time PCR system with a forward primer specific to the miRNA sequence and a universal reverse primer. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification in real-time.
-
Data Analysis: The expression level of the target miRNA is normalized to an internal control (e.g., U6 snRNA). The relative expression is often calculated using the 2-ΔΔCt method.[3]
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: CRC cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are transfected with miRNA mimics (e.g., miR-192 mimic) or inhibitors, or treated with a compound of interest.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, which serves as an artificial extracellular matrix.[14]
-
Cell Seeding: CRC cells, previously starved in serum-free media, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.[14]
-
Incubation: The cells are incubated for a period that allows them to invade through the Matrigel and the porous membrane of the insert.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[15]
Conclusion
The available evidence strongly supports the role of miR-192 as a key tumor suppressor in colorectal cancer. Its consistent downregulation in tumors, coupled with its ability to inhibit cell proliferation and invasion, positions it as a significant player in the molecular pathogenesis of CRC. In contrast, oncogenic miRNAs such as miR-21 and the miR-17-92 cluster are upregulated and promote tumorigenesis. Understanding the complex interplay between these tumor-suppressive and oncogenic miRNAs and their respective signaling pathways offers promising avenues for the development of novel diagnostic and therapeutic strategies for colorectal cancer. The restoration of miR-192 function, in particular, represents a potential therapeutic approach that warrants further investigation.
References
- 1. microRNA-192, -194 and -215 are frequently downregulated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-192 Suppresses Liver Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of specific microRNAs in tissue and plasma in colorectal cancer [jpatholtm.org]
- 5. The Role of microRNAs in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA‑192 acts as a tumor suppressor in colon cancer and simvastatin activates miR‑192 to inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of the miR-17-92 cluster in colorectal adenoma organoids causes a carcinoma-like gene expression signature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Multifaceted Role of the miR-17-92 Cluster in Colorectal Cancer: From Mechanisms to Biomarker Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-92 is a key oncogenic component of the miR-17-92 cluster in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Genetic variants in the TGFβ-signaling pathway influence expression of miRNAs in colon and rectal normal mucosa and tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: qPCR vs. Sequencing for Accurate miR-192 Profiling
For researchers, scientists, and drug development professionals navigating the complexities of microRNA analysis, selecting the optimal profiling method is a critical decision. This guide provides an objective comparison of two widely used technologies—Quantitative Polymerase Chain Reaction (qPCR) and Next-Generation Sequencing (NGS)—for the specific application of profiling miR-192, a microRNA implicated in various cancers and diabetic nephropathy. [1][2]
This comprehensive analysis weighs the performance of each technique, supported by experimental data, to empower informed decisions in your research and development endeavors. We delve into the methodologies, quantitative comparisons, and the intricate signaling pathways involving miR-192.
Quantitative Data Summary
The choice between qPCR and sequencing for miR-192 profiling hinges on the specific research question, sample throughput, and budgetary considerations. The following table summarizes the key performance metrics of each platform, drawing from comparative studies on miRNA profiling.
| Feature | qPCR (TaqMan/SYBR Green) | Next-Generation Sequencing (NGS) |
| Sensitivity | High; capable of detecting down to a single copy of a miRNA.[3] | High; digital nature of counting allows for detection of low-abundance miRNAs. |
| Specificity | High, especially with probe-based assays (e.g., TaqMan), which can distinguish between closely related miRNAs.[3][4] | High; can differentiate between miRNA isoforms (isomiRs) with single-nucleotide resolution.[5] |
| Dynamic Range | Broad linear detection range.[6] | Very broad; offers a large dynamic range for quantification.[7] |
| Discovery Power | Limited to known miRNA sequences for which specific primers and probes are designed.[8] | Unbiased discovery of novel miRNAs and other small non-coding RNAs is a key advantage.[4][8] |
| Throughput | Scalable from single-gene assays to high-throughput arrays (e.g., 384-well plates).[9][10] | Extremely high throughput, allowing for the simultaneous profiling of millions of small RNAs in multiple samples. |
| Cost per Sample | Lower for a small number of targets. | Higher initial setup and per-sample cost, but becomes more cost-effective for large-scale profiling. |
| Data Analysis | Relatively straightforward, often involving the calculation of Ct values and relative quantification.[10] | Complex bioinformatics pipelines are required for data preprocessing, alignment, and quantification.[11] |
| Input RNA Amount | Low, typically in the range of nanograms.[6][10] | Requires a sufficient amount of high-quality RNA for library preparation.[12] |
| Validation | Often used as the "gold standard" for validating results from high-throughput methods like sequencing.[11][13] | Results are typically validated using qPCR.[12] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for profiling miR-192 using qPCR and sequencing.
Caption: A streamlined workflow for qPCR-based miR-192 profiling.
Caption: The multi-step process for sequencing-based miR-192 profiling.
Experimental Protocols
I. RNA Isolation (Common to both qPCR and Sequencing)
High-quality total RNA, including the small RNA fraction, is a prerequisite for accurate miRNA profiling.
-
Sample Collection: Collect cells or tissues and immediately stabilize them in an RNA stabilization reagent or flash-freeze in liquid nitrogen.
-
RNA Extraction: Utilize a commercially available kit designed for total RNA isolation that efficiently recovers small RNAs (e.g., mirVana™ miRNA Isolation Kit or similar).
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure the presence of the small RNA fraction.
II. qPCR Protocol for miR-192 Profiling
This protocol is based on the widely used TaqMan MicroRNA Assay methodology.[4]
-
Reverse Transcription (RT):
-
Prepare a master mix containing the total RNA sample, a miR-192-specific stem-loop RT primer, and a reverse transcriptase enzyme mix.
-
The stem-loop primer provides specificity for the mature miR-192 sequence.[4]
-
Incubate the reaction according to the manufacturer's protocol to generate cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix consisting of the cDNA product from the RT step, a miR-192-specific forward primer, a universal reverse primer, and a TaqMan probe labeled with a fluorescent reporter and a quencher.
-
Perform the qPCR amplification in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the amplicon is generated.
-
The cycle threshold (Ct) value, which is inversely proportional to the amount of target miRNA, is determined for each sample.
-
-
Data Analysis:
-
Normalize the Ct value of miR-192 to that of an endogenous control small RNA (e.g., RNU6B) to account for variations in RNA input and RT efficiency.
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
III. Sequencing Protocol for miR-192 Profiling
This protocol outlines the general steps for small RNA library preparation and sequencing.[12][14]
-
Library Preparation:
-
3' Adapter Ligation: Ligate a pre-adenylated 3' adapter to the 3' end of the small RNAs in the total RNA sample.
-
5' Adapter Ligation: Ligate a 5' adapter to the 5' end of the small RNAs.
-
Reverse Transcription: Reverse transcribe the adapter-ligated small RNAs to generate single-stranded cDNA.
-
PCR Amplification: Amplify the cDNA using primers that are complementary to the adapter sequences. This step also adds indexing sequences for multiplexing.
-
-
Library Quality Control:
-
Assess the size distribution and concentration of the prepared library using capillary electrophoresis to confirm the presence of the small RNA library (around 140-160 bp).
-
-
Sequencing:
-
Pool the indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Data Preprocessing: Trim the adapter sequences from the raw sequencing reads and filter for high-quality reads.
-
Alignment: Align the cleaned reads to a reference genome and a miRNA database (e.g., miRBase).
-
Quantification: Count the number of reads that map to miR-192 and other miRNAs.
-
Differential Expression Analysis: Normalize the read counts and perform statistical analysis to identify differentially expressed miRNAs between sample groups.
-
miR-192 Signaling Pathway
miR-192 plays a multifaceted role in cellular processes by targeting multiple messenger RNAs (mRNAs), thereby influencing various signaling pathways.[1] Its dysregulation has been linked to the pathogenesis of several diseases.[1] The following diagram illustrates some of the key signaling pathways regulated by miR-192.
Caption: miR-192's influence on key signaling pathways and cellular processes.
In diabetic nephropathy, for instance, transforming growth factor-beta 1 (TGF-β1) can upregulate miR-192, which in turn targets E-box repressors like ZEB1/2.[15] This can lead to increased collagen expression and fibrosis.[15] Furthermore, miR-192 has been shown to interact with the PTEN/PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell growth, proliferation, and survival.[2]
Conclusion
Both qPCR and sequencing are powerful technologies for miR-192 profiling, each with its own set of strengths and limitations.
-
qPCR is an excellent choice for targeted, hypothesis-driven studies that require high sensitivity and specificity for a known set of miRNAs. Its relatively simple workflow and data analysis make it accessible to most laboratories.
-
Sequencing (NGS) is the preferred method for comprehensive, discovery-oriented research. Its ability to profile all small RNAs in an unbiased manner, including novel miRNAs and isomiRs, provides a global view of the miRNA landscape.
For drug development professionals, a common strategy is to use sequencing for initial biomarker discovery and pathway analysis, followed by qPCR for the validation of key miRNA candidates in larger patient cohorts. Ultimately, the selection of the most appropriate method will depend on the specific goals of your research, available resources, and the desired depth of miRNA profiling.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action [frontiersin.org]
- 3. miRNA quantification | microRNA profiling [qiagen.com]
- 4. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MicroRNA Experimental Protocols [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Next generation sequencing for profiling expression of miRNAs: technical progress and applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Pre-micro RNAs and microRNAs using Quantitative Real-time PCR (qPCR) Arrays [jove.com]
- 10. Profiling of Pre-micro RNAs and microRNAs using Quantitative Real-time PCR (qPCR) Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking of bioinformatics tools for NGS-based microRNA profiling with RT-qPCR method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miRNA Sequencing Workflow: A Comprehensive Overview - CD Genomics [cd-genomics.com]
- 13. Systematic comparison of microarray profiling, real-time PCR, and next-generation sequencing technologies for measuring differential microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small RNA Sequencing: A Technique for miRNA Profiling | Springer Nature Experiments [experiments.springernature.com]
- 15. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
miR-192: A Potential Prognostic Marker in Oncology – A Comparative Clinical Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical validation of microRNA-192 (miR-192) as a prognostic marker in various cancers. It objectively compares the prognostic performance of miR-192 with established biomarkers and includes detailed experimental data and methodologies to support further research and development in this area.
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that has emerged as a potential biomarker in oncology due to its dysregulated expression in several cancer types.[1][2] Its role in key cellular processes such as proliferation, apoptosis, and metastasis has prompted extensive research into its clinical utility as a prognostic indicator.[1][2] This guide synthesizes current evidence on the prognostic value of miR-192, offering a comparative analysis against established biomarkers in colorectal, ovarian, and non-small cell lung cancer.
Prognostic Performance of miR-192: A Comparative Analysis
A meta-analysis encompassing multiple cancer types has demonstrated that high expression of miR-192 is generally associated with a favorable prognosis, with a pooled hazard ratio (HR) of 0.62, suggesting a protective effect.[1][3] However, the prognostic significance of miR-192 can be context-dependent, varying with cancer type.
Colorectal Cancer (CRC)
In colorectal cancer, lower levels of miR-192 have been significantly associated with poor overall survival (OS) and progression-free survival (PFS).[4][5] While direct head-to-head comparisons with the established biomarker Carcinoembryonic Antigen (CEA) are limited in single cohort studies, the available data allows for an indirect assessment of their prognostic value.
| Biomarker | Cancer Type | Patient Cohort | Prognostic Finding | Hazard Ratio (HR) (95% CI) | p-value | Reference |
| miR-192 | Colorectal Cancer | 205 Stage II/III/IV patients | Low expression associated with better OS | 0.64 (for low vs. high) | 0.0406 | [5] |
| miR-192-5p | Colon Cancer | 164 patients | Low expression associated with lower survival rate | Not explicitly stated, but independent risk factor | <0.001 | [4] |
| CEA | Colorectal Cancer | Multiple studies | High levels associated with poor prognosis | Varies across studies | Significant in most studies | [6] |
Ovarian Cancer
In ovarian cancer, the prognostic potential of miR-192 is an active area of investigation, with some studies suggesting its involvement in tumor progression and chemoresistance.[7][8] Cancer Antigen 125 (CA-125) is the current standard biomarker for monitoring ovarian cancer.
| Biomarker | Cancer Type | Patient Cohort | Prognostic Finding | Hazard Ratio (HR) (95% CI) | p-value | Reference |
| miR-192-5p | Serous Ovarian Cancer | TCGA cohort | Elevated expression correlated with poorer OS | Not explicitly stated | 0.021 | [7] |
| CA-125 | Ovarian Cancer | Multiple studies | Elevated levels associated with poor prognosis | Varies across studies | Significant in most studies | [8] |
Non-Small Cell Lung Cancer (NSCLC)
The prognostic role of miR-192 in Non-Small Cell Lung Cancer (NSCLC) is being explored, particularly in the context of tumors driven by specific genetic alterations, such as mutations in the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) rearrangements.[9][10]
| Biomarker | Cancer Type | Patient Cohort | Prognostic Finding | Hazard Ratio (HR) (95% CI) | p-value | Reference |
| miR-192 | Small Cell Lung Cancer | Meta-analysis | Oncogenic role suggested | 1.25 (1.06–1.47) for OS | <0.05 | [11] |
| EGFR Mutation | NSCLC | Multiple studies | Generally associated with better prognosis with TKI therapy | Varies across studies | Significant in most studies | [10] |
| ALK Rearrangement | NSCLC | Multiple studies | Favorable prognostic factor with ALK inhibitors | Varies across studies | Significant in most studies | [10] |
Experimental Protocols
Accurate and reproducible quantification of miR-192 is crucial for its clinical validation. The following sections detail the key experimental methodologies.
miRNA Extraction from Serum/Plasma
Objective: To isolate high-quality total RNA, including miRNA, from patient serum or plasma samples.
Materials:
-
Serum/plasma samples
-
TRIzol LS Reagent or a commercial miRNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
Chloroform
-
Ethanol (B145695) (75%)
-
RNase-free water
-
Glycogen (B147801) (RNase-free)
-
Microcentrifuge
-
Pipettes and RNase-free tips
Protocol:
-
Sample Preparation: Thaw frozen serum/plasma samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Lysis: Transfer the supernatant to a new RNase-free tube. Add TRIzol LS Reagent (or the lysis buffer from the kit) and vortex thoroughly.
-
Phase Separation: Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 10-15 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol and glycogen (as a carrier) and mix. Incubate at -20°C for at least 1 hour.
-
RNA Pelletting: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the RNA pellet with 75% ethanol by centrifuging at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quantification and Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer or a Bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR) for miR-192
Objective: To quantify the expression level of miR-192 relative to a stable reference gene.
Materials:
-
Total RNA sample
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan Small RNA Assay for hsa-miR-192 (or equivalent)
-
TaqMan Universal PCR Master Mix
-
Endogenous control assay (e.g., U6 snRNA, RNU48)
-
Real-Time PCR instrument
Protocol:
-
Reverse Transcription (RT):
-
Prepare a master mix containing the RT buffer, dNTPs, RNase inhibitor, and MultiScribe Reverse Transcriptase.
-
Add the specific stem-loop RT primer for miR-192 and the RT primer for the endogenous control to separate reactions.
-
Add the total RNA sample to each reaction.
-
Perform the RT reaction using the following thermal cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing the TaqMan Universal PCR Master Mix and the specific TaqMan Small RNA Assay (which includes the forward and reverse primers and the probe).
-
Add the cDNA product from the RT step to the PCR master mix.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-192 and the endogenous control.
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
Signaling Pathways and Logical Relationships
The prognostic role of miR-192 is underpinned by its involvement in critical cancer-related signaling pathways. Understanding these pathways is essential for interpreting its clinical significance and for identifying potential therapeutic targets.
Conclusion and Future Directions
The available evidence suggests that miR-192 holds promise as a prognostic biomarker in various cancers. Its expression is readily quantifiable in clinical samples, and its levels often correlate with patient outcomes. However, for its successful integration into clinical practice, several key steps are necessary. Rigorous, large-scale prospective studies are required to definitively establish its prognostic value and to directly compare its performance against or in combination with existing biomarkers. Standardization of pre-analytical and analytical procedures is also critical to ensure inter-laboratory reproducibility. Furthermore, a deeper understanding of the context-dependent role of miR-192 in different cancer subtypes will be essential for its application in personalized medicine. This guide provides a foundational framework for researchers and clinicians to advance the clinical validation of miR-192 and unlock its full potential as a valuable tool in cancer prognosis.
References
- 1. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of miR-192-5p in colon cancer serum and its relationship with clinicopathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression analysis of microRNA as prognostic biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNAs in the prognosis and therapy of colorectal cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA Signatures in Serous Ovarian Cancer: A Comparison of Prognostic Marker Targets in African Americans and Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Association of miRNA expression and EGFR mutation status in lung adenocarcinomas. - ASCO [asco.org]
- 10. Prognostic value of Beclin 1, EGFR and ALK in non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic value of microRNAs in patients with small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Guide: The Multifaceted Role of miR-192
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the microRNA miR-192, focusing on its function in key pathological processes. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to be an invaluable resource for researchers investigating miR-192 as a potential therapeutic target and biomarker.
Data Presentation: A Comparative Overview of miR-192 Function
The function of miR-192 exhibits both conserved and species-specific roles, particularly in the context of kidney disease and liver fibrosis. The following tables summarize quantitative data from studies in humans, mice, and rats to highlight these differences and similarities.
Table 1: Cross-species Comparison of miR-192 Expression and Function in Kidney Disease
| Parameter | Human | Mouse | Rat |
| Expression in Diabetic Nephropathy | Inconsistent results: some studies report decreased levels in the renal cortex of patients with advanced diabetic nephropathy, while others show increased levels in early stages. Low expression of miR-192 has been correlated with tubulointerstitial fibrosis and a low estimated glomerular filtration rate[1]. | Significantly increased in glomeruli of streptozotocin (B1681764) (STZ)-induced diabetic mice and db/db diabetic mice[2][3]. | Upregulated in the 5/6 nephrectomy model of chronic kidney disease[4]. |
| Regulation by TGF-β1 | TGF-β1 treatment decreases miR-192 expression in human proximal tubular cells[1]. | TGF-β1 increases miR-192 expression in mouse mesangial cells[2]. | TGF-β1 induces miR-192 expression in rat tubular epithelial cells[4]. |
| Key Target Genes | ZEB1, ZEB2[1] | Zeb1/2 (Sip1)[2][3] | Not explicitly identified in the provided search results. |
| Functional Role | Appears to have a protective role in early diabetic nephropathy by maintaining epithelial phenotype. Loss of miR-192 is associated with enhanced fibrosis[1]. | Promotes fibrosis in diabetic nephropathy by downregulating E-box repressors (Zeb1/2), leading to increased collagen expression[2]. Inhibition of miR-192 ameliorates renal fibrosis[3]. | Mediates TGF-β/Smad3-driven renal fibrosis[4]. |
Table 2: Cross-species Comparison of miR-192 Expression and Function in Liver Fibrosis
| Parameter | Human | Mouse | Rat |
| Expression in Liver Fibrosis | Downregulated in activated primary human hepatic stellate cells (HSCs)[5]. | Downregulated in a carbon tetrachloride (CCl4)-induced liver fibrosis model[6]. | Downregulated in a CCl4-induced liver fibrosis model[7]. |
| Key Target Genes | RICTOR[7] | Not explicitly identified in the provided search results. | Rictor[7] |
| Functional Role | Acts as an anti-fibrotic factor by inhibiting the activation of HSCs[5][7]. | Its downregulation is associated with the progression of liver fibrosis[6]. | Inhibits the activation of HSCs by targeting Rictor in the AKT/mTORC2 signaling pathway[7]. |
Table 3: Cross-species Comparison of miR-192 Function in Cancer
| Cancer Type | Human | Mouse |
| Breast Cancer | Downregulated in breast cancer tissues and cell lines (MCF-7, MDA-MB-231). Overexpression inhibits cell proliferation and induces apoptosis by targeting CAV1[8][9][10]. | Not explicitly detailed in the provided search results, but mouse models are used for in vivo studies of human cancers. |
| Colorectal Cancer | Downregulated. Functions as a tumor suppressor[11]. | Not explicitly detailed in the provided search results. |
| Gastric Cancer | Overexpressed. Acts as an oncogene[11]. | Not explicitly detailed in the provided search results. |
| Hepatocellular Carcinoma | Overexpressed. Acts as an oncogene[11]. | Not explicitly detailed in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently used in miR-192 research.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This model is widely used to study the role of miR-192 in the pathogenesis of diabetic kidney disease.
-
Animal Model: 8-week-old male C57BL/6J mice are typically used[12].
-
Induction of Diabetes:
-
Administer intraperitoneal (IP) injections of streptozotocin (STZ) at a dose of 45-50 mg/kg body weight, dissolved in 0.1 M sodium citrate (B86180) buffer (pH 4.5), for five consecutive days[12].
-
Control mice receive injections of the citrate buffer alone[12].
-
Confirm diabetes two weeks after the final STZ injection by measuring blood glucose levels. Mice with random blood glucose levels ≥ 250 mg/dL are considered diabetic[12].
-
-
Experimental Interventions (Example):
-
Analysis:
-
Monitor blood glucose levels and body weight regularly.
-
Collect 24-hour urine samples to measure the albumin-to-creatinine ratio as an indicator of kidney damage[14].
-
At the end of the study period, sacrifice the mice and harvest the kidneys.
-
Isolate glomeruli for RNA and protein analysis.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of miR-192 and profibrotic markers like collagen type I alpha 2 (Col1a2) and TGF-β1[2].
-
Conduct histological analysis (e.g., Periodic acid-Schiff staining) to assess glomerular and tubulointerstitial fibrosis.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is a standard method for inducing liver fibrosis to investigate the anti-fibrotic role of miR-192.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used[15][16].
-
Induction of Fibrosis:
-
Administer intraperitoneal (IP) or subcutaneous injections of CCl4, typically mixed with an equal volume of olive oil or corn oil[6][15][17].
-
A common dosage is 1 ml/kg body weight of the CCl4 mixture, administered twice a week for a duration of 6 to 12 weeks[16][17].
-
Control animals receive injections of the oil vehicle only[17].
-
-
Analysis:
-
At the end of the treatment period, sacrifice the rats and collect blood and liver tissue.
-
Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Perform histological analysis of liver sections using stains like Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize fibrosis and collagen deposition[7].
-
Isolate RNA from liver tissue to quantify the expression of miR-192 and fibrosis-related genes (e.g., collagen, α-SMA) using qRT-PCR[7].
-
Isolate protein for Western blot analysis to measure the levels of key signaling proteins like Rictor and phosphorylated Akt[7].
-
Luciferase Reporter Assay for miRNA Target Validation
This in vitro assay is the gold standard for confirming a direct interaction between a miRNA and its target mRNA.
-
Principle: A reporter plasmid is constructed containing the luciferase gene followed by the 3' untranslated region (3' UTR) of the putative target gene containing the miR-192 binding site. If miR-192 binds to this site, it will repress luciferase expression, leading to a decrease in luminescence[18][19][20].
-
Procedure:
-
Plasmid Construction:
-
Clone the 3' UTR sequence of the target gene containing the predicted miR-192 binding site into a luciferase reporter vector (e.g., psiCHECK-2).
-
As a control, create a mutant construct where the miR-192 seed-binding sequence in the 3' UTR is mutated or deleted[19].
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cell line for the disease model) in appropriate media.
-
Co-transfect the cells with the luciferase reporter plasmid (either wild-type or mutant) and a miR-192 mimic or a negative control mimic.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system. This system typically uses a second reporter (e.g., Renilla luciferase) on the same plasmid for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the ratio of the experimental luciferase (e.g., Firefly) to the normalization luciferase (e.g., Renilla).
-
A significant decrease in the luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-192 mimic, compared to the controls, confirms that the gene is a direct target of miR-192[18][19].
-
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to miR-192 function.
Caption: TGF-β1/Smad3 signaling pathway leading to renal fibrosis via miR-192.
Caption: Role of miR-192 in regulating hepatic stellate cell activation and liver fibrosis.
Caption: General experimental workflow for studying miR-192 function.
References
- 1. Loss of MicroRNA-192 Promotes Fibrogenesis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-192 Mediates TGF-β/Smad3-Driven Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Liver Fibrosis-Related MicroRNAs in Human Primary Hepatic Stellate Cells Using High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA Expression Profiling in CCl4-Induced Liver Fibrosis of Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-192 inhibits the activation of hepatic stellate cells by targeting Rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA‑192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amelioration of diabetic nephropathy in mice by a single intravenous injection of human mesenchymal stromal cells at early and later disease stages is associated with restoration of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detecting serum and urine metabolic profile changes of CCl4-liver fibrosis in rats at 12 weeks based on gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 20. Effective experimental validation of miRNA targets using an improved linker reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to miR-192 Delivery Systems: Efficacy and Experimental Considerations
For researchers, scientists, and drug development professionals, the effective delivery of microRNA-192 (miR-192) represents a critical step in harnessing its therapeutic potential. This guide provides a comparative overview of different miR-192 delivery systems, supported by experimental data, to aid in the selection of appropriate methods for preclinical and clinical research.
MicroRNA-192 is a key regulator in various physiological and pathological processes, including kidney diseases, cancer, and hypertension.[1][2][3] Its dual role as both a potential therapeutic agent and a target for inhibition necessitates robust and efficient delivery strategies. This comparison focuses on the efficacy of various delivery platforms, drawing from studies on miR-192 and other relevant microRNAs.
Quantitative Comparison of Delivery System Efficacy
Direct comparative studies evaluating a wide range of delivery systems specifically for miR-192 are limited. However, by examining data from studies on anti-miR-192 delivery and a systematic assessment of a model miRNA mimic (cel-miR-39), we can infer the relative efficacy of different approaches.
The following table summarizes quantitative data from a study that systematically compared various delivery routes for a synthetic miRNA mimic. While not specific to miR-192, these findings offer valuable insights into the biodistribution and relative efficiency of these methods.
Table 1: Comparison of miRNA Mimic (cel-miR-39) Levels in Rat Lungs Following Different Delivery Methods
| Delivery Method | Mean Mimic Level (2-ΔCq expression units) at 2 hours post-delivery | Mean Mimic Level (2-ΔCq expression units) at 24 hours post-delivery |
| Intratracheal Liquid Instillation (IT-L) | 9.4 ± 4.5 | 0.1 ± 0.09 |
| Intranasal Liquid Instillation (IN-L) | Not specified in the same format, but significantly lower than IT-L | ~5-fold lower than IT-L |
| Intravenous (IV) | Not specified in the same format, but significantly lower than IT-L | ~10-fold lower than IT-L |
| Intratracheal Aerosolization with Ventilator (IT-AV) | Not specified in the same format, but significantly lower than IT-L | ~20-fold lower than IT-L |
| Intranasal Aerosolization (IN-A) | Not specified in the same format, but significantly lower than IT-L | ~300-fold lower than IT-L |
| Intraperitoneal (IP) | Not specified in the same format, but significantly lower than IT-L | ~700-fold lower than IT-L |
| Subcutaneous (SC) | Not specified in the same format, but significantly lower than IT-L | ~1600-fold lower than IT-L |
| Data adapted from a study on cel-miR-39 delivery in rats. The values represent relative expression units and highlight the significant differences in delivery efficiency between methods.[1][4] |
In studies focused on inhibiting miR-192 in the context of kidney disease, Locked Nucleic Acid (LNA) modified anti-miR-192 has been utilized. Systemic delivery of LNA-anti-miR-192 has been shown to effectively suppress miR-192 levels in the renal cortex and glomeruli of diabetic mice.[5] While a direct comparison with other delivery systems for anti-miR-192 is not available in these studies, the data demonstrates the feasibility and efficacy of chemically modified oligonucleotides for in vivo applications.
Key Experimental Protocols
The evaluation of miR-192 delivery system efficacy relies on a set of key experimental procedures. Below are detailed methodologies for essential experiments.
Quantification of miRNA Levels by RT-qPCR
This protocol is fundamental for assessing the delivery efficiency of miR-192 mimics or the knockdown efficacy of anti-miR-192.
-
RNA Extraction: Total RNA is isolated from tissues or cells using a suitable kit (e.g., mirVana miRNA Isolation Kit).
-
Reverse Transcription (RT): A specific stem-loop RT primer for miR-192 is used to reverse transcribe the mature miRNA into cDNA.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for miR-192. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.
-
Data Analysis: The relative expression of miR-192 is calculated using the 2-ΔΔCq method.
In Situ Hybridization
This technique allows for the visualization of miR-192 expression within the tissue context, providing spatial information about delivery.
-
Tissue Preparation: Tissues are fixed, paraffin-embedded, and sectioned.
-
Probe Hybridization: A digoxigenin (B1670575) (DIG)-labeled LNA probe complementary to miR-192 is hybridized to the tissue sections.
-
Immunodetection: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is used to detect the hybridized probe.
-
Visualization: A chromogenic substrate is added to produce a colored precipitate at the site of probe binding, which can be visualized by microscopy.
Western Blotting for Target Protein Analysis
To assess the functional consequence of miR-192 delivery or inhibition, the protein levels of its known targets are measured.
-
Protein Extraction: Proteins are extracted from tissues or cells using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for miR-192 target proteins (e.g., ZEB1/2, PTEN) and a loading control (e.g., β-actin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.
Visualizing the Landscape of miR-192
Signaling Pathways
miR-192 is implicated in several critical signaling pathways, particularly in the context of diabetic nephropathy where it is regulated by TGF-β and, in turn, influences the expression of E-box repressors like ZEB1 and ZEB2.[2] This ultimately impacts the expression of profibrotic proteins.
References
- 1. Systematic Assessment of Strategies for Lung-targeted Delivery of MicroRNA Mimics [thno.org]
- 2. MicroRNAs in Chronic Kidney Disease: Four Candidates for Clinical Application [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Systematic Assessment of Strategies for Lung-targeted Delivery of MicroRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of miR-192 in Suppressing Epithelial-Mesenchymal Transition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the role of microRNA-192 (miR-192) in the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and fibrosis. We present a synthesis of key findings, quantitative data on the modulation of EMT markers, and detailed experimental protocols to assist in the design and interpretation of related research.
I. The miR-192/ZEB2 Axis: A Key Regulator of EMT
MicroRNA-192 is a small non-coding RNA that has emerged as a significant tumor suppressor in various cancers. Its primary mechanism in inhibiting EMT involves the direct targeting of the Zinc Finger E-box Binding Homeobox 2 (ZEB2) transcript. ZEB2 is a potent transcriptional repressor of E-cadherin, a cornerstone of epithelial cell-cell adhesion. By binding to the 3' untranslated region (3'UTR) of ZEB2 mRNA, miR-192 promotes its degradation and inhibits its translation. This leads to the upregulation of E-cadherin, thereby maintaining the epithelial phenotype and suppressing the transition to a mesenchymal state, which is characterized by increased cell motility and invasiveness.[1] The tumor suppressor p53 has been identified as a key upstream activator of miR-192 expression, further integrating this pathway into the broader network of cancer suppression.[1]
dot
References
A Comparative Guide to miR-192 and miR-215 for Researchers
An In-depth Analysis of Two Closely Related MicroRNAs in Cellular Signaling and Disease
For researchers and drug development professionals navigating the intricate world of microRNA (miRNA) regulation, understanding the nuanced differences and similarities between closely related miRNAs is paramount. This guide provides a comprehensive comparative study of miR-192 and miR-215, two homologous miRNAs with significant overlap in their seed sequence, target genes, and biological functions, yet exhibiting distinct roles in various pathological and physiological processes. This analysis is supported by a compilation of experimental data, detailed experimental protocols, and visualizations of their regulatory networks.
Structural and Functional Homology
miR-192 and miR-215 are highly homologous microRNAs, sharing a common seed sequence which dictates their target mRNA recognition.[1] This homology results in a significant overlap in their target gene profiles and, consequently, their involvement in similar cellular processes. Both have been implicated in the regulation of cell proliferation, migration, and invasion, and their dysregulation is a hallmark of various diseases, including numerous cancers and diabetic nephropathy.[2][3][4][5] Despite their similarities, subtle differences in their precursor sequences and expression regulation can lead to divergent biological outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the expression of miR-192 and miR-215 in different cancers and their validated target genes.
Table 1: Dysregulation of miR-192 and miR-215 in Various Cancers
| Cancer Type | miR-192 Expression | miR-215 Expression | References |
| Colorectal Cancer | Downregulated | Downregulated | [6] |
| Gastric Cancer | Upregulated | Upregulated | [7] |
| Renal Cell Carcinoma | Downregulated | Downregulated | [5][8] |
| Pancreatic Cancer | Downregulated | - | [9] |
| Acute Myeloid Leukemia | Downregulated | - | [10] |
| Wilm's Tumor | - | Downregulated | [11] |
Table 2: Experimentally Validated Target Genes of miR-192 and miR-215
| Target Gene | Function | Targeted by miR-192 | Targeted by miR-215 | References |
| ZEB2 | EMT Transcription Factor | Yes | Yes | [5][8] |
| MDM2 | p53 Negative Regulator | Yes | Yes | [5][8] |
| TYMS | Thymidylate Synthase | Yes | Yes | [5][8] |
| APC | Wnt Signaling Regulator | Yes | Yes | [10] |
| CTNNBIP1 | Wnt/β-catenin Inhibitor | - | Yes | [12] |
| CRK | Adaptor Protein | - | Yes | [11] |
| SERPINE1 (PAI-1) | Serine Protease Inhibitor | Yes | - | [9] |
| CAV1 | Caveolin 1 | Yes | - | [10] |
| CCNT2 | Cyclin T2 | Yes | - | [10] |
Signaling Pathways
Both miR-192 and miR-215 are integral players in critical signaling pathways that govern cellular fate. Their influence on the Wnt/β-catenin and PI3K/Akt pathways is particularly noteworthy. The diagrams below, generated using the DOT language, illustrate their regulatory roles.
Caption: miR-192 signaling network.
Caption: miR-215 signaling network.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of miR-192 and miR-215.
miRNA Quantification via Stem-Loop RT-qPCR
This protocol allows for the sensitive and specific detection of mature miRNA sequences.[13][14]
-
Reverse Transcription (RT):
-
Prepare a master mix containing a miRNA-specific stem-loop RT primer, dNTPs, reverse transcriptase, and buffer.
-
Add total RNA (1-10 ng) to the master mix.[15]
-
Perform the RT reaction using a thermal cycler with the following program: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a miRNA-specific forward primer, a universal reverse primer, a TaqMan probe, and PCR master mix.[15]
-
Add the cDNA product from the RT step to the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Relative quantification is typically performed using the 2-ΔΔCt method, with a small nuclear RNA (e.g., U6) as an internal control.
-
miRNA Target Validation using Luciferase Reporter Assay
This assay is the gold standard for confirming the direct interaction between a miRNA and its predicted target mRNA.[16][17][18][19]
-
Vector Construction:
-
Clone the 3' UTR sequence of the putative target gene containing the predicted miRNA binding site downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).
-
As a negative control, create a mutant construct where the miRNA seed-binding site in the 3' UTR is mutated.
-
-
Cell Transfection and Luciferase Assay:
-
Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic (for miR-192 or miR-215) or a negative control mimic.
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miRNA mimic compared to controls indicates a direct interaction.[18]
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20]
-
Seed cells in a 96-well plate and transfect with miRNA mimics or inhibitors.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell proliferation.
Cell Migration Assay (Transwell or Boyden Chamber Assay)
This assay assesses the migratory capacity of cells in response to a chemoattractant.[21][22][23]
-
Seed cells, previously transfected with miRNA mimics or inhibitors, into the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
Place the insert into a well of a 24-well plate containing medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the stained cells under a microscope. A change in the number of migrated cells reflects an alteration in migratory potential.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the functional roles of miR-192 and miR-215.
Caption: Experimental workflow diagram.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-215: From biology to theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-192, miR-194 and miR-215: a convergent microRNA network suppressing tumor progression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microRNA-192, -194 and -215 are frequently downregulated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mir-192/215 microRNA precursor - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. MicroRNA-215-5p Inhibits the Proliferation and Migration of Wilm’s Tumor Cells by Targeting CRK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microRNA regulation of Wnt signaling pathways in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. genome.med.harvard.edu [genome.med.harvard.edu]
- 16. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 19. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Assessing the Diagnostic Accuracy of miR-192 Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MicroRNAs (miRNAs) have emerged as promising, minimally invasive biomarkers for the diagnosis and prognosis of various complex diseases. Among these, miR-192 has garnered significant attention due to its differential expression in several pathological conditions, including a range of cancers and chronic kidney disease. This guide provides an objective comparison of the diagnostic performance of miRNA panels incorporating miR-192 against other diagnostic approaches, supported by experimental data.
Data Presentation: Quantitative Comparison of miR-192 Panels
The diagnostic accuracy of miR-192, both as a standalone biomarker and as part of a panel, has been evaluated in numerous studies. The following tables summarize the quantitative data on the performance of these panels in various diseases.
Cancer Diagnostics
The utility of miR-192 in cancer diagnostics is an active area of research, with studies exploring its potential in various malignancies.
Table 1: Diagnostic Accuracy of miR-192 and its Panels in Cancer
| Cancer Type | Biomarker Panel | Sample Type | Sensitivity | Specificity | AUC | Alternative Biomarker/Panel | Alternative's Performance (AUC) | Citation(s) |
| Overall Cancer | miR-192 (single) | Mixed | 79% | 74% | 0.82 | - | - | [1] |
| Hepatocellular Carcinoma (HBV-related) | miR-21, miR-122, miR-192 | Serum | - | - | 0.81 (vs. CHB+LC) | Alpha-fetoprotein (AFP) | - | |
| miR-21, miR-122, miR-192 + AFP | Serum | - | - | 0.887 (vs. LC) | - | - | ||
| Pancreatic Ductal Adenocarcinoma | miR-192 (single) | Serum | 76% | 55% | 0.627 | - | - | |
| let-7b-5p, miR-192-5p, miR-19a-3p, miR-19b-3p, miR-223-3p, miR-25-3p | - | - | - | - | CA19-9 | - | ||
| Barrett's Esophagus | miR-192-5p, miR-194-5p, miR-215-5p | - | - | - | 0.96-0.97 | - | - | [2] |
AUC: Area Under the Curve; CHB: Chronic Hepatitis B; LC: Liver Cirrhosis.
Chronic Kidney Disease Diagnostics
miR-192 has shown considerable promise as a biomarker for chronic kidney disease (CKD), particularly in the context of diabetic nephropathy (DN).
Table 2: Diagnostic Accuracy of miR-192 and its Panels in Chronic Kidney Disease
| Disease | Biomarker Panel | Sample Type | Sensitivity | Specificity | AUC | Alternative Biomarker/Panel | Alternative's Performance (AUC) | Citation(s) |
| Diabetic Nephropathy (vs. Healthy) | miR-192 (single) | - | 89% | 89% | 0.91 | - | - | [3] |
| Diabetic Nephropathy (vs. Diabetes Mellitus) | miRNA panels (overall) | Mixed | 89% | 73% | 0.86 | Single miRNAs (overall) | 0.79 | [3] |
| Diabetic Nephropathy (Early Stage) | miR-192 + miR-29c | - | 92% | 89% | - | Single miRNAs | Lower | [4] |
| Diabetic Nephropathy | miR-192 | Blood | - | - | 0.70 (normo- vs. micro/macroalbuminuria) | miR-377 | 0.711 |
Experimental Protocols
The accurate quantification of circulating miRNAs is critical for their clinical application as biomarkers. The following provides a generalized methodology for the key experiments involved in assessing miR-192 panel accuracy.
Sample Collection and Preparation
-
Blood Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation for plasma preparation, or in serum separator tubes for serum.
-
Processing: To obtain plasma, blood is centrifuged at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate plasma from blood cells. For serum, blood is allowed to clot at room temperature before centrifugation.
-
Storage: Plasma or serum is carefully collected, aliquoted, and stored at -80°C to prevent RNA degradation.
RNA Extraction
-
Lysis: A lysis buffer, often containing a chaotropic agent like guanidinium (B1211019) thiocyanate, is added to the plasma or serum sample to denature proteins and release RNA.
-
Purification: RNA is typically purified using a phenol-chloroform extraction followed by alcohol precipitation or by using silica-based spin columns. The latter method is often preferred for its speed and reduced use of hazardous materials.
-
Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
miRNA Quantification
-
Reverse Transcription (RT): Due to their short length, miRNAs require a specific RT strategy. Commonly, a stem-loop primer specific to the target miRNA or a poly(A) tailing method followed by an oligo-dT primer with an adapter sequence is used to generate complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA is then used as a template for qRT-PCR with primers specific to the miRNA of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) is used to detect the amplification of the PCR product in real-time.
-
Normalization: The raw amplification data (Ct values) are normalized to a stable internal control to account for variations in RNA extraction and RT efficiency. For circulating miRNAs, exogenous spike-in controls (e.g., cel-miR-39) are often used, as endogenous controls can vary between individuals.
Data Analysis
-
Relative Quantification: The relative expression of miR-192 is calculated using methods like the 2-ΔΔCt method.
-
Statistical Analysis: Receiver Operating Characteristic (ROC) curve analysis is performed to determine the diagnostic accuracy of the miR-192 panel. The Area Under the Curve (AUC), sensitivity, and specificity are calculated to assess the panel's ability to distinguish between diseased and healthy individuals.
Mandatory Visualization
Experimental Workflow
Caption: Generalized experimental workflow for assessing miRNA diagnostic panels.
Signaling Pathway: miR-192 in Diabetic Nephropathy
In the context of diabetic nephropathy, miR-192 is a key downstream effector of TGF-β signaling, a central pathway in the development of kidney fibrosis.
Caption: TGF-β/miR-192 signaling pathway in diabetic nephropathy.
References
- 1. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Panel miRNAs are potential diagnostic markers for chronic kidney diseases: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A systematic review and meta-analysis of microRNAs in the diagnosis of early diabetic kidney disease [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of MI-192
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of MI-192 (CAS No. 1415340-63-4), a selective HDAC2/3 inhibitor. The following procedures are based on established safety data and general laboratory waste management principles.
Hazard Identification and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is critical for risk assessment and for making informed decisions on waste management.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Combustion Products | Under fire conditions, may decompose and emit toxic fumes, including carbon oxides and nitrogen oxides.[2] |
Pre-Disposal and Safe Handling Protocols
Proper preparation and handling are essential to minimize risks during the waste collection process. These steps should be followed before and during the accumulation of this compound waste.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid or in solution). This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemically resistant protective gloves.
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
2. Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions, to avoid inhalation.[1]
3. Spill Management: In the event of a spill, take the following immediate actions:
-
Evacuate non-essential personnel from the area.[2]
-
Ensure adequate ventilation.
-
For liquid spills, absorb the solution with an inert, finely-powdered material like diatomite or universal binders.[1]
-
For solid spills, carefully sweep or shovel the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[1]
Step-by-Step this compound Disposal Procedure
This protocol provides a direct, procedural guide for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation Segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste.
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid chemical waste container. Avoid mixing with incompatible chemicals like strong acids, bases, or oxidizing agents.
-
Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
Step 2: Select Appropriate Waste Containers The choice of container is critical for safety and compliance.
-
Containers must be made of a material compatible with the chemical waste.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3]
-
For liquid waste, use a secondary containment system, such as a spill tray, to prevent the spread of potential leaks.[4]
Step 3: Proper Labeling of Waste Containers Accurate and clear labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: This compound and CAS Number: 1415340-63-4 .
-
The specific hazards associated with the waste (e.g., "Toxic," "Hazardous to the Aquatic Environment").[5][6]
-
The name and address of the generating laboratory or facility.[5]
-
The date when waste was first added to the container (the "accumulation start date").[5][6]
Step 4: Accumulation and Storage Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store this compound waste away from incompatible materials.
-
Do not accumulate hazardous waste in the laboratory for more than nine months.[5]
Step 5: Arrange for Final Disposal Once the container is full or the accumulation time limit is approaching, arrange for its collection and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Follow their specific procedures for waste pickup requests.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
References
Essential Safety and Handling Protocols for MI-192
For researchers, scientists, and drug development professionals handling MI-192, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Use impervious gloves suitable for chemical handling. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing is required. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated. |
Source: DC Chemicals[1]
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent contamination and ensure the stability of this compound.
Operational Plan: Step-by-Step Handling Workflow
To ensure safe handling, follow this procedural workflow:
Caption: Workflow for the safe handling of this compound.
Storage Requirements:
Keep the container tightly sealed in a cool, well-ventilated area.[1] It should be stored away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial. An accessible safety shower and eye wash station are required where this compound is handled.[1]
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Seek prompt medical attention. |
| Skin Contact | Wash skin thoroughly with soap and water after handling.[1] In case of contact, remove contaminated clothing and rinse the affected area. |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth with water.[1] |
| Inhalation | Move the individual to a safe area with fresh air. If breathing is difficult, provide respiratory support. |
Source: DC Chemicals[1]
Spill and Disposal Plan
Proper containment and disposal are necessary to mitigate environmental hazards.
Spill Containment and Cleanup:
-
Evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Keep the product away from drains and water courses.[1]
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal:
Dispose of contaminated material at an approved waste disposal plant.[1] Collect any spillage, as this compound is very toxic to aquatic life.[1] Do not release into the environment.[1]
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
